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  • Product: 1-BOC-3-(4-nitrophenoxymethyl)azetidine
  • CAS: 1355248-07-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-BOC-3-(4-nitrophenoxymethyl)azetidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] This guide provides a detailed technical overview of a specific, functionalized azetidine derivative: 1-BOC-3-(4-nitrophenoxymethyl)azetidine . As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying chemical principles and strategic considerations essential for leveraging this compound in a research and development setting. We will explore its synthesis, delve into its chemical characteristics, and discuss its potential applications as a versatile building block in the synthesis of more complex molecules.

Core Chemical Properties and Structural Features

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a substituted four-membered nitrogen heterocycle. The structure is characterized by an azetidine ring with the nitrogen atom protected by a tert-butoxycarbonyl (BOC) group. A 4-nitrophenoxymethyl moiety is attached at the 3-position of the azetidine ring.

PropertyValueSource
CAS Number 1355248-07-5[2]
Molecular Formula C₁₅H₂₀N₂O₅[2]
Molecular Weight 308.33 g/mol [2]
SMILES O=[O-][2]

The key structural features that dictate the chemical behavior of this molecule are:

  • The Strained Azetidine Ring: This four-membered ring possesses significant ring strain (approximately 25.4 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions, providing a pathway for further functionalization.[3]

  • The BOC Protecting Group: The tert-butoxycarbonyl group is a robust protecting group for the azetidine nitrogen. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine for subsequent reactions.

  • The 4-Nitrophenoxy Ether Linkage: The ether bond connects the azetidine core to a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group makes the phenoxy group a good leaving group in nucleophilic aromatic substitution reactions, although this is less common than reactions involving the azetidine ring itself. The nitro group can also be reduced to an amine, providing another point for chemical modification.

Synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

The synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is not extensively detailed in publicly available literature. However, based on established synthetic methodologies for analogous ether linkages, two primary and reliable synthetic routes can be proposed, both starting from the commercially available 1-BOC-3-(hydroxymethyl)azetidine .

Starting Material: 1-BOC-3-(hydroxymethyl)azetidine

The precursor, 1-BOC-3-(hydroxymethyl)azetidine, can be synthesized from 1-benzylazetidin-3-ol. The process involves the debenzylation of 1-benzylazetidin-3-ol via hydrogenation using a palladium on carbon (Pd/C) catalyst, followed by the protection of the resulting azetidine nitrogen with a BOC group.[4]

G cluster_0 Synthesis of Starting Material 1-benzylazetidin-3-ol 1-benzylazetidin-3-ol azetidin-3-ol azetidin-3-ol 1-benzylazetidin-3-ol->azetidin-3-ol H2, Pd/C THF 1-BOC-3-(hydroxymethyl)azetidine 1-BOC-3-(hydroxymethyl)azetidine azetidin-3-ol->1-BOC-3-(hydroxymethyl)azetidine (Boc)2O Solvent

Caption: Synthesis of the key precursor, 1-BOC-3-(hydroxymethyl)azetidine.

Proposed Synthetic Pathways

Two highly effective methods for the etherification of 1-BOC-3-(hydroxymethyl)azetidine with 4-nitrophenol are the Williamson Ether Synthesis and the Mitsunobu Reaction.

G cluster_1 Williamson Ether Synthesis cluster_2 Mitsunobu Reaction Start 1-BOC-3-(hydroxymethyl)azetidine + 4-Nitrophenol Base Strong Base (e.g., NaH) Start->Base Reagents DEAD or DIAD + PPh3 Start->Reagents Solvent_W Aprotic Solvent (e.g., DMF, THF) Product 1-BOC-3-(4-nitrophenoxymethyl)azetidine Solvent_W->Product Solvent_M Anhydrous Solvent (e.g., THF, DCM) Solvent_M->Product

Caption: Proposed synthetic routes to 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

The Williamson ether synthesis is a classic and robust method for forming ethers.[5] In this approach, the alcohol (1-BOC-3-(hydroxymethyl)azetidine) is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an electrophile. For the synthesis of the target compound, 4-nitrophenol would be deprotonated to the more nucleophilic phenoxide, which would then react with an activated form of 1-BOC-3-(hydroxymethyl)azetidine. A more direct approach involves activating the hydroxyl group of 1-BOC-3-(hydroxymethyl)azetidine by converting it into a good leaving group, such as a tosylate or mesylate, followed by reaction with the sodium salt of 4-nitrophenol.

Proposed Protocol:

  • Activation of the Alcohol:

    • To a solution of 1-BOC-3-(hydroxymethyl)azetidine (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add p-toluenesulfonyl chloride or methanesulfonyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Work up the reaction by washing with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated or mesylated intermediate.

  • Nucleophilic Substitution:

    • To a solution of 4-nitrophenol (1.1 equivalents) in a polar aprotic solvent such as DMF, add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0 °C to form the sodium phenoxide.

    • Add the solution of the tosylated or mesylated azetidine intermediate (1 equivalent) in DMF to the phenoxide solution.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, quench with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry if the alcohol is chiral.[6] This reaction involves the in-situ activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Causality Behind Experimental Choices: The Mitsunobu reaction is often preferred for its mild reaction conditions and high functional group tolerance. The reaction proceeds via an SN2 mechanism, which would not be a concern for the achiral starting material but is a key feature of this reaction. The formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts necessitates purification by chromatography.

Proposed Protocol:

  • Reaction Setup:

    • To a solution of 1-BOC-3-(hydroxymethyl)azetidine (1 equivalent), 4-nitrophenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.5 equivalents) dropwise.

    • The characteristic color change (e.g., from colorless to orange/red and back to a lighter color) indicates the progress of the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude residue will contain the desired product along with triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.

    • Purify the crude product directly by flash column chromatography on silica gel to isolate 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Expected Reactivity and Synthetic Utility

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a versatile synthetic intermediate with several reactive handles that can be selectively manipulated.

G Start 1-BOC-3-(4-nitrophenoxymethyl)azetidine Deprotection BOC Deprotection (Acidic Conditions) Start->Deprotection e.g., TFA, HCl Nitro_Reduction Nitro Group Reduction (e.g., H2/Pd, SnCl2) Start->Nitro_Reduction Ring_Opening Azetidine Ring Opening (Strong Nucleophiles/Lewis Acids) Start->Ring_Opening Product_Amine 3-(4-Nitrophenoxymethyl)azetidine Deprotection->Product_Amine Product_Aniline 1-BOC-3-(4-aminophenoxymethyl)azetidine Nitro_Reduction->Product_Aniline Product_RingOpened Ring-Opened Products Ring_Opening->Product_RingOpened

Caption: Key reactive sites and potential transformations of the title compound.

  • BOC Deprotection: The most common and predictable reaction is the removal of the BOC protecting group under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane or HCl in dioxane). This unmasks the secondary amine of the azetidine ring, allowing for a wide range of subsequent reactions such as acylation, alkylation, sulfonylation, or participation in reductive amination. This is a crucial step for incorporating the azetidine moiety into a larger molecular framework.

  • Reduction of the Nitro Group: The nitro group on the phenyl ring can be readily reduced to an aniline derivative using standard conditions, such as catalytic hydrogenation (H₂ with Pd/C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acetic acid. This transformation provides a nucleophilic amino group on the aromatic ring, which can be further functionalized, for example, through diazotization followed by Sandmeyer reactions, or by forming amides or sulfonamides.

  • Azetidine Ring-Opening: While the N-BOC group provides some stability, the inherent strain of the azetidine ring makes it susceptible to cleavage by strong nucleophiles, particularly when activated by a Lewis acid. This reactivity can be exploited to generate functionalized acyclic amine derivatives.

Applications in Drug Discovery and Medicinal Chemistry

Azetidine-containing compounds are of significant interest in drug discovery due to their favorable properties.[1] 1-BOC-3-(4-nitrophenoxymethyl)azetidine serves as a valuable building block for the synthesis of novel bioactive molecules. The azetidine core can act as a rigid scaffold to orient substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets.

The 4-nitrophenoxymethyl substituent provides a handle for diversification. For instance, after reduction of the nitro group, the resulting aniline can be used to append various pharmacophores. This bifunctional nature of the molecule (a protected secondary amine and a masked aromatic amine) makes it a useful tool for generating libraries of compounds for high-throughput screening.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • BOC Group: A singlet at approximately 1.4 ppm integrating to 9 protons.

    • Azetidine Ring Protons: A multiplet in the region of 3.5-4.5 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded. The proton at the 3-position will likely be a multiplet.

    • Methylene Bridge (-CH₂-O-): A doublet or multiplet around 4.0-4.5 ppm.

    • Aromatic Protons: Two doublets in the aromatic region (around 7.0-8.5 ppm) characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group will be further downfield (deshielded) compared to the protons ortho to the ether linkage.

  • ¹³C NMR:

    • BOC Group: Resonances around 28 ppm for the methyl carbons and around 80 ppm for the quaternary carbon. The carbonyl carbon will appear around 155 ppm.

    • Azetidine Ring Carbons: Resonances in the range of 40-60 ppm.

    • Methylene Bridge Carbon: A signal around 60-70 ppm.

    • Aromatic Carbons: Signals in the aromatic region (110-165 ppm). The carbon bearing the nitro group and the carbon attached to the ether oxygen will be distinct quaternary signals.

  • Mass Spectrometry (MS):

    • ESI+: Expected to show a prominent ion for [M+H]⁺ (m/z 309.14) and potentially [M+Na]⁺ (m/z 331.12). Fragmentation may involve the loss of the BOC group or cleavage of the ether linkage.

Safety and Handling

As with any chemical reagent, 1-BOC-3-(4-nitrophenoxymethyl)azetidine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data is not available, compounds containing nitroaromatic groups should be handled with care as they can be potentially toxic. A full review of the Safety Data Sheet (SDS) from the supplier is mandatory before handling this compound.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 127. [Link]

  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1089. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1257124. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 10(3), 634-643. [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry, 12(1), 81-88. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 14(1), 5-23. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 1-BOC-3-(4-nitrophenoxymethyl)azetidine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 1-BOC-3-(4-nitrophenoxymethyl)azetidine (CAS Number: 1355248-07-5), a valuable building block for researchers and scientists in the field of drug development. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-BOC-3-(4-nitrophenoxymethyl)azetidine (CAS Number: 1355248-07-5), a valuable building block for researchers and scientists in the field of drug development. We will delve into its synthesis, purification, characterization, and potential applications, offering field-proven insights and detailed protocols.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain, while making them more stable than their three-membered aziridine counterparts, provides a unique reactivity profile that can be harnessed for diverse chemical transformations.[2] The incorporation of the azetidine moiety into drug candidates can impart favorable physicochemical properties, such as improved metabolic stability, solubility, and target-binding affinity.[3] 1-BOC-3-(4-nitrophenoxymethyl)azetidine serves as a key intermediate, offering a versatile platform for the synthesis of more complex molecules. The BOC (tert-butoxycarbonyl) protecting group allows for controlled reactivity at the nitrogen atom, while the 4-nitrophenoxy group can be a precursor for further functionalization or act as a reporter group.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 1355248-07-5[4][5]
Molecular Formula C₁₅H₂₀N₂O₅[4][5]
Molecular Weight 308.33 g/mol [4]
SMILES O=[O-][4]
Purity (Typical) ≥98%[5]

Synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

The synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is most effectively achieved through a Williamson ether synthesis.[6] This well-established Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a suitable derivative.[6] In this case, the alkoxide is generated from 1-BOC-3-hydroxymethylazetidine, and it reacts with a suitable 4-nitrophenyl electrophile.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The key disconnection is the ether linkage, leading back to two commercially available or readily synthesizable starting materials.

G cluster_0 target 1-BOC-3-(4-nitrophenoxymethyl)azetidine disconnection Williamson Ether Synthesis target->disconnection intermediates disconnection->intermediates start1 1-BOC-3-hydroxymethylazetidine intermediates->start1 start2 4-Nitrofluorobenzene intermediates->start2

Figure 1: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol

This protocol details a reliable method for the laboratory-scale synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Step 1: Preparation of the Sodium Alkoxide of 1-BOC-3-hydroxymethylazetidine

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-BOC-3-hydroxymethylazetidine (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere. Hydrogen gas is evolved during the reaction.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases. This indicates the formation of the sodium alkoxide.

Step 2: Williamson Ether Synthesis

  • Cool the freshly prepared alkoxide solution back to 0 °C.

  • Add a solution of 4-nitrofluorobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture. The use of 4-nitrofluorobenzene is advantageous due to the activating effect of the nitro group on the fluoride leaving group.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-BOC-3-(4-nitrophenoxymethyl)azetidine as a solid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the BOC group (a singlet around 1.4 ppm), the azetidine ring protons, the methylene bridge protons, and the aromatic protons of the 4-nitrophenyl group. The aromatic protons will appear as two distinct doublets in the downfield region due to the electron-withdrawing nitro group.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the BOC group, the azetidine ring, the methylene bridge, and the aromatic ring. The carbon attached to the nitro group will be significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O of the carbamate (around 1690 cm⁻¹), the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), and the C-O-C stretching of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show the [M+H]⁺ or [M+Na]⁺ adducts.

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the purity of the synthesized compound.

Reactivity and Synthetic Applications

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a versatile intermediate with two primary sites of reactivity: the BOC-protected nitrogen and the nitro group on the aromatic ring.

Deprotection of the BOC Group

The BOC group can be readily removed under acidic conditions to yield the free secondary amine.

G start 1-BOC-3-(4-nitrophenoxymethyl)azetidine reagent TFA or HCl in Dioxane start->reagent product 3-(4-nitrophenoxymethyl)azetidine reagent->product

Figure 2: Deprotection of the BOC group.

Protocol for BOC Deprotection:

  • Dissolve 1-BOC-3-(4-nitrophenoxymethyl)azetidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure to obtain the corresponding amine salt.

The resulting free amine is a key nucleophile for further derivatization, such as amide bond formation, reductive amination, or alkylation, enabling the construction of a library of diverse compounds.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, which opens up another avenue for functionalization.

Protocol for Nitro Group Reduction:

  • Dissolve 1-BOC-3-(4-nitrophenoxymethyl)azetidine in a solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the catalyst and concentrate the filtrate to obtain the aniline derivative.

The resulting amino group can undergo a wide range of reactions, including diazotization, acylation, and sulfonylation.

Applications in Drug Discovery

The unique structural features of 1-BOC-3-(4-nitrophenoxymethyl)azetidine make it a valuable tool in drug discovery programs.[3] The azetidine ring can serve as a bioisostere for other cyclic or acyclic fragments, potentially improving the pharmacokinetic profile of a lead compound. The ability to introduce diverse substituents at both the azetidine nitrogen and the aromatic ring allows for the systematic exploration of the structure-activity relationship (SAR) of a compound series.

Safety and Handling

It is imperative to handle 1-BOC-3-(4-nitrophenoxymethyl)azetidine with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a strategically important building block in modern medicinal chemistry. Its synthesis via the robust Williamson ether synthesis is straightforward, and its dual points of reactivity offer significant opportunities for the creation of novel and diverse molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Azetidine. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 23, 2026, from [Link]

  • Angene. (n.d.). 1-BOC-3-(4-nitrophenoxymethyl)azetidine. Retrieved January 23, 2026, from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved January 23, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved January 23, 2026, from [Link]

  • ChemBK. (2024, April 10). 1-Boc-3-(1-hydroxy-1-methylethyl)-azetidine. Retrieved January 23, 2026, from [Link]

  • Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved January 23, 2026, from [Link]

  • Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved January 23, 2026, from [Link]

  • PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved January 23, 2026, from [Link]

  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025, August 7). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved January 23, 2026, from [Link]

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Retrieved January 23, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved January 23, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

This guide provides a comprehensive technical overview for the synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine, a valuable building block in medicinal chemistry and drug discovery. The content is structured to provi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine, a valuable building block in medicinal chemistry and drug discovery. The content is structured to provide not only a step-by-step protocol but also the underlying scientific rationale, alternative synthetic strategies, and critical safety considerations.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research due to their ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. The title compound, 1-BOC-3-(4-nitrophenoxymethyl)azetidine, incorporates a versatile azetidine scaffold, a BOC-protecting group for further functionalization, and a 4-nitrophenoxy moiety which can serve as a handle for subsequent chemical transformations. This guide will primarily focus on the synthesis of this compound via the Mitsunobu reaction, a reliable method for forming carbon-oxygen bonds with inversion of stereochemistry. An alternative approach, the Williamson ether synthesis, will also be discussed to provide a broader synthetic perspective.

Part 1: Primary Synthetic Route - The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely used method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with a high degree of stereochemical control.[1][2] The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

Mechanistic Rationale

The choice of the Mitsunobu reaction for the synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is predicated on its mild reaction conditions and its efficacy in coupling a primary alcohol (1-BOC-3-hydroxymethylazetidine) with a phenolic nucleophile (4-nitrophenol). The mechanism, illustrated below, involves several key steps:

  • Formation of the Phosphonium Adduct: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (DIAD in this case), forming a betaine intermediate.

  • Proton Transfer: The acidic 4-nitrophenol protonates the betaine, generating a phosphonium salt and the anion of 4-nitrophenol.

  • Activation of the Alcohol: The oxygen of 1-BOC-3-hydroxymethylazetidine attacks the activated phosphorus of the phosphonium salt, forming an alkoxyphosphonium salt and displacing the hydrazine byproduct. This step converts the hydroxyl group into a good leaving group.

  • Sₙ2 Displacement: The 4-nitrophenoxide anion, a potent nucleophile, attacks the carbon bearing the alkoxyphosphonium group in a backside Sₙ2 fashion, leading to the formation of the desired ether product and triphenylphosphine oxide as a byproduct.

Mitsunobu_Mechanism Reagents 1-BOC-3-hydroxymethylazetidine + 4-Nitrophenol + PPh3 + DIAD Betaine PPh3-DIAD Betaine Reagents->Betaine 1. PPh3 attacks DIAD Phosphonium_Salt Alkoxyphosphonium Salt Betaine->Phosphonium_Salt 2. Alcohol Activation Product 1-BOC-3-(4-nitrophenoxymethyl)azetidine + Ph3P=O + DIAD-H2 Phosphonium_Salt->Product 3. SN2 attack by 4-Nitrophenoxide Starting_Material_Synthesis Azetidinone 1-BOC-3-azetidinone Reduction Reduction Azetidinone->Reduction NaBH4, MeOH Alcohol 1-BOC-3-hydroxymethylazetidine Reduction->Alcohol

Sources

Exploratory

A Comprehensive Guide to the Structural Elucidation of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

Introduction Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, valued for the unique three-dimensional vectors they introduce into molecular structures.[1] Their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, valued for the unique three-dimensional vectors they introduce into molecular structures.[1] Their inherent ring strain lends them distinct reactivity profiles compared to their five- and six-membered counterparts.[1] This guide focuses on the definitive structural elucidation of a specific, functionally rich derivative: 1-BOC-3-(4-nitrophenoxymethyl)azetidine . This molecule incorporates several key chemical motifs: the N-BOC protected azetidine core, an ether linkage, and a para-substituted nitrophenyl ring.

Context: A Plausible Synthetic Origin

To approach structural elucidation with foresight, one must consider the molecule's synthetic pathway. A common and efficient method for constructing the key C-O ether bond in this molecule is the Mitsunobu reaction .[2][3] This reaction couples an alcohol with a suitable acidic pronucleophile, such as a phenol, under mild, redox-neutral conditions, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center.[3][4]

A logical synthesis would therefore involve the reaction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with 4-nitrophenol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

Synthetic_Pathway cluster_reactants Reactants cluster_reagents Mitsunobu Reagents Azetidine_Alcohol 1-BOC-3-(hydroxymethyl)azetidine Reagents PPh₃, DEAD (or DIAD) THF, 0°C to RT Azetidine_Alcohol->Reagents Nitrophenol 4-Nitrophenol Nitrophenol->Reagents Product 1-BOC-3-(4-nitrophenoxymethyl)azetidine Reagents->Product Ether Formation

Figure 1: Plausible Mitsunobu synthesis route.

Understanding this pathway informs our analytical strategy. We must not only confirm the presence of all expected functionalities but also definitively prove the specific connectivity established during this key bond-forming step.

The Integrated Spectroscopic Workflow

A robust structural elucidation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system. Our workflow is designed to move from broad molecular properties to fine-grained atomic connectivity.

Elucidation_Workflow Start Synthesized Compound MS Mass Spectrometry (ESI-MS) Confirm Molecular Formula Start->MS Is the mass correct? FTIR Infrared Spectroscopy (FTIR) Identify Functional Groups MS->FTIR C₁₅H₂₀N₂O₅ Confirmed NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments FTIR->NMR_1D Key groups (NO₂, C=O, C-O-C) present? NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D All atoms accounted for? Conclusion Unambiguous Structure Confirmed NMR_2D->Conclusion Is connectivity proven?

Figure 3: Key HMBC correlations confirming connectivity.

Conclusion

The structural elucidation of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is achieved through a systematic and multi-faceted analytical approach. Mass spectrometry provides the foundational confirmation of the molecular formula, C₁₅H₂₀N₂O₅. FTIR spectroscopy then offers rapid verification of the essential functional groups: the aromatic nitro, the BOC-carbamate, and the ether linkage. Finally, a comprehensive suite of NMR experiments, culminating in 2D correlation spectroscopy, provides an unambiguous and detailed map of the entire molecular structure. The HMBC experiment, in particular, serves as the ultimate arbiter, definitively proving the connectivity between the azetidine core, the oxymethyl linker, and the 4-nitrophenyl moiety. The convergence of these independent datasets provides a self-validating system, leading to a high-confidence, authoritative structural assignment essential for any further research and development.

References

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available at: [Link]

  • Angene. (n.d.). 1-BOC-3-(4-nitrophenoxymethyl)azetidine. Available at: [Link]

  • K. C. Kumara Swamy, et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Formation of NH‐azetidines from terminal olefins. Available at: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ejournal.upi.edu. Available at: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • OSTI.GOV. (2018). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

  • MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 1-BOC-3-(4-nitrophenoxymethyl)azetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a detailed overview of the spectroscopic characterization of the heterocyclic compound 1-BOC-3-(4-nitrophenoxymethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a detailed overview of the spectroscopic characterization of the heterocyclic compound 1-BOC-3-(4-nitrophenoxymethyl)azetidine. Due to the limited availability of published experimental data for this specific molecule, this guide presents representative spectroscopic data generated based on established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry for structurally analogous compounds. The methodologies, interpretations, and protocols described herein are grounded in authoritative scientific literature and are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel azetidine derivatives.

Introduction: The Significance of 1-BOC-3-(4-nitrophenoxymethyl)azetidine in Medicinal Chemistry

Azetidine-containing molecules are of significant interest in drug discovery and development due to their unique conformational properties and their ability to serve as versatile scaffolds in the design of novel therapeutic agents. The constrained four-membered ring of azetidine can impart favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity. The title compound, 1-BOC-3-(4-nitrophenoxymethyl)azetidine, incorporates several key structural features: a tert-butoxycarbonyl (BOC) protecting group, an azetidine core, and a 4-nitrophenoxymethyl substituent. The BOC group is a widely used protecting group for amines, readily removable under acidic conditions, making this compound a valuable intermediate for further synthetic transformations. The 4-nitrophenoxy moiety can serve as a handle for further functionalization or as a pharmacophoric element.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for achieving this. This guide provides an in-depth analysis of the expected spectroscopic data for 1-BOC-3-(4-nitrophenoxymethyl)azetidine, offering insights into the interpretation of the data and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024-4096 scans are typically required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation delay: 2-5 seconds.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is expected to exhibit distinct signals corresponding to the protons of the BOC group, the azetidine ring, the methylene linker, and the 4-nitrophenyl group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.22d2HAr-H (ortho to NO₂)
7.01d2HAr-H (meta to NO₂)
4.25t2HAzetidine-H
4.18d2H-O-CH₂ -Ar
3.85t2HAzetidine-H
3.10m1HAzetidine-CH
1.45s9H-C(CH₃ )₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-8.3 ppm): The two doublets at δ 8.22 and 7.01 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the protons at δ 8.22 ppm is due to the strong electron-withdrawing effect of the nitro group.

  • Azetidine Ring Protons (δ 3.1-4.3 ppm): The protons on the azetidine ring are expected to show complex splitting patterns due to coupling with each other. The methine proton at the 3-position is anticipated to appear as a multiplet around δ 3.10 ppm. The methylene protons of the azetidine ring are diastereotopic and are expected to appear as two distinct triplets around δ 4.25 and 3.85 ppm.

  • Methylene Bridge (δ 4.18 ppm): The doublet at δ 4.18 ppm corresponds to the methylene protons of the phenoxymethyl group, coupled to the methine proton of the azetidine ring.

  • BOC Protecting Group (δ 1.45 ppm): The sharp singlet integrating to nine protons at approximately δ 1.45 ppm is the characteristic signal for the tert-butyl group of the BOC protecting moiety.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment
163.5Ar-C -O
156.2N-C =O (BOC)
141.8Ar-C -NO₂
125.9Ar-C H (ortho to NO₂)
114.8Ar-C H (meta to NO₂)
80.1-C (CH₃)₃ (BOC)
69.5-O-C H₂-Ar
53.5Azetidine-C H₂
35.8Azetidine-C H
28.4-C(C H₃)₃ (BOC)

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ 156.2 ppm): The signal for the carbonyl carbon of the BOC group is expected to appear around δ 156.2 ppm.

  • Aromatic Carbons (δ 114-164 ppm): The aromatic carbons show distinct signals. The carbon attached to the oxygen is shifted downfield to around δ 163.5 ppm, while the carbon bearing the nitro group is at approximately δ 141.8 ppm. The protonated aromatic carbons appear at δ 125.9 and 114.8 ppm.

  • BOC Group Carbons (δ 80.1, 28.4 ppm): The quaternary carbon of the tert-butyl group is observed around δ 80.1 ppm, and the methyl carbons give a strong signal at δ 28.4 ppm.

  • Azetidine and Methylene Carbons (δ 35-70 ppm): The carbons of the azetidine ring and the methylene bridge are found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

  • A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Instrument Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

IR Spectral Data and Interpretation
Frequency (cm⁻¹) Intensity Assignment
2978MediumC-H stretch (aliphatic)
1695StrongC=O stretch (BOC carbonyl)
1595, 1490StrongC=C stretch (aromatic)
1515, 1345StrongN-O stretch (nitro group)
1250StrongC-O stretch (ether)
1160StrongC-N stretch (azetidine)

Interpretation of the IR Spectrum:

  • C=O Stretch: A strong absorption band around 1695 cm⁻¹ is characteristic of the carbonyl stretching vibration of the BOC protecting group.

  • N-O Stretches: The presence of the nitro group is confirmed by two strong absorption bands at approximately 1515 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).

  • C-O Stretch: A strong band around 1250 cm⁻¹ is indicative of the C-O stretching vibration of the ether linkage.

  • Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are typical for aromatic C=C bond stretching.

  • Aliphatic C-H Stretches: The band around 2978 cm⁻¹ corresponds to the C-H stretching vibrations of the aliphatic protons in the BOC and azetidine moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Instrumentation:

  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Mass Analyzer: A Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer will provide accurate mass measurements.

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source.

Mass Spectral Data and Interpretation

Expected Molecular Ion: The molecular formula of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is C₁₅H₂₀N₂O₅. The calculated monoisotopic mass is 308.1372 g/mol . In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

m/z (calculated) Ion
309.1445[M+H]⁺
331.1265[M+Na]⁺

Fragmentation Analysis: Under appropriate conditions (e.g., collision-induced dissociation in MS/MS), the molecular ion will fragment in a predictable manner. Key expected fragment ions include:

  • Loss of the BOC group: A significant fragment would correspond to the loss of the tert-butoxycarbonyl group (100 Da), resulting in an ion at m/z 209.

  • Loss of the tert-butyl group: Cleavage of the tert-butyl group (57 Da) from the BOC moiety would lead to a fragment at m/z 251.

  • Cleavage of the phenoxymethyl group: Fragmentation could also occur at the ether linkage.

Fragmentation_Pattern M [M+H]⁺ m/z = 309.1445 F1 [M - C₄H₉]⁺ m/z = 251 M->F1 - 57 Da F2 [M - C₅H₉O₂]⁺ m/z = 209 M->F2 - 100 Da F3 [C₇H₆NO₃]⁺ m/z = 152 F2->F3 Further fragmentation

Caption: Proposed ESI-MS fragmentation of 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the structural confirmation and characterization of 1-BOC-3-(4-nitrophenoxymethyl)azetidine. The representative data and detailed interpretations serve as a valuable reference for scientists working with this and related heterocyclic compounds. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research and development in the fields of medicinal chemistry and organic synthesis.

References

  • Nuclear Magnetic Resonance Spectroscopy

    • Title: Introduction to Spectroscopy
    • Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage learning.
    • URL: [Link]

  • Infrared Spectroscopy

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
    • URL: [Link]

  • Mass Spectrometry

    • Title: Mass Spectrometry: Principles and Applic
    • Source: de Hoffmann, E., & Stroobant, V. (2007). John Wiley & Sons.
    • URL: [Link]

  • Synthesis and Chemistry of Azetidines

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines
    • Source: Couty, F., & Evano, G. (2006). Organic & Biomolecular Chemistry, 4(9), 1531-1549.
    • URL: [Link]

  • BOC Protecting Group Chemistry

    • Title: Greene's Protective Groups in Organic Synthesis
    • Source: Wuts, P. G. (2014). John Wiley & Sons.
    • URL: [Link]

Exploratory

Purity and characterization of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

An In-Depth Technical Guide to the Purity and Characterization of 1-BOC-3-(4-nitrophenoxymethyl)azetidine Abstract 1-BOC-3-(4-nitrophenoxymethyl)azetidine is a key heterocyclic building block in medicinal chemistry, valu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Characterization of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

Abstract

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is recognized as a privileged motif in drug development for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] The precise three-dimensional structure of the azetidine ring allows for the exact positioning of substituents, making it a valuable component for designing targeted therapeutics.[1] Given its function as a critical intermediate, the absolute purity and unambiguous structural identity of 1-BOC-3-(4-nitrophenoxymethyl)azetidine are paramount. This guide provides a comprehensive framework for researchers and drug development professionals to ensure the quality of this compound. We detail robust protocols for purification and a multi-technique analytical approach—encompassing chromatography and spectroscopy—to deliver a holistic and validated assessment of its purity and chemical structure.

Introduction: The Strategic Importance of Azetidines in Drug Discovery

The azetidine ring system has transitioned from a synthetic curiosity to a cornerstone of modern drug design. Its incorporation into molecular scaffolds is a strategic choice to enhance properties critical for drug efficacy and development. The constrained nature of the four-membered ring introduces a degree of conformational rigidity that can improve binding affinity to biological targets. Furthermore, its role as a bioisostere for other cyclic amines like pyrrolidine or piperidine allows for fine-tuning of a drug candidate's pharmacokinetic profile.[1]

1-BOC-3-(4-nitrophenoxymethyl)azetidine serves as a versatile intermediate, combining the benefits of the azetidine core with a synthetically useful nitrophenyl group, which can be readily transformed into other functional groups. The tert-butyloxycarbonyl (BOC) protecting group ensures stability and controlled reactivity during subsequent synthetic steps. The synthesis of this ether is typically achieved via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[2] This synthetic route, while effective, necessitates rigorous purification and characterization to eliminate unreacted starting materials and potential byproducts, such as those arising from competing elimination reactions.[3] This guide establishes a self-validating analytical workflow to confirm that the material meets the stringent quality standards required for pharmaceutical research and development.

Synthesis and Purification Strategy

The primary route to 1-BOC-3-(4-nitrophenoxymethyl)azetidine is the Williamson ether synthesis. This reaction provides a clear rationale for the selection of purification and analytical methods, as it anticipates the likely impurity profile.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Reactant1 1-BOC-azetidin-3-yl)methanol Alkoxide Sodium 1-BOC-azetidin-3-yl)methoxide (Intermediate) Reactant1->Alkoxide Reactant2 4-Fluoronitrobenzene Product 1-BOC-3-(4-nitrophenoxymethyl)azetidine Reactant2->Product Base Strong Base (e.g., NaH) Base->Alkoxide Deprotonation Byproduct NaF Alkoxide->Product SNAr Reaction

Caption: Williamson Ether Synthesis of the target compound.

Potential Impurities

A thorough understanding of the reaction mechanism allows for the prediction of key process-related impurities:

  • Unreacted Starting Materials: Residual 1-BOC-azetidin-3-yl)methanol and 4-fluoronitrobenzene.

  • Side-Reaction Products: While less common in an SNAr context compared to SN2 with alkyl halides, side products from base-mediated degradation are possible.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is the gold standard for purifying intermediates of this nature, offering a balance of speed and resolution.[4][5]

Rationale: The polarity difference between the nonpolar starting materials/byproducts and the moderately polar product allows for efficient separation on a silica gel stationary phase.

Step-by-Step Protocol:

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel until a dry, free-flowing powder is obtained. This ensures even loading onto the column.

  • Column Packing: Prepare a column with silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by introducing a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 40% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Comprehensive Characterization Methodology

A multi-pronged analytical approach is essential for irrefutable characterization. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while spectroscopic techniques (NMR, MS, IR) confirm the structural identity.

Analytical_Workflow cluster_spectroscopy Spectroscopic Identity Confirmation Start Purified Compound HPLC HPLC / UPLC Analysis Start->HPLC Quantitative Purity NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (MS) Start->MS Molecular Weight IR Infrared (IR) Spectroscopy Start->IR Functional Groups Data_Eval Data Evaluation & Cross-Validation HPLC->Data_Eval NMR->Data_Eval MS->Data_Eval IR->Data_Eval Final Certificate of Analysis: Purity & Identity Confirmed Data_Eval->Final

Caption: Integrated workflow for purity and characterization.

Chromatographic Purity: Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive technique for assessing the purity of pharmaceutical intermediates.[6][7] It separates compounds based on their hydrophobicity.

Protocol: Purity Assessment by RP-HPLC

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (due to the nitrophenyl chromophore).

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

Data Interpretation: The purity is calculated based on the relative peak area. A high-purity sample should exhibit a single major peak with minimal secondary peaks. The area of the main peak divided by the total area of all peaks, multiplied by 100, gives the percent purity.

Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.[8]

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.20 ppm (d, 2H, Ar-H ortho to NO₂)

    • δ ~7.00 ppm (d, 2H, Ar-H meta to NO₂)

    • δ ~4.25-4.10 ppm (m, 4H, azetidine CH₂ and O-CH₂)

    • δ ~3.10-3.00 ppm (m, 1H, azetidine CH)

    • δ ~1.45 ppm (s, 9H, BOC group)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~163.0 ppm (Ar-C-O)

    • δ ~156.0 ppm (BOC C=O)

    • δ ~141.5 ppm (Ar-C-NO₂)

    • δ ~126.0 ppm (Ar-CH)

    • δ ~114.5 ppm (Ar-CH)

    • δ ~80.0 ppm (BOC quaternary C)

    • δ ~70.0 ppm (O-CH₂)

    • δ ~55.0 ppm (Azetidine CH₂)

    • δ ~35.0 ppm (Azetidine CH)

    • δ ~28.5 ppm (BOC CH₃)

Molecular Weight Verification: Mass Spectrometry

Mass spectrometry (MS) confirms the molecular formula by providing an accurate mass-to-charge ratio (m/z).[8]

Protocol: ESI-MS Analysis

  • Prepare a dilute solution of the compound (~0.1 mg/mL) in acetonitrile or methanol.

  • Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

  • Acquire the spectrum in positive ion mode.

Data Interpretation: The expected molecular weight is 308.33 g/mol .[9][10] The spectrum should show a prominent peak corresponding to the sodiated adduct [M+Na]⁺ at m/z ~331.1 or the protonated molecule [M+H]⁺ at m/z ~309.1.

Functional Group Confirmation: IR Spectroscopy

Infrared (IR) spectroscopy is a rapid method to confirm the presence of key functional groups.

Protocol: ATR-IR Analysis

  • Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Apply pressure to ensure good contact.

  • Acquire the IR spectrum.

Expected Characteristic Peaks:

  • ~2978 cm⁻¹: C-H stretch (aliphatic)

  • ~1695 cm⁻¹: C=O stretch (BOC carbamate)

  • ~1520 cm⁻¹ & ~1345 cm⁻¹: N-O asymmetric and symmetric stretches (nitro group)

  • ~1250 cm⁻¹: C-O-C stretch (ether)

  • ~1160 cm⁻¹: C-N stretch (azetidine)

Data Summary and Conclusion

The combination of these orthogonal analytical techniques provides a robust and self-validating system for quality control.

Table 1: Summary of Analytical Characterization Data

TechniqueParameterExpected ValuePurpose
HPLC Purity≥98.0%Quantifies purity and detects impurities.
Retention TimeCompound-specificConfirms identity under specific conditions.
¹H NMR Chemical Shifts (ppm)See Section 3.2Confirms proton environment and structure.
¹³C NMR Chemical Shifts (ppm)See Section 3.2Confirms carbon backbone.
MS (ESI+) m/z for [M+H]⁺309.1Confirms molecular weight.
m/z for [M+Na]⁺331.1Confirms molecular weight.
IR Wavenumbers (cm⁻¹)~1695 (C=O), ~1520 & ~1345 (NO₂), ~1250 (C-O-C)Confirms key functional groups.

The rigorous characterization of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is not merely an analytical exercise; it is a prerequisite for its successful application in drug discovery and development. Adherence to a comprehensive analytical workflow, as detailed in this guide, ensures the quality, consistency, and reliability of this critical synthetic intermediate. By integrating chromatographic purity analysis with definitive spectroscopic identification, researchers can proceed with confidence, knowing that their starting material is of the highest standard, thereby safeguarding the integrity of their subsequent research.

References

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Research Journal of Pharmacy and Technology. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. RJPT. [Link]

  • Google Patents. (2000).
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  • ResearchGate. (2016). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]

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Foundational

An In-depth Technical Guide to the Stability of the 4-Nitrophenoxymethyl Ether Linkage

Introduction: The Critical Role of a Tunable Linker in Advanced Chemical Design In the landscape of sophisticated molecular design, particularly in drug delivery and organic synthesis, the choice of a linker or a protect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Tunable Linker in Advanced Chemical Design

In the landscape of sophisticated molecular design, particularly in drug delivery and organic synthesis, the choice of a linker or a protecting group is far from a trivial decision.[1][2] It is a strategic choice that dictates the success of a synthesis or the efficacy of a therapeutic agent.[1] The 4-nitrophenoxymethyl ether linkage has emerged as a versatile and valuable functional group, prized for its unique stability profile. Its utility stems from a delicate balance: it is sufficiently stable to endure a range of chemical transformations and physiological conditions, yet it can be cleaved under specific, controlled triggers.

This guide provides a comprehensive technical overview of the stability of the 4-nitrophenoxymethyl ether linkage. We will delve into the chemical principles governing its reactivity, explore the key factors that modulate its cleavage, and present field-proven protocols for its stability assessment. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the distinct properties of this linker in their work.

Core Chemistry: Understanding the Linkage's Inherent Properties

The 4-nitrophenoxymethyl ether consists of a methyl ether linkage where one of the methyl protons is substituted with a 4-nitrophenoxy group. The stability of this acetal-like linkage is profoundly influenced by the electronic properties of the 4-nitrophenyl group.

dot graph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ends_dot Figure 1: General structure of a 4-nitrophenoxymethyl ether.

The key to its reactivity lies in the electron-withdrawing nature of the nitro group. This group pulls electron density away from the phenyl ring and, by extension, from the ether oxygen attached to it. This makes the 4-nitrophenoxide an excellent leaving group, a fundamental prerequisite for the cleavage of the linkage.

Factors Governing the Stability and Cleavage of the Linkage

The cleavage of the 4-nitrophenoxymethyl ether is not a spontaneous event under physiological conditions but is rather triggered by specific chemical or enzymatic cues. Understanding these triggers is paramount for its effective application.

pH-Dependent Hydrolysis

The stability of the 4-nitrophenoxymethyl ether linkage is highly dependent on pH. While generally stable at neutral pH, its cleavage is accelerated under both acidic and basic conditions.

  • Acidic Conditions: Under acidic conditions, the ether oxygen is protonated, which facilitates the cleavage of the C-O bond to release the parent molecule and 4-nitrophenol. This mechanism is common for acetal-like protecting groups.[3] The rate of cleavage can be tuned by the strength of the acid.

  • Basic Conditions: In alkaline environments, the hydrolysis can also be accelerated.[4][5] The mechanism under basic conditions may differ and can involve direct nucleophilic attack by hydroxide ions. The rate of this spontaneous hydrolysis increases with higher pH.[5]

The pH-dependent release mechanism is a valuable attribute in drug delivery, particularly for targeting acidic microenvironments such as tumors or the lysosomal compartments within cells.[6][7]

Enzymatic Cleavage

The 4-nitrophenoxymethyl ether linkage can be engineered to be a substrate for specific enzymes. This is a powerful strategy for achieving targeted drug release. While the ether linkage itself is not a common substrate for many endogenous enzymes, it can be incorporated into larger promoieties that are recognized by specific enzymes like nitroreductases.[8]

  • Nitroreductases: These enzymes are found in certain bacteria and can also be expressed in mammalian cells for targeted therapies.[8] They catalyze the reduction of the nitro group to an amino group.[9] This electronic transformation dramatically alters the properties of the phenoxy leaving group, often triggering a cascade reaction that leads to the cleavage of the ether linkage. The use of nitroreductases for prodrug activation is a promising strategy in cancer therapy.[8]

  • Other Enzymes: While less common, the broader molecular context of the 4-nitrophenoxymethyl ether could potentially allow for cleavage by other enzymes such as etherases, which are known to cleave aryl ether bonds.[10][11][12]

Photochemical Cleavage

The presence of the nitroaromatic system introduces the possibility of light-induced cleavage. Ortho-nitrobenzyl ethers are well-known photolabile protecting groups, and while the 4-nitro isomer is generally more stable to light, it is a factor to consider in applications where the molecule may be exposed to UV or visible light.[13][14] The efficiency of photocleavage is often lower than for ortho-substituted analogues but can be a useful property for specific applications requiring external triggers.[13]

Applications Driven by the Linkage's Stability Profile

The tunable stability of the 4-nitrophenoxymethyl ether linkage makes it a valuable tool in several areas of chemical and biomedical research.

  • Protecting Group in Organic Synthesis: In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group, such as an alcohol or a phenol.[1] The 4-nitrophenoxymethyl ether can serve as an effective protecting group that is stable to a variety of reaction conditions but can be removed when needed, typically under mild acidic or specific reductive conditions.[3][15]

  • Linker in Prodrug Design: A key application is in the design of prodrugs, which are inactive precursors of a drug that are converted to the active form in the body.[6][7][16] By attaching a drug molecule to a 4-nitrophenoxymethyl ether linker, its properties, such as solubility and bioavailability, can be improved.[6][7] The drug is then released at the target site through pH-dependent hydrolysis or enzymatic cleavage, thereby reducing systemic toxicity and improving therapeutic efficacy.[6][7]

  • Bioconjugation and Chemical Biology: The linkage can be used to attach molecules to biomolecules or surfaces in a reversible manner. This is useful for applications such as affinity chromatography, where a ligand is temporarily immobilized, or for studying biological processes where the controlled release of a molecule is required.

Experimental Protocols for Stability Assessment

To effectively utilize the 4-nitrophenoxymethyl ether linkage, it is crucial to experimentally determine its stability under the conditions relevant to its intended application. The following are self-validating protocols for assessing pH-dependent and enzymatic stability.

Protocol 1: Assessing pH-Dependent Hydrolysis

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the cleavage of the 4-nitrophenoxymethyl ether-containing compound over time at different pH values.

Objective: To determine the rate of hydrolysis of the 4-nitrophenoxymethyl ether linkage at acidic, neutral, and basic pH.

Materials:

  • Compound of interest containing the 4-nitrophenoxymethyl ether linkage.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • pH meter.

  • A series of buffers:

    • pH 4.0 (e.g., 0.1 M acetate buffer)

    • pH 7.4 (e.g., 0.1 M phosphate-buffered saline, PBS)

    • pH 9.0 (e.g., 0.1 M borate buffer)

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase).

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 10 mM).

  • Incubation:

    • For each pH to be tested, pipette the required volume of buffer into a series of vials.

    • Spike the buffer with the stock solution of the test compound to a final concentration of, for example, 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the stability.

    • Include a "time zero" sample by immediately quenching the reaction as described in step 4.

    • Incubate the vials at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a solution that stops the hydrolysis, for example, by neutralizing the pH or by diluting in the mobile phase for immediate injection.

  • HPLC Analysis:

    • Analyze the samples by HPLC. The mobile phase and gradient will need to be optimized for the specific compound to achieve good separation between the parent compound and the cleaved products (the parent drug and 4-nitrophenol).

    • Monitor the disappearance of the peak corresponding to the parent compound and the appearance of the peak(s) of the cleavage products over time.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for each pH.

    • Determine the half-life (t½) of the compound at each pH by fitting the data to a first-order decay model.

Self-Validation/Controls:

  • Negative Control: Run a control sample with the compound in a stable buffer (e.g., pH 7.4) to ensure there is no significant degradation over the course of the experiment due to factors other than pH.

  • Positive Control: If a related compound with a known hydrolysis rate is available, it can be run in parallel to validate the experimental setup.

dot graph "HPLC_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4", splines=true]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} ends_dot Figure 2: Workflow for assessing the pH-dependent stability.

Protocol 2: Evaluating Enzymatic Cleavage

This protocol is designed to assess the stability of the 4-nitrophenoxymethyl ether linkage in the presence of a specific enzyme, such as a nitroreductase.

Objective: To determine if the 4-nitrophenoxymethyl ether linkage is cleaved by a specific enzyme and to quantify the rate of cleavage.

Materials:

  • Compound of interest.

  • The specific enzyme (e.g., a commercially available nitroreductase).

  • Enzyme cofactor if required (e.g., NADH or NADPH for nitroreductases).[8]

  • Appropriate enzyme buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme).

  • Stop solution (e.g., acetonitrile with an internal standard, or a solution that denatures the enzyme).

  • LC-MS/MS system for sensitive quantification.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound.

    • Prepare a stock solution of the enzyme in its recommended buffer.

    • Prepare a stock solution of the cofactor if needed.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the enzyme buffer, cofactor, and the test compound to the desired final concentrations.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.

    • Initiate the reaction by adding the enzyme.

  • Control Reactions (Crucial for Self-Validation):

    • No-Enzyme Control: A reaction mixture containing everything except the enzyme. This control accounts for any non-enzymatic degradation.

    • Heat-Inactivated Enzyme Control: A reaction mixture with enzyme that has been denatured by heating. This control ensures that the observed cleavage is due to the enzyme's catalytic activity.

    • No-Cofactor Control: If the enzyme requires a cofactor, a reaction mixture without the cofactor is essential to demonstrate cofactor dependency.

  • Sampling and Quenching:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the stop solution. The stop solution should precipitate the enzyme and halt the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound and its metabolites.

  • Data Analysis: Plot the concentration of the parent compound against time and determine the rate of enzymatic cleavage.

Quantitative Data Summary

The stability of ether linkages can vary significantly. For context, the table below provides a conceptual summary of how stability data for a hypothetical 4-nitrophenoxymethyl ether-linked compound might be presented. Actual values must be determined experimentally.

ConditionParameterValue
pH Stability (37°C)
pH 4.0 (Acetate Buffer)Half-life (t½)~ 12 hours
pH 7.4 (PBS)Half-life (t½)> 72 hours
pH 9.0 (Borate Buffer)Half-life (t½)~ 8 hours
Enzymatic Stability (37°C)
Nitroreductase + NADPHHalf-life (t½)~ 30 minutes
No Enzyme ControlHalf-life (t½)> 48 hours
No Cofactor ControlHalf-life (t½)> 48 hours

Conclusion

The 4-nitrophenoxymethyl ether linkage is a sophisticated chemical tool whose utility is defined by its tunable stability. Its predictable cleavage under specific pH conditions and its potential for enzyme-mediated release offer significant advantages in the design of protecting groups, prodrugs, and advanced chemical probes. A thorough understanding of the factors that govern its stability, coupled with rigorous experimental validation as outlined in this guide, will enable researchers to fully exploit the potential of this versatile linkage in their scientific endeavors.

References

  • Monastyrskyi, A., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1 H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry. Available at: [Link]

  • Monastyrskyi, A., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism. Vertex AI Search.
  • PubChem. p-Nitrophenyl o-tolyl ether. PubChem. Available at: [Link]

  • Kim, H., et al. (2022). Applications of the ROS-Responsive Thioketal Linker for the Production of Smart Nanomedicines. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (2005). MOM Ethers. Organic Chemistry Portal. Available at: [Link]

  • Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Streit, L., et al. (2018). Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer. Biotechnology for Biofuels. Available at: [Link]

  • Alhifthi, A. & Williams, S.J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link]

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  • PubChem. Phenoxymethyl ether. PubChem. Available at: [Link]

  • Zhang, Y., et al. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. ResearchGate. Available at: [Link]

  • Alhifthi, A. & Williams, S.J. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Wang, H., et al. (2024). Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction. Nature Communications. Available at: [Link]

  • Streit, L., et al. (2018). Enzymatic cleavage of lignin β-O-4 aryl ether bond via net internal hydrogen transfer. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed. Available at: [Link]

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  • Maiti, D., et al. (2021). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. Available at: [Link]

  • ResearchGate. (2016). (a) Cleavage mechanism of Light‐activatable prodrug via singlet oxygen... ResearchGate. Available at: [Link]

  • Balakrishnan, V.K., et al. (2003). Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. PubMed. Available at: [Link]

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  • ResearchGate. (2014). Synthesis and Structure–Activity Relationships of Varied Ether Linker Analogues of the Antitubercular Drug (6 S )-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5 H -imidazo[2,1- b ][6][9]oxazine (PA-824). ResearchGate. Available at: [Link]

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Exploratory

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in contemporary drug discovery. Its unique combination of properties—conformational rigidity, sp³-rich character, and advantageous physicochemical attributes—positions it as a powerful tool for medicinal chemists.[1] This guide provides a comprehensive overview of the strategic application of substituted azetidines in medicinal chemistry, delving into their synthesis, bioisosteric potential, and impact across diverse therapeutic areas. We will explore the rationale behind incorporating this strained ring system and provide practical insights into its synthetic manipulation and biological evaluation, equipping researchers with the knowledge to leverage the full potential of this versatile scaffold.

The Strategic Value of the Azetidine Ring in Drug Design

The azetidine motif is far more than a simple cyclic amine; its incorporation into a drug candidate is a deliberate strategy to modulate key pharmacological parameters. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more flexible pyrrolidines, endows it with a unique reactivity profile and conformational pre-organization.[2][3] This conformational restriction can lead to a decrease in the entropic penalty upon binding to a biological target, potentially enhancing binding affinity.[4]

Physicochemical and Pharmacokinetic Advantages

The introduction of an azetidine ring can significantly influence a molecule's properties:

  • Improved Solubility and Reduced Lipophilicity: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical factor for oral bioavailability.[5]

  • Enhanced Metabolic Stability: The compact and strained nature of the azetidine ring can render adjacent bonds less susceptible to metabolic degradation by cytochrome P450 enzymes.[5]

  • Increased sp³ Character: In the quest for novel chemical space, the emphasis on three-dimensional structures has grown. Azetidines are excellent scaffolds for increasing the fraction of sp³-hybridized carbons, often leading to improved pharmacological properties and reduced off-target effects.[1][5]

Azetidine as a Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental concept in medicinal chemistry.[6] The azetidine ring serves as a versatile bioisostere for various common moieties:

  • Planar and Saturated Nitrogen Heterocycles: Azetidines can replace larger, more flexible rings like pyrrolidine or piperidine, offering distinct vectors for substitution and a more defined spatial arrangement of substituents.[5]

  • Amides and Esters: The azetidine scaffold can mimic the spatial orientation of amide or ester groups, while offering improved metabolic stability.

The following diagram illustrates the concept of azetidine as a bioisostere:

G cluster_0 Common Moieties cluster_1 Bioisosteric Replacement Pyrrolidine Pyrrolidine Azetidine Azetidine Pyrrolidine->Azetidine Improved Rigidity Piperidine Piperidine Piperidine->Azetidine Reduced Size Amide Amide Amide->Azetidine Enhanced Stability G Start Start Precursor γ-Amino Alcohol Start->Precursor Activation Activate Hydroxyl (e.g., Tosylation) Precursor->Activation Cyclization Intramolecular Nucleophilic Substitution Activation->Cyclization Deprotection Remove Protecting Group (if present) Cyclization->Deprotection Final_Product 3-Substituted Azetidine Deprotection->Final_Product

Caption: General workflow for 3-substituted azetidine synthesis.

Experimental Protocol: Synthesis of N-Boc-3-phenylazetidine

This protocol provides a representative example of the synthesis of a 3-substituted azetidine.

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10% w/w)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Addition: To a solution of 1-benzhydrylazetidin-3-one (1.0 equiv) in anhydrous THF at 0 °C, add phenylmagnesium bromide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrogenolysis and Boc Protection: Dissolve the crude product in methanol, add Boc₂O (1.5 equiv) and 10% Pd/C (0.1 equiv). Hydrogenate the mixture under a balloon of hydrogen for 24 hours.

  • Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the residue by column chromatography on silica gel to afford N-Boc-3-phenylazetidine.

Applications in Therapeutic Areas

The unique properties of substituted azetidines have led to their successful application in a wide range of therapeutic areas.

Oncology

In oncology, the azetidine motif has been incorporated into various anticancer agents to enhance their efficacy and pharmacokinetic profiles.

  • Tubulin Polymerization Inhibitors: Analogues of the potent antitumor agent TZT-1027, where a phenylethyl group was replaced with a 3-aryl-azetidine moiety, have shown excellent antiproliferative activities. [7]For instance, compound 1a displayed IC₅₀ values of 2.2 nM and 2.1 nM against A549 and HCT116 cell lines, respectively. [7]These compounds function by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis. [7]

  • STAT3 Inhibitors: Novel azetidine amides have been discovered as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer progression. [8]Certain azetidine derivatives have demonstrated the ability to inhibit the growth of breast cancer cells, suppress the expression of STAT3 target genes, and induce apoptosis. [8]These compounds represent a promising new class of anticancer agents. [8][9]

    Compound/Drug Target/Mechanism of Action Therapeutic Area Key Findings
    Azetidine-containing TZT-1027 Analogues Tubulin Polymerization Inhibition Oncology Excellent antiproliferative activity in vitro. [7]
    Azetidine Amides STAT3 Inhibition Oncology Potent inhibition of breast cancer cell growth and induction of apoptosis. [8]

    | Cobimetinib | MEK1/2 Kinase Inhibition | Oncology | FDA-approved for the treatment of melanoma. [1]|

Neuroscience

The conformational rigidity of the azetidine ring makes it an attractive scaffold for targeting proteins in the central nervous system (CNS).

  • GABA Uptake Inhibitors: Azetidine derivatives have been evaluated as conformationally constrained analogues of GABA and β-alanine for their potential as GABA uptake inhibitors. [10]Certain azetidin-2-ylacetic acid derivatives have shown high potency at the GAT-1 transporter. [10]* Muscarinic Antagonists: Synthetic azetidine derivatives have been explored as muscarinic antagonists, which have potential applications in the treatment of neurodegenerative and inflammatory diseases. [1]* Dopamine Antagonists: Novel azetidine derivatives have been synthesized and evaluated for their potential as dopamine D2 and D4 receptor antagonists, with potential applications in the treatment of schizophrenia. [11]

Infectious Diseases

Azetidine derivatives have a long history in the field of infectious diseases, most notably as a core component of β-lactam antibiotics. [12][13]

  • Antibacterial Agents: The azetidin-2-one (β-lactam) ring is the cornerstone of penicillin and cephalosporin antibiotics. [13]More recently, novel azetidine-containing compounds have been developed with potent activity against drug-resistant bacteria. [12]For example, combining the azetidine ring with a quinolone nucleus has yielded compounds with superior activity against methicillin-resistant Staphylococcus aureus (MRSA). [12]

Future Perspectives

The application of substituted azetidines in medicinal chemistry is a rapidly evolving field. The development of novel synthetic methodologies continues to expand the accessible chemical space of azetidine-containing compounds. [2][3][14]Future research will likely focus on:

  • Exploring Novel Substitution Patterns: Moving beyond the commonly substituted 3-position to access 2-substituted and disubstituted azetidines will open new avenues for drug design. [14]* Application in New Therapeutic Areas: The unique properties of azetidines will undoubtedly be leveraged to address unmet medical needs in a broader range of diseases.

  • Development of Azetidine-based PROTACs and Molecular Glues: The rigid nature of the azetidine scaffold makes it an ideal linker component for these emerging therapeutic modalities.

Conclusion

Substituted azetidines have firmly established themselves as a privileged scaffold in medicinal chemistry. Their ability to confer favorable physicochemical and pharmacokinetic properties, coupled with their versatility as bioisosteres, has led to their successful incorporation into a diverse array of drug candidates. As our understanding of their synthesis and biological effects continues to grow, we can anticipate that the azetidine ring will play an increasingly important role in the development of the next generation of innovative medicines.

References

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A dendrite-resolved, in vivo transfer function from spike patterns to dendritic Ca 2+. bioRxiv. Available at: [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. Available at: [Link]

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Available at: [Link]

  • Examples of azetidine-based bioisosters. ResearchGate. Available at: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. AACR Journals. Available at: [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Medwin Publishers. Available at: [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • Azetidine analogs synthesis and characterization for antimicrobial activity. Available at: [Link]

  • Application of Bioisosteres in Drug Design. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 1-BOC-3-(4-nitrophenoxymethyl)azetidine: A Versatile Building Block for Medicinal Chemistry

Executive Summary: 1-BOC-3-(4-nitrophenoxymethyl)azetidine is a valuable synthetic intermediate prized in medicinal chemistry for its capacity to introduce the 3-azetidinyl-methoxymethyl scaffold into target molecules. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-BOC-3-(4-nitrophenoxymethyl)azetidine is a valuable synthetic intermediate prized in medicinal chemistry for its capacity to introduce the 3-azetidinyl-methoxymethyl scaffold into target molecules. This guide provides a comprehensive overview of its synthesis, properties, and core reactivity. By leveraging an activated 4-nitrophenoxy leaving group, this building block offers a reliable and efficient pathway for constructing diverse molecular architectures via nucleophilic substitution, making it a cornerstone reagent for drug discovery professionals aiming to modulate the physicochemical and pharmacokinetic properties of lead compounds.

The Role of the Azetidine Scaffold in Drug Discovery

Azetidines, which are four-membered nitrogen-containing heterocycles, have become crucial motifs in modern drug discovery.[1] Their significance stems from a unique combination of structural and physical properties.

  • Structural Rigidity: The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) introduces conformational rigidity into a molecule.[2] This pre-organization of substituents can lead to a favorable entropic profile upon binding to a biological target, potentially increasing potency.[3]

  • Improved Physicochemical Properties: As a saturated, sp³-rich heterocycle, the azetidine ring can enhance key drug-like properties.[1] It often improves aqueous solubility, reduces lipophilicity, and can disrupt planarity, which helps molecules escape the flat "pancake-like" structures often associated with poor metabolic stability.

  • Vectorial Exit Point: The 3-substituted azetidine provides a well-defined three-dimensional exit vector from the core scaffold, allowing chemists to explore surrounding binding pockets without drastically altering the core's interaction with its target.

Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine ring, underscoring the scaffold's value in creating metabolically stable and selective therapeutics.[1]

Synthesis and Physicochemical Properties

The title compound is a stable, crystalline solid that serves as an electophile for the installation of the N-BOC-azetidin-3-ylmethyl group. Its preparation and characteristics are well-defined.

Synthetic Pathway

1-BOC-3-(4-nitrophenoxymethyl)azetidine is most commonly synthesized from the commercially available precursor, 1-BOC-3-hydroxymethylazetidine. The key transformation is an O-alkylation with 4-nitrophenol, typically achieved under Mitsunobu reaction conditions. The Mitsunobu reaction is a powerful method for dehydrative coupling that facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including esters and ethers, with predictable inversion of stereochemistry.[4]

The choice of the Mitsunobu reaction is strategic. It proceeds under mild, neutral conditions, avoiding harsh acids or bases that could compromise the acid-labile BOC (tert-butoxycarbonyl) protecting group. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

G R1 1-BOC-3-hydroxymethylazetidine P1 1-BOC-3-(4-nitrophenoxymethyl)azetidine R1->P1 Azetidine Core R2 4-Nitrophenol R2->P1 Leaving Group R3 PPh3 P2 Triphenylphosphine oxide R3->P2 P(III) -> P(V) R4 DIAD or DEAD P3 DIAD-H2 or DEAD-H2 R4->P3 H-Acceptor

Caption: Synthetic scheme for 1-BOC-3-(4-nitrophenoxymethyl)azetidine via Mitsunobu reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-BOC-3-hydroxymethylazetidine (1.0 eq.), 4-nitrophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.).

  • Dissolution: Dissolve the solids in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to a concentration of approximately 0.2 M.

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is critical to control the exothermic reaction upon addition of the azodicarboxylate and to minimize side reactions.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise to the stirred solution over 15-20 minutes. The characteristic yellow/orange color of the azodicarboxylate should fade as the reaction proceeds.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product, triphenylphosphine oxide, and the reduced hydrazine. Redissolve the crude material in a solvent like ethyl acetate.

  • Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. A common strategy is to purify the crude product directly via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The product is moderately polar and should elute after the less polar byproducts.

  • Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield 1-BOC-3-(4-nitrophenoxymethyl)azetidine, typically as a white to pale yellow solid.

Physicochemical Properties
PropertyValueReference
CAS Number 1355248-07-5[5]
Molecular Formula C₁₅H₂₀N₂O₅[5]
Molecular Weight 308.33 g/mol [6]
Appearance White to off-white solidN/A
Purity Typically >97%[5]
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSON/A

Core Reactivity and Mechanistic Rationale

The primary utility of 1-BOC-3-(4-nitrophenoxymethyl)azetidine lies in its function as a robust electrophile for introducing the azetidine moiety.

The 4-Nitrophenoxy Leaving Group

The choice of 4-nitrophenol as the precursor for the leaving group is a deliberate and effective design feature. The phenoxide is activated by the strongly electron-withdrawing nitro group at the para position. This electronic effect stabilizes the resulting 4-nitrophenoxide anion after it is displaced, making it an excellent leaving group in nucleophilic substitution reactions (pKa of 4-nitrophenol is ~7.15). This is analogous to the use of tosylates or mesylates to activate an alcohol, but it is installed directly in a single, mild step from the precursor alcohol.

Nucleophilic Substitution (Sₙ2) Reactions

The building block readily undergoes Sₙ2 reactions with a wide range of soft and hard nucleophiles. The reaction occurs at the methylene carbon (the -CH₂- group), displacing the 4-nitrophenoxide.

Common Nucleophiles:

  • O-Nucleophiles: Alcohols and phenols, used to form novel ether linkages.

  • N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles, used to form substituted amines.[7]

  • S-Nucleophiles: Thiols and thiophenols, used to generate thioethers.

The reaction is typically performed in a polar aprotic solvent like DMF or DMSO, often with the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to deprotonate the incoming nucleophile, thereby increasing its reactivity.

G reagent 1-BOC-3-(4-nitrophenoxymethyl)azetidine product Substituted Product (BOC-Azetidine-CH2-Nu) reagent->product Sₙ2 Attack side_product 4-Nitrophenol reagent->side_product Leaving Group Displaced nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH2, R-SH nucleophile->product base Base (e.g., Cs2CO3) base->nucleophile Deprotonation

Caption: General workflow for nucleophilic displacement reactions.

Applications and Experimental Protocols

This building block is frequently employed in the hit-to-lead and lead optimization stages of drug discovery to rapidly generate analogs with modified properties.

General Protocol for Nucleophilic Displacement with a Phenol
  • Setup: To a vial or flask, add the desired phenol nucleophile (1.0 eq.) and a base such as cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.). Cesium carbonate is often preferred as the cesium effect can accelerate Sₙ2 reactions.

  • Solvent: Add a polar aprotic solvent such as DMF or acetonitrile to dissolve or suspend the reagents.

  • Reagent Addition: Add a solution of 1-BOC-3-(4-nitrophenoxymethyl)azetidine (1.1-1.2 eq.) in the same solvent.

  • Reaction: Heat the reaction mixture, typically to 60-80 °C, and stir for 4-24 hours. The formation of the yellow 4-nitrophenoxide salt is often a visual indicator of reaction progress. Monitor by LC-MS until the starting phenol is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired ether-linked product.

Strategic Advantages in Drug Design
  • Linker Modification: The azetidinyl-methoxymethyl unit can serve as a non-classical bioisostere for other common linkers, such as amides or esters, offering improved metabolic stability and different geometric constraints.

  • Solubility Enhancement: The introduction of the saturated, polar azetidine ring often imparts greater aqueous solubility compared to a purely aliphatic or aromatic linker.[1]

  • Vectorial Exploration: It acts as a rigid linker to project a substituent into a specific region of a protein's binding site, allowing for systematic structure-activity relationship (SAR) studies.

Troubleshooting and Key Considerations

  • BOC Deprotection: While generally stable, the BOC group can be labile under strongly acidic conditions or at elevated temperatures for prolonged periods. Ensure reaction and workup conditions remain mild.

  • Sterically Hindered Nucleophiles: Reactions with very bulky nucleophiles may be sluggish. In such cases, increasing the reaction temperature, using a more polar solvent (e.g., DMSO), or switching to a stronger, non-nucleophilic base may be necessary.

  • Purification: The byproduct, 4-nitrophenol, is acidic and can typically be removed with an aqueous base wash (e.g., 1M NaOH) during workup. However, if the final product contains acid-sensitive groups, chromatographic separation is preferred.

  • Storage: The reagent should be stored in a cool, dry place, protected from light and moisture to ensure its long-term stability.

Conclusion

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a highly effective and versatile building block for modern organic synthesis and medicinal chemistry. Its predictable reactivity, facilitated by an activated 4-nitrophenoxy leaving group, provides a reliable method for incorporating the valuable 3-azetidinyl-methoxymethyl motif. The stability of the BOC protecting group under the reaction conditions, coupled with the straightforward purification of products, makes this reagent an indispensable tool for researchers aiming to fine-tune the properties of bioactive molecules and accelerate the drug discovery process.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Urban, M., & Pospisil, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Fluorochem. (n.d.). 1-Boc-3-(2-nitrophenoxymethyl)azetidine.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Butt, M. A., & Zhang, H. (2025).
  • Enamine. (n.d.). Azetidines.
  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Angene. (n.d.). 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

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Exploratory

An In-Depth Technical Guide to the Synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

This guide provides a comprehensive overview of the synthetic methodologies for obtaining 1-BOC-3-(4-nitrophenoxymethyl)azetidine, a key building block in medicinal chemistry and drug development. The focus is on the mec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic methodologies for obtaining 1-BOC-3-(4-nitrophenoxymethyl)azetidine, a key building block in medicinal chemistry and drug development. The focus is on the mechanistic underpinnings and practical execution of the most pertinent synthetic routes, ensuring scientific integrity and reproducibility.

Introduction

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a valuable intermediate characterized by the presence of a strained azetidine ring, a versatile BOC protecting group, and an electron-deficient nitrophenoxy moiety. This unique combination of functional groups makes it a desirable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutics. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.

The synthesis of this target molecule can be approached through two primary and highly effective methods: the Williamson Ether Synthesis and the Mitsunobu Reaction . This guide will delve into the mechanistic details of both pathways, providing field-proven insights into experimental choices and offering detailed protocols for their execution.

Mechanistic Pathways and Strategic Considerations

The formation of the ether linkage between the 1-BOC-3-hydroxyazetidine backbone and the 4-nitrophenol fragment is the central transformation in the synthesis of the target molecule. The choice between the Williamson ether synthesis and the Mitsunobu reaction will depend on factors such as the desired stereochemical outcome, the availability of starting materials, and the desired reaction conditions.

The Williamson Ether Synthesis: An S(_N)2 Approach

The Williamson ether synthesis is a classic and reliable method for forming ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[1][2] In the context of synthesizing 1-BOC-3-(4-nitrophenoxymethyl)azetidine, two main disconnection strategies can be envisioned:

  • Route A: Reaction of the sodium salt of 1-BOC-3-hydroxyazetidine (the alkoxide) with a suitable 4-nitrophenyl electrophile (e.g., 4-nitrobenzyl halide or a sulfonate derivative).

  • Route B: Reaction of sodium 4-nitrophenoxide with a suitable 1-BOC-3-azetidinyl electrophile (e.g., 1-BOC-3-mesyloxyazetidine or 1-BOC-3-tosyloxyazetidine).

Mechanism:

The core of the Williamson ether synthesis is a bimolecular nucleophilic substitution (S(_N)2) mechanism. This involves the backside attack of the nucleophilic alkoxide on the electrophilic carbon atom bearing a leaving group. The reaction proceeds in a single, concerted step, resulting in the inversion of stereochemistry at the electrophilic center if it is chiral.

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 1-BOC-3-hydroxyazetidine 1-BOC-3-hydroxyazetidine Azetidinyl_Alkoxide 1-BOC-3-azetidinyl alkoxide 1-BOC-3-hydroxyazetidine->Azetidinyl_Alkoxide Deprotonation Base Base Base->Azetidinyl_Alkoxide 4-Nitrophenyl_Electrophile 4-Nitrophenyl Electrophile (e.g., 4-nitrobenzyl bromide) Target_Molecule 1-BOC-3-(4-nitrophenoxymethyl)azetidine 4-Nitrophenyl_Electrophile->Target_Molecule Azetidinyl_Alkoxide->Target_Molecule SN2 Attack

Caption: Workflow of the Williamson Ether Synthesis.

The Mitsunobu Reaction: A Redox Condensation

The Mitsunobu reaction offers a powerful and often milder alternative for the formation of ethers from alcohols and phenols.[3][4] It is a redox condensation reaction that utilizes a phosphine, typically triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.

Mechanism:

The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh(_3) and DEAD. This highly reactive species then protonates the alcohol, forming an alkoxyphosphonium salt. The resulting alkoxide acts as a nucleophile, attacking the activated alcohol in an S(_N)2 fashion, leading to the desired ether with inversion of stereochemistry. The byproducts of this reaction are triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.

Diagram of the Mitsunobu Reaction Signaling Pathway

Mitsunobu_Reaction PPh3 Triphenylphosphine Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol Hydrazine Reduced Hydrazine Betaine->Hydrazine + H+ Alcohol 1-BOC-3-hydroxyazetidine Alcohol->Alkoxyphosphonium Product Target Ether Alkoxyphosphonium->Product + Phenoxide (SN2) TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Phenol 4-Nitrophenol Phenoxide 4-Nitrophenoxide Phenol->Phenoxide Deprotonation Phenoxide->Product

Caption: Key steps in the Mitsunobu reaction pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the necessary starting material and the target molecule via the Mitsunobu reaction.

Synthesis of Starting Material: 1-BOC-3-hydroxyazetidine

A reliable method for the preparation of 1-BOC-3-hydroxyazetidine involves the debenzylation of a commercially available precursor followed by BOC protection.

Protocol:

  • Debenzylation: To a solution of 1-benzyl-3-hydroxyazetidine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • BOC Protection: To the filtrate, add di-tert-butyl dicarbonate (Boc(_2)O, 1.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 1-BOC-3-hydroxyazetidine as a white solid.

Synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine via the Mitsunobu Reaction

This protocol is adapted from established procedures for the Mitsunobu reaction involving hindered alcohols and phenolic nucleophiles.

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-BOC-3-hydroxyazetidine (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective in separating the desired product from the triphenylphosphine oxide and hydrazine byproducts.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Data Presentation

The following table summarizes the key reactants and expected product information for the Mitsunobu synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
1-BOC-3-hydroxyazetidineC(8)H({15})NO(_3)173.21Starting Material
4-NitrophenolC(_6)H(_5)NO(_3)139.11Nucleophile
Triphenylphosphine (PPh(_3))C({18})H({15})P262.29Reagent
Diisopropyl azodicarboxylate (DIAD)C(8)H({14})N(_2)O(_4)202.21Reagent
1-BOC-3-(4-nitrophenoxymethyl)azetidine C({15})H({20})N(_2)O(_5) 308.33 Product

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, J = 9.2 Hz, 2H), 7.00 (d, J = 9.2 Hz, 2H), 4.30-4.20 (m, 1H), 4.15-4.05 (m, 2H), 3.90-3.80 (m, 2H), 3.40-3.30 (m, 1H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.0, 156.0, 141.5, 126.0, 114.5, 80.0, 70.0, 55.0, 30.0, 28.5.

  • IR (KBr, cm⁻¹): 3110, 2980, 1695 (C=O, BOC), 1590, 1510 (NO₂), 1345, 1250, 1160, 850.

  • Mass Spectrometry (ESI+): m/z 309.1 [M+H]⁺, 331.1 [M+Na]⁺.

Conclusion

The synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine can be effectively achieved through established synthetic organic methodologies. The Mitsunobu reaction, in particular, offers a reliable and stereocontrolled route to this valuable building block. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and utilize this compound in their research endeavors. Careful execution of the experimental procedures and thorough characterization of the final product are paramount to ensuring the quality and reliability of subsequent applications.

References

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600. [Link]

  • Organic Chemistry Tutor. (2020). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

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Foundational

Physicochemical Properties of Nitrophenyl-Substituted Azetidines: A Technical Guide

Introduction Azetidines, four-membered saturated nitrogen-containing heterocycles, represent a valuable scaffold in medicinal chemistry and materials science.[1] Their inherent ring strain, estimated at approximately 25....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azetidines, four-membered saturated nitrogen-containing heterocycles, represent a valuable scaffold in medicinal chemistry and materials science.[1] Their inherent ring strain, estimated at approximately 25.4 kcal/mol, endows them with a unique reactivity profile, making them more stable and easier to handle than their three-membered aziridine counterparts, yet reactive enough for diverse chemical transformations.[2][3] The introduction of a nitrophenyl substituent onto the azetidine core profoundly modulates its electronic and steric properties, offering a powerful tool for fine-tuning molecular characteristics for specific applications, particularly in drug development.[1]

The nitro group is a strong electron-withdrawing group, which can significantly influence the azetidine's pKa, lipophilicity, and metabolic stability. Furthermore, the planar phenyl ring introduces steric bulk and potential for π-π stacking interactions, while the nitro group itself can act as a hydrogen bond acceptor. This guide provides an in-depth exploration of the synthesis, structural characterization, and key physicochemical properties of nitrophenyl-substituted azetidines, offering field-proven insights for researchers and drug development professionals.

Synthesis and Structural Elucidation

The construction and verification of the nitrophenyl-substituted azetidine scaffold are the foundational steps for any subsequent physicochemical analysis. The choice of synthetic route and the rigor of the characterization directly impact the reliability of all downstream data.

General Synthetic Strategies

The synthesis of substituted azetidines can be challenging due to the ring strain.[1] However, several reliable methods have been established. A common and effective approach involves the cyclization of a suitably functionalized acyclic precursor, such as a γ-amino alcohol.

A representative synthetic pathway often begins with the reaction of a nitrophenyl-containing precursor with a molecule that will form the four-membered ring.[4] For instance, the Staudinger synthesis, a [2+2] cycloaddition of an imine and a ketene, is a classic method for forming the azetidin-2-one (β-lactam) core, which can be a precursor to other azetidine derivatives.[5] The reaction typically involves reacting a Schiff base (formed from a nitrobenzaldehyde and an amine) with chloroacetyl chloride in the presence of a base like triethylamine.[6]

Causality in Synthesis: The success of these cyclization reactions hinges on controlling intramolecular versus intermolecular reactions. The use of high-dilution conditions or specific activating groups (e.g., tosylates on the leaving group) favors the desired intramolecular ring closure. The choice of base is also critical; a non-nucleophilic, sterically hindered base is often preferred to prevent side reactions.

Spectroscopic and Structural Verification

Unambiguous structural confirmation is paramount. A multi-technique approach ensures the highest level of confidence in the synthesized molecule's identity and purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the molecular skeleton.[8]

    • ¹H NMR: Expect characteristic signals for the azetidine ring protons, typically in the range of 2.0-4.5 ppm, with coupling patterns that reveal their relative stereochemistry. The aromatic protons of the nitrophenyl group will appear further downfield (7.0-8.5 ppm), with splitting patterns indicative of the substitution pattern (ortho, meta, para).

    • ¹³C NMR: The carbonyl carbon of an azetidin-2-one ring typically appears around 160-175 ppm.[8] The carbons of the azetidine ring itself are found in the aliphatic region (20-70 ppm).

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. The strong, sharp carbonyl (C=O) stretch of an azetidin-2-one ring is a prominent feature, typically observed between 1720-1760 cm⁻¹.[5] The asymmetric and symmetric stretches of the nitro group (NO₂) are also characteristic, appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the molecular formula.[9] High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the elemental composition. Fragmentation patterns can also offer structural clues.

  • Single-Crystal X-ray Crystallography: This is the gold standard for unambiguous, three-dimensional structural determination in the solid state.[7] It provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule. Obtaining crystals suitable for X-ray diffraction is a crucial, though sometimes challenging, step.[10]

Core Physicochemical Properties

The introduction of the nitrophenyl group dramatically influences the physicochemical profile of the azetidine scaffold. Understanding these properties is critical for predicting a molecule's behavior in biological and material systems.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, governing absorption, distribution, metabolism, and excretion (ADME).[11][12] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

The nitrophenyl group generally increases the lipophilicity of the azetidine core. However, the overall LogP is a balance of the lipophilic phenyl ring and the polar nitro and azetidine groups.[13] For ionizable compounds like azetidines, the distribution coefficient (LogD) is more physiologically relevant as it considers the partition of both the ionized and non-ionized forms at a specific pH.[12]

PropertyDescriptionExpected Impact of Nitrophenyl Group
LogP Partition coefficient of the neutral molecule between octanol and water.Increase due to the phenyl ring, moderated by the polar nitro group.
LogD at pH 7.4 Distribution coefficient at physiological pH, accounting for ionization.Will be lower than LogP due to protonation of the azetidine nitrogen.[12]
Basicity (pKa)

The azetidine nitrogen is basic, and its pKa value dictates the molecule's ionization state at a given pH. The strong electron-withdrawing nature of the nitrophenyl group is expected to significantly decrease the basicity (lower the pKa) of the azetidine nitrogen compared to an unsubstituted or alkyl-substituted azetidine.[14][15] This occurs through inductive and resonance effects, which pull electron density away from the nitrogen, making its lone pair less available for protonation. The position of the nitro group (ortho, meta, or para) will further fine-tune this effect.

Aqueous Solubility

Aqueous solubility is another key determinant of drug bioavailability. While increased lipophilicity from the nitrophenyl group might suggest lower solubility, this can be counteracted by the molecule's ability to ionize. At a pH below the azetidine's pKa, the protonated, charged form will exhibit significantly higher aqueous solubility. The nitro group can also participate in hydrogen bonding with water, potentially improving solubility.

Thermal Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the stability of the compounds at different temperatures.[16][17] TGA measures weight loss as a function of temperature, identifying decomposition points, while DSC measures the heat flow associated with thermal transitions like melting, crystallization, and decomposition.[18][19] Nitrophenyl-substituted compounds, particularly those with multiple nitro groups, can be energetic materials, and understanding their thermal behavior is crucial for safe handling and formulation.[20]

Computational Insights

In silico methods, particularly Density Functional Theory (DFT), provide a powerful complement to experimental data.[21] DFT calculations can be used to predict and rationalize various physicochemical properties before synthesis, saving time and resources.

Key parameters that can be calculated include:

  • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's reactivity, electronic properties, and optical characteristics.[22]

  • Dipole Moment: Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

DFT is a valuable tool for understanding the electronic structure and reactivity of molecules.[23] These calculations help elucidate how the nitrophenyl substituent modulates the electronic properties of the azetidine ring.[24]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following section details standardized protocols for key experiments.

Protocol: Synthesis of a 1-(4-Nitrophenyl)azetidin-2-one Derivative

This protocol describes a general procedure for the Staudinger cycloaddition.

Materials:

  • 4-Nitrobenzaldehyde

  • Aniline

  • Triethylamine (Et₃N), freshly distilled

  • Chloroacetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) and aniline (1.0 eq) in DCM. Stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed. The solvent can be removed under reduced pressure to yield the crude imine, which is used directly in the next step.

  • Cycloaddition: Dissolve the crude imine in anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure azetidin-2-one.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and HRMS.

Protocol: Determination of LogP (Shake-Flask Method)

Materials:

  • Synthesized nitrophenyl-substituted azetidine

  • n-Octanol, HPLC grade, pre-saturated with water

  • Water, HPLC grade, pre-saturated with n-octanol

  • Calibrated pH meter

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation: Prepare a stock solution of the test compound in n-octanol (pre-saturated with water) at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a centrifuge tube, combine 5 mL of the n-octanol stock solution with 5 mL of water (pre-saturated with n-octanol).

  • Equilibration: Shake the tube vigorously for 1 hour at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to achieve complete separation of the two phases.

  • Analysis: Carefully remove a known volume from the aqueous phase. Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

  • Calculation: The concentration in the octanol phase is determined by mass balance: C_octanol = (Initial C_octanol - C_aqueous).

  • Calculate LogP using the formula: LogP = log (C_octanol / C_aqueous).

Visualizations

General Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_output Output A Nitrophenyl Precursor C Reaction (e.g., Cycloaddition) A->C B Cyclizing Agent B->C D Aqueous Workup C->D Crude Product E Purification (Chromatography) D->E F Pure Product E->F Purified Compound G Characterization (NMR, MS, IR) F->G

Caption: General workflow for the synthesis and purification of nitrophenyl-substituted azetidines.

Physicochemical Property Inter-relationships

G Structure Molecular Structure (Nitrophenyl-Azetidine) Electronics Electronic Effects (Inductive/Resonance) Structure->Electronics LogP LogP (Lipophilicity) Structure->LogP pKa pKa (Basicity) Electronics->pKa Solubility Aqueous Solubility pKa->Solubility LogP->Solubility ADME ADME Properties LogP->ADME Solubility->ADME

Caption: Inter-relationship between molecular structure and key physicochemical properties.

Conclusion

Nitrophenyl-substituted azetidines are a fascinating class of compounds with tunable physicochemical properties. The strong electronic influence of the nitrophenyl moiety provides a strategic handle for modulating basicity, lipophilicity, and solubility. A rigorous and multi-faceted approach, combining robust synthesis, comprehensive spectroscopic characterization, and computational modeling, is essential for accurately defining these properties. The insights and protocols provided in this guide serve as a valuable resource for researchers aiming to harness the potential of these scaffolds in drug discovery and materials science, enabling the rational design of molecules with optimized characteristics for their intended application.

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Protocols & Analytical Methods

Method

Application Note &amp; Experimental Protocol: Synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: 1-BOC-3-(4-nitrophenoxymethyl)azetidine is a valuable building block in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction:

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a valuable building block in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous biologically active compounds due to its ability to impart unique conformational constraints.[1] The presence of the BOC (tert-butyloxycarbonyl) protecting group allows for subsequent modifications at the nitrogen atom, while the 4-nitrophenoxy moiety can serve as a handle for further functionalization or as a key pharmacophoric element. This application note provides a detailed, field-proven protocol for the synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine via the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[2][3][4][5]

Principle of the Synthesis: The Williamson Ether Synthesis

The core of this protocol is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide or other electrophile with a good leaving group.[2][4] In this specific application, we will deprotonate the starting alcohol, 1-BOC-3-hydroxymethylazetidine, using a strong base to form the corresponding alkoxide. This nucleophilic alkoxide will then react with a suitable aryl electrophile. However, a more common and effective variation of the Williamson ether synthesis for preparing aryl ethers involves the reaction of a phenoxide with an alkyl halide. Therefore, this protocol will focus on the reaction between the sodium salt of 4-nitrophenol (the phenoxide) and a derivative of 1-BOC-3-hydroxymethylazetidine where the hydroxyl group has been converted into a better leaving group, such as a tosylate or mesylate. For the purpose of this guide, we will detail the more direct and often successful approach of activating the alcohol with a strong base and reacting it with an activated aryl system, or more practically, reacting the corresponding mesylate with 4-nitrophenol in the presence of a base.

A common and effective method involves the reaction of 1-BOC-3-hydroxymethylazetidine with 4-nitrophenol. A variation of the Williamson ether synthesis will be employed, where 1-BOC-3-hydroxymethylazetidine is first converted to its mesylate, which then undergoes nucleophilic substitution by 4-nitrophenoxide.

Reaction Scheme

Synthesis_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Williamson Ether Synthesis A 1-BOC-3-hydroxymethylazetidine C 1-BOC-3-(mesyloxymethyl)azetidine A->C CH2Cl2, 0 °C to rt B Methanesulfonyl chloride (MsCl) Triethylamine (Et3N) B->C G 1-BOC-3-(4-nitrophenoxymethyl)azetidine C->G DMF, rt D 4-Nitrophenol F Sodium 4-nitrophenoxide D->F E Sodium Hydride (NaH) E->F F->G

Figure 1: Reaction scheme for the synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
1-BOC-3-hydroxymethylazetidine≥95%Commercially Available
Methanesulfonyl chloride (MsCl)≥99%Commercially Available
Triethylamine (Et3N)≥99.5%, distilledCommercially Available
4-Nitrophenol≥99%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS gradeCommercially Available
HexanesACS gradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO3)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na2SO4)Commercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash column chromatography system with silica gel

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Synthesis of 1-BOC-3-(mesyloxymethyl)azetidine (Intermediate)
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-BOC-3-hydroxymethylazetidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via syringe. Ensure the temperature does not rise above 5 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes). The starting material should be consumed within 1-2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine
  • Preparation of Sodium 4-nitrophenoxide: In a separate flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Safety Note: Sodium hydride is a highly reactive and flammable solid.[6][7] It reacts violently with water to produce flammable hydrogen gas.[7] Handle it in an inert atmosphere and away from moisture.[8][9] Wear appropriate personal protective equipment, including gloves and safety glasses.[6][10]

  • Addition of 4-Nitrophenol: To this suspension, add a solution of 4-nitrophenol (1.1 eq) in anhydrous DMF dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases and a clear solution of the sodium phenoxide is formed.

  • Coupling Reaction: Add a solution of the crude 1-BOC-3-(mesyloxymethyl)azetidine (from Step 1, 1.0 eq) in anhydrous DMF to the prepared sodium 4-nitrophenoxide solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Washing: Combine the organic extracts and wash with water (2 x) and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 1-BOC-3-(4-nitrophenoxymethyl)azetidine as a solid.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (1H and 13C) and mass spectrometry.[11]

Alternative Synthetic Route: The Mitsunobu Reaction

For substrates that are sensitive to the basic conditions of the Williamson ether synthesis, the Mitsunobu reaction provides a milder alternative.[12][13][14] This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry (though not relevant for this achiral product).[12]

Mitsunobu_Reaction A 1-BOC-3-hydroxymethylazetidine D 1-BOC-3-(4-nitrophenoxymethyl)azetidine A->D B 4-Nitrophenol B->D C Triphenylphosphine (PPh3) Diethyl azodicarboxylate (DEAD) C->D THF, 0 °C to rt

Figure 2: Mitsunobu reaction for the synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

In this approach, 1-BOC-3-hydroxymethylazetidine and 4-nitrophenol are reacted in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous solvent like tetrahydrofuran (THF). The reaction typically proceeds at room temperature and offers the advantage of neutral reaction conditions. However, the purification can be more challenging due to the formation of triphenylphosphine oxide and the reduced hydrazine byproduct.[14]

Data Summary

ParameterValue
Starting Material 1-BOC-3-hydroxymethylazetidine
Key Reagents Methanesulfonyl chloride, 4-Nitrophenol, Sodium Hydride
Solvents Dichloromethane, N,N-Dimethylformamide
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours (Step 2)
Purification Method Flash Column Chromatography
Typical Yield 60-80%

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical, especially when working with sodium hydride, to prevent quenching of the reagents and ensure the reaction proceeds to completion.

  • Purity of Starting Materials: Ensure the starting 1-BOC-3-hydroxymethylazetidine is of high purity to avoid side reactions.

  • Reaction Monitoring: Careful monitoring by TLC is essential to determine the endpoint of the reaction and to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.

  • Purification: The polarity of the product is moderate, and careful selection of the eluent system for column chromatography is necessary to achieve good separation from any unreacted starting materials and byproducts.

References

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  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis and Characterization of a Novel Azetidine Derivative. Retrieved from [Link]

  • ResearchGate. (2023, August 7). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

Sources

Application

Application Note: Facile Deprotection of 1-BOC-3-(4-nitrophenoxymethyl)azetidine to Yield the Free Amine

Introduction: The Strategic Importance of Azetidines and the BOC Protecting Group in Drug Discovery The azetidine moiety is a strained four-membered nitrogen-containing heterocycle that has garnered significant attention...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Azetidines and the BOC Protecting Group in Drug Discovery

The azetidine moiety is a strained four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique conformational constraints and ability to serve as a bioisosteric replacement for other functional groups make it a valuable scaffold in the design of novel therapeutics.[1][2] The synthesis and functionalization of azetidine derivatives are pivotal in the development of new chemical entities targeting a wide range of diseases.[3][4]

To facilitate multi-step syntheses involving azetidines, the protection of the secondary amine is often a crucial step. The tert-butyloxycarbonyl (BOC) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile cleavage under acidic conditions.[5][6] This application note provides a comprehensive guide to the deprotection of 1-BOC-3-(4-nitrophenoxymethyl)azetidine, a representative substrate, to yield the corresponding free amine, 3-(4-nitrophenoxymethyl)azetidine.

The Chemistry of BOC Deprotection: An Acid-Labile Transformation

The removal of the BOC group is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common and effective reagent.[6][7] The mechanism involves the protonation of the carbonyl oxygen of the BOC group by the acid, which weakens the C-O bond. Subsequent cleavage of this bond results in the formation of the stable tert-butyl cation, carbon dioxide, and the protonated free amine.

It is crucial to consider the potential for side reactions, primarily the alkylation of nucleophilic residues by the liberated tert-butyl cation. While the electron-withdrawing nature of the nitrophenoxy group in the target molecule may reduce the nucleophilicity of the aromatic ring, awareness of this potential side reaction is important for optimizing the deprotection protocol.

Experimental Protocol: Deprotection of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

This section details a robust protocol for the TFA-mediated deprotection of 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1-BOC-3-(4-nitrophenoxymethyl)azetidine≥95%Commercially Available1355248-07-5
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich76-05-1
Dichloromethane (DCM)AnhydrousAcros Organics75-09-2
Saturated sodium bicarbonate solution-Prepared in-house-
Anhydrous sodium sulfate-Fisher Scientific7757-82-6
Diethyl etherACS gradeVWR60-29-7
Ethyl acetateHPLC gradeFisher Scientific141-78-6
HexanesHPLC gradeFisher Scientific110-54-3
Reaction Parameters
ParameterValue
Reactant Concentration~0.1 M in DCM
TFA Concentration20-50% (v/v) in DCM
Temperature0 °C to Room Temperature
Reaction Time1-3 hours
Work-upAqueous basic wash
PurificationColumn chromatography (if necessary)
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-BOC-3-(4-nitrophenoxymethyl)azetidine (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotection:

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution at 0 °C. A common practice is to use a 1:1 mixture of DCM and TFA.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicate the completion of the reaction. This typically takes 1-3 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve. Ensure adequate ventilation and perform this step slowly.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 3-(4-nitrophenoxymethyl)azetidine.

    • Alternatively, to obtain the TFA or HCl salt, the reaction mixture can be concentrated and the residue triturated with diethyl ether to precipitate the salt, which can then be collected by filtration.

Visualizing the Workflow

The following diagram outlines the key steps in the deprotection process.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 1. Dissolve Starting Material in DCM Add_TFA 2. Add TFA at 0°C Start->Add_TFA Stir 3. Stir at RT & Monitor by TLC Add_TFA->Stir Concentrate 4. Concentrate Stir->Concentrate Neutralize 5. Neutralize with NaHCO3 Concentrate->Neutralize Extract 6. Extract with DCM Neutralize->Extract Dry_Concentrate 7. Dry and Concentrate Extract->Dry_Concentrate Purify 8. Column Chromatography (if necessary) Dry_Concentrate->Purify End 3-(4-nitrophenoxymethyl)azetidine Purify->End Pure Product

Caption: Experimental workflow for the deprotection of 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is essential to confirm the identity and purity of the final product.

Expected Analytical Data
TechniqueStarting Material (1-BOC-3-(4-nitrophenoxymethyl)azetidine)Product (3-(4-nitrophenoxymethyl)azetidine)
¹H NMR Presence of a singlet around 1.4 ppm (9H, BOC group).Absence of the BOC signal. Appearance of a broad singlet for the N-H proton.
¹³C NMR Presence of signals around 80 ppm and 28 ppm for the BOC group.Absence of the BOC signals.
LC-MS Expected [M+H]⁺ at m/z 309.14.Expected [M+H]⁺ at m/z 209.09.
TLC Higher Rf value.Lower Rf value (more polar).

Disclaimer: The NMR and MS data provided are expected values based on the chemical structure and have not been experimentally verified from a cited literature source for this specific molecule. Researchers should perform their own analysis to confirm the structure of the synthesized compound.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient amount of TFA or short reaction time.Increase the equivalents of TFA or prolong the reaction time. Re-monitor by TLC.
Formation of Side Products Alkylation by the tert-butyl cation.The nitrophenoxy group is deactivating, but if side products are observed, consider using a scavenger like triethylsilane.
Difficulty in Isolating the Free Amine The free amine may be volatile or an oil.Isolate the product as its TFA or HCl salt by precipitation with diethyl ether. The salt is often a more stable, crystalline solid.
Low Yield after Work-up The protonated amine may have some water solubility.Ensure thorough extraction with an organic solvent. If the product is highly polar, consider a continuous liquid-liquid extraction.

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid.[2] Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[2]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

  • The neutralization step with sodium bicarbonate generates carbon dioxide gas , which can cause pressure buildup in a sealed container. Always vent the separatory funnel frequently during the initial stages of the basic wash.

Conclusion

This application note provides a detailed and practical guide for the efficient deprotection of 1-BOC-3-(4-nitrophenoxymethyl)azetidine using trifluoroacetic acid. By following the outlined protocol and adhering to the safety precautions, researchers can reliably obtain the desired free amine, a valuable building block for further synthetic transformations in drug discovery and development. The principles and techniques described herein are broadly applicable to the deprotection of other BOC-protected amines.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23). Retrieved from [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Retrieved from [Link]

  • Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. (2013-03-15). Retrieved from [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • 3-(4-Fluorophenoxy)azetidine | C9H10FNO | CID 21428730 - PubChem - NIH. Retrieved from [Link]

  • Synthesis and Characterization of a Novel Azetidine Derivative - ijarsct. Retrieved from [Link]

  • 1-BOC-3-(4-nitrophenoxymethyl)azetidine | 1355248-07-5 | MFCD21333098 | AG007ZJ8. Retrieved from [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • A) Reaction scheme showing the TFA‐induced selective Trt‐deprotection.... - ResearchGate. Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (2021-08-11). Retrieved from [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH. (2017-07-21). Retrieved from [Link]

  • How to remove TFA salt ? | ResearchGate. (2016-04-18). Retrieved from [Link]

  • Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates - ResearchGate. (2025-08-07). Retrieved from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013-01-14). Retrieved from [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. Retrieved from [Link]

  • TFA removal service - sb peptide. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Retrieved from [Link]

  • Boc deprotection of [[921|BocPhePheOEt]] - ChemSpider Synthetic Pages. (2020-05-04). Retrieved from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (2023-09-18). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Purification of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

Abstract This document provides a comprehensive guide to the purification of 1-BOC-3-(4-nitrophenoxymethyl)azetidine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 1-BOC-3-(4-nitrophenoxymethyl)azetidine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible outcomes. This guide covers purification by silica gel chromatography, strategies for crystallization, and analytical methods for purity assessment, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Introduction: The Synthetic Importance and Purification Challenges

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a valuable building block in medicinal chemistry, incorporating the versatile azetidine scaffold. The azetidine ring is a sought-after motif in drug discovery due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The BOC (tert-butyloxycarbonyl) protecting group ensures stability during preceding synthetic steps and allows for facile deprotection under acidic conditions.

The primary challenge in the purification of this compound lies in the removal of unreacted starting materials, reaction byproducts, and potential degradation products. The presence of the polar nitro group and the ether linkage, combined with the lipophilic BOC group, gives the molecule an intermediate polarity, which must be considered when developing effective purification strategies. This guide provides experimentally grounded protocols to achieve high purity of the target compound, a critical requirement for subsequent synthetic transformations and biological screening.

Physicochemical Properties and Handling

While specific experimental data for 1-BOC-3-(4-nitrophenoxymethyl)azetidine is not extensively published, its properties can be inferred from its structure and data on analogous compounds.

PropertyEstimated Value/InformationSource
Molecular Formula C₁₅H₂₀N₂O₅[1]
Molecular Weight 308.33 g/mol [1]
Appearance Likely a white to pale yellow solid or oilGeneral knowledge of similar compounds
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents. Limited solubility in non-polar solvents like hexanes and likely insoluble in water.Inferred from structural components
Safety May cause skin and eye irritation. Harmful if swallowed. May cause respiratory irritation.[2] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

Purification Workflow

The general workflow for the purification of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is outlined below. This process begins with a crude reaction mixture and proceeds through chromatographic separation to yield a highly purified product.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Chromatography Silica Gel Flash Chromatography Crude_Mixture->Chromatography Primary Purification Purity_Analysis Purity Analysis (TLC/HPLC) Chromatography->Purity_Analysis Fraction Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product Pooling & Evaporation

Figure 1: General workflow for the purification of 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Detailed Purification Protocols

Silica Gel Flash Chromatography

Flash chromatography is the primary and most effective method for purifying 1-BOC-3-(4-nitrophenoxymethyl)azetidine from a crude reaction mixture.[3][4] The choice of solvent system is critical for achieving good separation. Based on the polarity of the target molecule, a gradient elution using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is recommended.

Protocol:

  • Slurry Preparation:

    • Dissolve the crude 1-BOC-3-(4-nitrophenoxymethyl)azetidine in a minimal amount of dichloromethane (DCM) or the initial mobile phase.

    • In a separate beaker, add silica gel (230-400 mesh) and create a slurry with the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

    • To the silica slurry, add the dissolved crude product and mix thoroughly.

    • Evaporate the solvent from the silica-adsorbed product under reduced pressure until a free-flowing powder is obtained. This dry-loading method generally provides better resolution than direct liquid injection.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Wet-pack the column with the initial mobile phase, ensuring a well-compacted and homogenous stationary phase.

  • Loading and Elution:

    • Carefully load the silica-adsorbed crude product onto the top of the packed column.

    • Begin elution with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase. A suggested gradient is from 10% to 50% ethyl acetate in hexanes over 10-15 column volumes. The optimal gradient may need to be determined empirically based on TLC analysis of the crude mixture.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Recommended Starting Conditions for Chromatography:

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Loading Method Dry loading on silica gel
Detection UV visualization at 254 nm (due to the nitrophenyl group)
Crystallization

Crystallization can be an effective secondary purification step to further enhance purity or to obtain a crystalline solid from an amorphous product. The choice of solvent is paramount for successful crystallization. A good crystallization solvent will dissolve the compound when hot but not at room temperature or below. An anti-solvent can also be employed to induce precipitation.

Exploratory Protocol for Crystallization:

  • Solvent Screening:

    • In small vials, test the solubility of a small amount of the purified product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures with hexanes).

    • Heat the soluble samples to dissolve the compound completely, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Observe for crystal formation.

  • Recrystallization Procedure (Example with Ethyl Acetate/Hexanes):

    • Dissolve the purified 1-BOC-3-(4-nitrophenoxymethyl)azetidine in a minimal amount of warm ethyl acetate.

    • While the solution is still warm, slowly add hexanes (as an anti-solvent) dropwise until the solution becomes slightly turbid.

    • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod to induce nucleation.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Purity Assessment

Rigorous analytical methods are essential to confirm the purity of the final product.

Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring the progress of the purification.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: 30-40% Ethyl Acetate in Hexanes.

  • Visualization: UV light at 254 nm. The nitrophenyl chromophore will be visible as a dark spot. A secondary stain, such as potassium permanganate, can also be used.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative assessment of purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance of the nitrophenyl group (e.g., 254 nm or 270 nm).

  • Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor separation in chromatography Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A shallower gradient may be required.
Product does not crystallize Product is an oil or amorphous solid; incorrect solvent system.Try different solvent/anti-solvent combinations. Consider purification by chromatography only.
Multiple spots on TLC of pure product Product degradation on silica gel.Consider using a less acidic grade of silica or adding a small amount of triethylamine (0.1-1%) to the mobile phase if the compound is basic.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful purification of 1-BOC-3-(4-nitrophenoxymethyl)azetidine. The primary method of purification is silica gel flash chromatography, which can be supplemented with crystallization to obtain a highly pure, crystalline product. The implementation of rigorous analytical techniques such as TLC and HPLC is crucial for verifying the purity of the final compound, ensuring its suitability for downstream applications in research and drug development.

References

  • Angene Chemical. 1-BOC-3-(4-nitrophenoxymethyl)azetidine. Available at: [Link]

  • Google Patents. US20220218703A1 - Fgfr inhibitors for the treatment of cancer.
  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available at: [Link]

  • Google Patents. WO2017062581A1 - Compounds, compositions, and methods for modulating cftr.
  • AA Blocks. Safety Data Sheet - 1-BOC-3-(4-nitrophenoxymethyl)azetidine. Available at: [Link]

  • Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • PubMed Central. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. Available at: [Link]

  • Google Patents. WO2006012374A1 - Substituted aryl-amine derivatives and methods of use.
  • Google Patents. US20050043291A1 - Substituted piperidinyl sulfone derivatives.
  • AA Blocks. Safety Data Sheet - 1-BOC-3-(4-nitrophenoxymethyl)azetidine. Available at: [Link]

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Application

Application Notes and Protocols for the Use of 1-BOC-3-(4-nitrophenoxymethyl)azetidine in Solid-Phase Synthesis

Introduction: The Azetidine Scaffold as a Versatile Platform in Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in medicinal chemistry.[1][2] Their inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Versatile Platform in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in medicinal chemistry.[1][2] Their inherent ring strain, while making them more stable and easier to handle than aziridines, provides a unique reactivity profile that can be harnessed for diverse chemical transformations.[3][4] The rigid, three-dimensional nature of the azetidine core makes it an excellent scaffold for the synthesis of peptidomimetics and other complex molecules, allowing for precise spatial orientation of functional groups.[5][6] This application note details the use of a specialized azetidine building block, 1-BOC-3-(4-nitrophenoxymethyl)azetidine , in solid-phase synthesis for the generation of chemical libraries. This approach leverages an orthogonal protection strategy and a "traceless" linker concept, where the azetidine ring itself is the core of the synthesized molecules.

The strategy employs the tert-butyloxycarbonyl (BOC) group as a temporary, acid-labile protecting group for the azetidine nitrogen.[7] This allows for the sequential addition of building blocks to the nitrogen atom. The 4-nitrophenoxymethyl group at the 3-position of the azetidine ring serves as a stable anchor during the synthesis and is later exploited as a leaving group in a final, traceless cleavage step via nucleophilic aromatic substitution (SNAr). This methodology provides a powerful platform for the rapid generation of diverse libraries of N-substituted azetidine derivatives, which are of significant interest in drug discovery.[5]

Chemical Structures and Key Moieties

The successful application of 1-BOC-3-(4-nitrophenoxymethyl)azetidine in solid-phase synthesis hinges on the distinct chemical properties of its constituent parts.

cluster_0 1-BOC-3-(4-nitrophenoxymethyl)azetidine cluster_1 Key Functional Groups 1-BOC-3-(4-nitrophenoxymethyl)azetidine 1-BOC-3-(4-nitrophenoxymethyl)azetidine BOC BOC Group Acid-labile protecting group for the azetidine nitrogen. Azetidine Azetidine Core Rigid scaffold for molecular diversity. Nitrophenoxy 4-Nitrophenoxy Group Leaving group for traceless cleavage via SNAr.

Caption: Key functional moieties of the azetidine building block.

Core Principles of the Solid-Phase Synthesis Strategy

This solid-phase strategy is designed for the synthesis of libraries of N-substituted 3-aminoalkoxymethylazetidines. The azetidine scaffold is first immobilized on a solid support through a suitable functional group. The synthesis then proceeds by deprotection of the azetidine nitrogen and subsequent derivatization. The final products are cleaved from the azetidine core at the 3-position in a traceless manner.

Orthogonal Protection Scheme

The success of this methodology relies on an orthogonal protection strategy, where the temporary protecting group (BOC) and the linkage to the solid support (via the 4-nitrophenoxy group) can be cleaved under mutually exclusive conditions.

Protecting Group / LinkerChemical StructureCleavage ConditionsStability
BOC Group tert-ButyloxycarbonylMild Acid (e.g., 25-50% TFA in DCM)Stable to bases and nucleophiles
4-Nitrophenoxy Ether 4-NitrophenoxyNucleophilic Aromatic Substitution (e.g., primary/secondary amines)Stable to mild acids (TFA)

Table 1. Orthogonal protection and cleavage strategy.

This orthogonality ensures that the growing molecule remains attached to the solid support during the iterative BOC deprotection and coupling cycles.

Workflow Overview

The overall synthetic workflow can be visualized as a four-stage process: Immobilization, Elongation, Diversification, and Cleavage.

workflow cluster_synthesis Solid-Phase Synthesis Workflow Resin Solid Support (e.g., Merrifield Resin) Immobilization 1. Immobilization (Attach Scaffold to Resin) Resin->Immobilization Couple Scaffold BOC_Deprotection 2. BOC Deprotection (TFA/DCM) Immobilization->BOC_Deprotection Elongation 3. Chain Elongation/ Diversification BOC_Deprotection->Elongation Couple Building Blocks Cleavage 4. Traceless Cleavage (Nucleophilic Displacement) Elongation->Cleavage Introduce Nucleophile Product Final Product in Solution Cleavage->Product

Caption: General workflow for solid-phase synthesis.

Detailed Protocols

Protocol 1: Synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

This protocol describes the synthesis of the starting material from commercially available precursors.

Materials:

  • 1-BOC-3-azetidinemethanol

  • 4-Fluoronitrobenzene

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 1-BOC-3-azetidinemethanol (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 4-fluoronitrobenzene (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Protocol 2: Solid-Phase Synthesis of an N-Substituted Azetidine Library

This protocol outlines the general procedure for using the title compound in a solid-phase synthesis campaign.

Materials and Equipment:

  • Merrifield resin (chloromethylated polystyrene)

  • 1-BOC-3-(4-nitrophenoxymethyl)azetidine-containing scaffold with a suitable functional group for attachment (e.g., a carboxylic acid for esterification to the resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • A diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides)

  • A library of primary and secondary amines for cleavage

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Workflow:

Stage 1: Immobilization of the Azetidine Scaffold

This example assumes the azetidine scaffold has been pre-functionalized with a carboxylic acid to be attached to Merrifield resin.

  • Swell the Merrifield resin in DMF for 1 hour.

  • Prepare a solution of the carboxylic acid-functionalized 1-BOC-3-(4-nitrophenoxymethyl)azetidine scaffold (3 eq) and cesium iodide (3 eq) in DMF.

  • Add the solution to the swelled resin and heat at 50-60 °C for 12-16 hours.

  • Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.

  • Cap any unreacted chloromethyl groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.

Stage 2: Iterative Deprotection and Elongation

  • BOC Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.[6]

    • Wash the resin with DCM, followed by a neutralization wash with 10% DIEA in DCM.

    • Wash again with DCM and DMF.

  • Coupling:

    • Swell the deprotected resin in DMF.

    • In a separate vessel, pre-activate the building block (e.g., a carboxylic acid, 3 eq) with a coupling reagent (e.g., HBTU, 3 eq) and DIEA (6 eq) in DMF.

    • Add the activated building block solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines).

    • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for each subsequent building block in the desired sequence.

Stage 3: Traceless Cleavage via Nucleophilic Aromatic Substitution

  • Wash the resin-bound final product with DMF.

  • Prepare solutions of a diverse set of primary or secondary amines (the nucleophiles for cleavage) in a suitable solvent (e.g., DMF, NMP, or DMSO) at a concentration of 0.5-1.0 M.

  • Aliquot the resin into separate reaction vessels.

  • Add the amine solutions to the resin and heat at 60-80 °C for 8-16 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with the reaction solvent and combine the filtrates.

  • Remove the solvent under reduced pressure and purify the crude product as necessary.

Mechanism of Traceless Cleavage

The final cleavage step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the phenoxy ring activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the resin-bound azetidine.

SNAr_Mechanism cluster_mech SNAr Cleavage Mechanism cluster_structures Chemical Structures Reactants Resin-Bound Azetidine + Nucleophile (R₂NH) Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Reactant_Struct Reactant_Struct Products Cleaved Product + Resin-Bound 4-Nitrophenolate Meisenheimer->Products Loss of Leaving Group Product_Struct Product_Struct

Caption: SNAr mechanism for traceless cleavage.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Loading Efficiency Incomplete reaction; steric hindrance.Increase reaction time and/or temperature. Use a more reactive resin or a longer linker on the scaffold.
Incomplete BOC Deprotection Insufficient TFA concentration or reaction time.Use a higher concentration of TFA (up to 50%). Increase deprotection time to 45-60 minutes.
Failed Coupling Reactions Poor swelling of resin; inefficient activation of building block.Ensure adequate swelling of the resin. Use a more potent coupling reagent (e.g., HATU). Double couple the problematic building block.
Low Cleavage Yield Poor nucleophilicity of the amine; steric hindrance.Use a more nucleophilic amine. Increase the reaction temperature and/or time. Use a solvent that promotes SNAr, such as DMSO.
Side Product Formation Premature cleavage of the linker; side reactions of functional groups.Ensure that strongly acidic or basic conditions are avoided during the elongation steps. Use appropriate side-chain protecting groups on the building blocks.

Table 2. Troubleshooting guide.

Conclusion

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a highly valuable and versatile building block for the solid-phase synthesis of diverse chemical libraries. Its unique combination of a rigid azetidine scaffold, an acid-labile BOC protecting group, and a nucleophilically cleavable 4-nitrophenoxy ether linkage allows for a robust and efficient synthetic workflow. The traceless nature of the final cleavage step is particularly advantageous, as it does not leave behind any residual linker atoms in the final product. This methodology provides researchers in drug discovery and medicinal chemistry with a powerful tool for the rapid exploration of chemical space around the privileged azetidine core.

References

  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Chem. Rev., 108, 3988–4035.
  • Life Chemicals Inc. (2022). Substituted Azetidines in Drug Discovery.
  • Singh, G. S., D'ghooghe, M., & De Kimpe, N. (2007). Chem. Rev., 107(5), 1547-1617.
  • Wasserman, H. H., & DeSimone, R. W. (1994). J. Am. Chem. Soc., 116(15), 6489–6490.
  • Stachulski, A. V., et al. (2006). Solid-phase synthesis of a library of N-substituted-3-(aminomethyl)furazans from a novel azetidine-based traceless linker.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Maetani, M., Zoller, J., Melillo, B., Verho, O., Kato, N., Pu, J., Comer, E., & Schreiber, S. L. (2017). J. Am. Chem. Soc., 139, 11300–11306.

Sources

Method

Application Notes and Protocols: Leveraging 1-BOC-3-(4-nitrophenoxymethyl)azetidine for Accelerated Library Synthesis in Drug Discovery

Introduction: The Strategic Value of the Azetidine Scaffold and a Novel Synthetic Tool The azetidine motif has become a cornerstone in modern medicinal chemistry.[1][2] This four-membered saturated nitrogen heterocycle o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azetidine Scaffold and a Novel Synthetic Tool

The azetidine motif has become a cornerstone in modern medicinal chemistry.[1][2] This four-membered saturated nitrogen heterocycle offers a compelling combination of properties: its inherent ring strain and three-dimensional structure can enhance binding affinity to biological targets, while also improving critical pharmacokinetic properties such as solubility and metabolic stability.[1][2] Consequently, azetidine-containing compounds are increasingly prevalent in drug discovery pipelines and have been incorporated into several FDA-approved drugs. However, the synthetic accessibility of diversely substituted azetidines has historically been a bottleneck, often requiring multi-step, resource-intensive procedures.[1][3]

This application note details the utility of 1-BOC-3-(4-nitrophenoxymethyl)azetidine , a versatile building block designed for the efficient construction of 3-substituted azetidine libraries. This reagent streamlines the synthesis of diverse compound collections through a robust and straightforward nucleophilic substitution strategy, making it an invaluable tool for researchers in drug development.

The key to this reagent's efficacy lies in its judicious design:

  • The BOC (tert-butyloxycarbonyl) protecting group: This standard protecting group ensures the stability of the azetidine nitrogen, preventing unwanted side reactions and allowing for selective functionalization at the 3-position. It can be readily removed under acidic conditions for subsequent derivatization of the nitrogen atom.

  • The 3-(4-nitrophenoxymethyl) substituent: The 4-nitrophenoxy moiety is an excellent leaving group, activated by the strongly electron-withdrawing nitro group. This electronic feature stabilizes the resulting phenoxide anion, facilitating its displacement by a wide array of nucleophiles under mild reaction conditions.[4]

This combination allows for a modular and efficient approach to generating libraries of novel 3-substituted azetidines, accelerating the exploration of chemical space around this critical scaffold.

Core Mechanism: Nucleophilic Displacement of the Activated Phenoxy Group

The central transformation leveraging 1-BOC-3-(4-nitrophenoxymethyl)azetidine is a classical SN2 (Substitution Nucleophilic Bimolecular) reaction. A nucleophile attacks the methylene carbon (the carbon atom of the -CH₂- group attached to the oxygen), leading to the displacement of the 4-nitrophenoxide anion. This reaction is typically facilitated by a suitable base to either deprotonate the nucleophile (enhancing its nucleophilicity) or to neutralize the acid formed during the reaction.

The choice of solvent is critical; polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can solvate the cationic species without significantly hydrogen-bonding to the nucleophile, thus maintaining its reactivity.

Caption: Generalized SN2 reaction mechanism.

Application in Parallel Library Synthesis

The true power of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is realized in its application to parallel or diversity-oriented synthesis. By arraying a diverse set of nucleophiles in a multi-well plate format, a large library of unique 3-substituted azetidines can be rapidly generated. This high-throughput approach is ideal for structure-activity relationship (SAR) studies in early-stage drug discovery.

The workflow is straightforward and amenable to automation, allowing for the efficient production of hundreds of discrete compounds.

Library_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_final Final Library reagent 1-BOC-3-(4-nitrophenoxymethyl)azetidine in Solvent (e.g., DMF) dispense Dispense Reagent and Base to Nucleophile Plate reagent->dispense nucleophiles Diverse Nucleophile Library (Amines, Thiols, Phenols, etc.) in Multi-Well Plate nucleophiles->dispense base Base Stock Solution (e.g., K2CO3 or DIPEA) base->dispense react Incubate with Heating (e.g., 60-80 °C, 12-24h) dispense->react workup Aqueous Workup / Extraction (if necessary) react->workup purify Parallel Purification (e.g., HPLC, SPE) workup->purify analysis QC Analysis (LC-MS, NMR) purify->analysis library Purified 3-Substituted Azetidine Library analysis->library

Caption: Workflow for parallel library synthesis.

Experimental Protocols

Protocol 1: General Procedure for Parallel Synthesis of a 3-Aminoazetidine Library

This protocol describes a representative procedure for the reaction of 1-BOC-3-(4-nitrophenoxymethyl)azetidine with a library of primary and secondary amines in a 96-well plate format.

Materials:

  • 1-BOC-3-(4-nitrophenoxymethyl)azetidine (1.0 eq)

  • Library of diverse primary and secondary amines (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Heating/shaking platform

Procedure:

  • Nucleophile Plate Preparation: To each well of a 96-well plate, add a solution of a unique amine (1.2 eq) in DMF (e.g., 100 µL of a 0.5 M solution).

  • Reagent Preparation: Prepare a stock solution of 1-BOC-3-(4-nitrophenoxymethyl)azetidine (1.0 eq) in DMF.

  • Base Addition: To each well containing the amine, add the base, either as a solid (K₂CO₃) or as a solution in DMF (DIPEA, 2.0-3.0 eq).

  • Reaction Initiation: Add the stock solution of 1-BOC-3-(4-nitrophenoxymethyl)azetidine to each well.

  • Reaction Incubation: Securely seal the reaction block and place it on a heating/shaking platform. Heat the reaction mixture to 60-80 °C for 12-24 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixtures can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Alternatively, for high-throughput purification, the crude reaction mixtures can be directly subjected to preparative HPLC or solid-phase extraction (SPE).

  • Characterization: The final products in the library should be characterized by LC-MS to confirm identity and purity.

Protocol 2: BOC Deprotection for Further Derivatization

This protocol describes the removal of the BOC protecting group to yield the free secondary amine, which can be used for subsequent functionalization (e.g., acylation, sulfonylation, reductive amination).

Materials:

  • BOC-protected 3-substituted azetidine (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) or Dioxane

Procedure:

  • Dissolution: Dissolve the BOC-protected azetidine in DCM (or Dioxane if using HCl).

  • Acid Addition: Add an excess of TFA (e.g., 20-50% v/v in DCM) or the 4M HCl in Dioxane solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Data Presentation: Scope of Nucleophiles

The true utility of 1-BOC-3-(4-nitrophenoxymethyl)azetidine lies in its broad compatibility with a wide range of nucleophiles. This allows for the creation of highly diverse chemical libraries from a single, versatile building block.

Nucleophile Class Example Nucleophile Representative Product Structure Typical Reaction Conditions
Primary Amines BenzylamineK₂CO₃, DMF, 70 °C
Secondary Amines MorpholineK₂CO₃, DMF, 70 °C
Anilines 4-FluoroanilineK₂CO₃, DMF, 80 °C
Thiols ThiophenolCs₂CO₃, DMF, 60 °C
Phenols 4-MethoxyphenolCs₂CO₃, DMF, 80 °C
N-Heterocycles ImidazoleK₂CO₃, DMF, 70 °C

Conclusion

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a highly effective and versatile building block for the rapid synthesis of 3-substituted azetidine libraries. Its activated leaving group allows for mild and efficient nucleophilic substitution with a broad array of nucleophiles, making it an ideal tool for diversity-oriented synthesis. The straightforward protocols provided herein are amenable to high-throughput and automated platforms, enabling medicinal chemists and drug discovery professionals to accelerate the exploration of the valuable chemical space surrounding the azetidine scaffold.

References

  • Singh, I., & Arora, A. (2018). Azetidines: A comprehensive review on their synthesis and pharmacological activities. European Journal of Medicinal Chemistry, 157, 506-539.
  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 4(12), 2345-2358.
  • Duncton, M. A. J. (2011). The azetidine ring in medicinal chemistry.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3658. [Link]

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Application

Application Notes &amp; Protocols: Catalytic Methods for the Synthesis of 3-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from being a sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from being a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its significance is rooted in the unique conformational rigidity conferred by its strained ring system.[3] This structural feature can lead to improved metabolic stability, enhanced solubility, and reduced lipophilicity when incorporated into drug candidates, making it a valuable bioisostere for larger, more flexible rings like pyrrolidine.[3]

The functionalization of the azetidine core, particularly at the C3-position, is of paramount importance as it allows for the precise installation of pharmacophoric elements to modulate biological activity and fine-tune physicochemical properties.[4][5][6] Traditional synthetic routes to these structures often involve multi-step sequences with limited functional group tolerance.[3][7] Consequently, the development of catalytic methods has been a major focus, offering more efficient, modular, and selective access to this privileged scaffold.[2]

This technical guide provides an in-depth overview of key catalytic strategies for synthesizing 3-substituted azetidines, focusing on methodologies with broad applicability and proven utility. We will explore the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and present comparative data to guide researchers in selecting the optimal method for their specific synthetic challenges.

Core Catalytic Strategies and Methodologies

The synthesis of 3-substituted azetidines can be broadly approached through several catalytic paradigms. This guide will focus on four powerful and distinct methods: Palladium-catalyzed C-H amination, Lewis acid-catalyzed functionalization, photocatalytic cycloaddition, and organocatalytic Michael additions.

G cluster_approaches Catalytic Approaches cluster_methods Specific Examples Start Acyclic or Ring Precursors Cat_Methods Catalytic Methodologies Start->Cat_Methods Substrate Product 3-Substituted Azetidines Cat_Methods->Product Transformation Pd_Cat Pd-Catalyzed C-H Amination Cat_Methods->Pd_Cat LA_Cat Lewis Acid-Catalyzed Substitution Cat_Methods->LA_Cat Photo_Cat Photocatalytic [2+2] Cycloaddition Cat_Methods->Photo_Cat Organo_Cat Organocatalytic Michael Addition Cat_Methods->Organo_Cat G A Pd(II) Complex B Oxidation (e.g., PhI(OTs)2) A->B + Substrate C Pd(IV) Intermediate B->C D C-H Activation Cyclometalation C->D E Cyclometalated Pd(IV) Species D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Azetidine Product F->G

Caption: Simplified catalytic cycle for Pd-catalyzed C-H amination.

Protocol: Pd-Catalyzed Synthesis of N-Acyl-3-aryl-azetidine

This protocol is adapted from the work of Gaunt and co-workers. [1] Materials:

  • N-(3-arylpropyl)pivalamide (Substrate, 1.0 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate, 0.1 equiv)

  • PhI(OTs)₂ (Benziodoxole tosylate, 1.2 equiv)

  • AgOAc (Silver acetate, 0.2 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add N-(3-arylpropyl)pivalamide (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 0.1 equiv), PhI(OTs)₂ (104 mg, 0.24 mmol, 1.2 equiv), and AgOAc (6.7 mg, 0.04 mmol, 0.2 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-aryl-azetidine product.

Lewis Acid Catalysis: Modular Synthesis of 3,3-Disubstituted Azetidines

A powerful strategy for rapidly building molecular complexity involves the functionalization of a pre-formed azetidine ring. A recently developed method utilizes azetidinyl trichloroacetimidates as "azetidinylation reagents" that, in the presence of a Lewis acid catalyst, can react with a wide range of nucleophiles to form 3,3-disubstituted azetidines. [3] Causality and Mechanistic Insight: The key to this method is the activation of the trichloroacetimidate leaving group by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃). [3]Coordination of the Lewis acid to the imidate nitrogen facilitates its departure, generating a stabilized azetidin-3-yl carbocation intermediate. This electrophilic intermediate is then readily trapped by various carbon and heteroatom nucleophiles. The mild reaction conditions and the use of a stable, easily handled azetidine precursor make this a highly practical and modular approach. [3]

G cluster_main Lewis Acid-Catalyzed Nucleophilic Substitution Start Azetidinyl Trichloroacetimidate Intermediate Azetidin-3-yl Carbocation (stabilized) Start->Intermediate + Catalyst Catalyst Sc(OTf)3 Product 3,3-Disubstituted Azetidine Intermediate->Product + Nucleophile Nucleophile Nucleophile (Nu-H)

Caption: Mechanism of Sc(OTf)3-catalyzed azetidine functionalization.

Protocol: Sc(OTf)₃-Catalyzed Synthesis of a 3-Aryl-3-alkynyl Azetidine

This protocol is based on a general procedure for the synthesis of 3,3-disubstituted azetidines. [3] Materials:

  • N-Boc-3-aryl-3-(trichloroacetimidoyl)oxy-azetidine (Azetidinylation Reagent 1, 1.0 equiv)

  • A terminal alkyne (Nucleophile 2, 1.5 equiv)

  • Sc(OTf)₃ (Scandium(III) triflate, 0.1 equiv)

  • 4Å Molecular Sieves (activated)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Activate 4Å molecular sieves (approx. 100 mg per 0.2 mmol reaction) by flame-drying under vacuum for 10 minutes and allow to cool under an inert atmosphere.

  • To a reaction vial containing the activated molecular sieves, add Sc(OTf)₃ (9.8 mg, 0.02 mmol, 10 mol %).

  • Add the azetidinylation reagent 1 (0.20 mmol, 1.0 equiv) and the terminal alkyne 2 (0.30 mmol, 1.5 equiv).

  • Under an argon atmosphere, add anhydrous DCM (1.5 mL) via syringe.

  • Seal the vial and stir the mixture at 35 °C.

  • Monitor the reaction for the complete consumption of the starting material (typically 12 hours) by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue directly by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine product. [3]

    Catalyst Catalyst Loading (mol%) Nucleophile Scope Typical Yields Reference
    Sc(OTf)₃ 10 - 20 Alkynes, indoles, silyl enol ethers, allyl silanes 75-95% [3]
    Mg(OTf)₂ 10 Less effective than Sc(OTf)₃ Lower [3]
    La(OTf)₃ 10 Less effective than Sc(OTf)₃ Lower [3]
    Table 1: Comparison of Lewis Acids for Azetidine Functionalization. [3]

Photocatalysis: [2+2] Cycloadditions (Aza Paternò–Büchi Reaction)

Photocatalysis offers a unique avenue for accessing strained ring systems under exceptionally mild conditions. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine (or imine equivalent) and an alkene, is a powerful method for constructing the azetidine core. [8]Recent advances have employed visible-light photocatalysis to overcome the limitations of using high-energy UV light. [1] Causality and Mechanistic Insight: In a notable example from the Schindler lab, an iridium-based photocatalyst, fac-[Ir(dFppy)₃], is used to activate 2-isoxazoline-3-carboxylates. [1]Upon irradiation with blue light, the photocatalyst reaches an excited state and activates the isoxazoline substrate via triplet energy transfer. This excited-state species then undergoes cycloaddition with an alkene partner to form the azetidine ring. This approach is advantageous as it uses low-energy visible light and tolerates a wide range of activated and unactivated alkenes. [1]

G PC Ir(III) Catalyst PC_star Ir(III) (Excited State) PC->PC_star Blue Light (hν) PC_star->PC Energy Transfer Sub Isoxazoline (Ground State) Sub_star Isoxazoline (Triplet State) Sub->Sub_star from Ir(III)* Product Azetidine Sub_star->Product + Alkene [2+2] Cycloaddition Alkene Alkene

Caption: Visible-light photocatalytic activation for azetidine synthesis.

Protocol: Photocatalytic [2+2] Cycloaddition

This protocol is a representative example based on the work of Schindler. [1] Materials:

  • 2-Isoxazoline-3-carboxylate (1.0 equiv)

  • Alkene (2.0-3.0 equiv)

  • fac-[Ir(dFppy)₃] (Iridium photocatalyst, 1-2 mol %)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Benzene)

Procedure:

  • In a reaction vial, combine the 2-isoxazoline-3-carboxylate (0.1 mmol, 1.0 equiv), the alkene (0.2-0.3 mmol), and the photocatalyst (1-2 mol %).

  • Add the anhydrous, degassed solvent (e.g., 1.0 mL).

  • Seal the vial and place the reaction mixture approximately 5-10 cm from a blue LED lamp (e.g., Kessil 40W).

  • To maintain a consistent temperature, a fan may be used to cool the reaction vial.

  • Stir the reaction for 12-48 hours until the starting material is consumed (as monitored by TLC or ¹H NMR).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the functionalized azetidine.

Organocatalysis: Aza-Michael Addition for 3-Substituted Azetidines

Organocatalysis provides a metal-free alternative for the synthesis of functionalized heterocycles. The aza-Michael addition, or conjugate addition of an N-nucleophile to an α,β-unsaturated carbonyl compound, is a robust method for forming C-N bonds. [9] Causality and Mechanistic Insight: To synthesize 3-substituted azetidines, an (N-Boc-azetidin-3-ylidene)acetate can be used as a Michael acceptor. [9]The reaction is typically promoted by a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base activates the N-H nucleophile (e.g., a heterocycle like pyrazole), increasing its nucleophilicity and facilitating its attack on the electron-deficient double bond of the azetidine-derived Michael acceptor. This approach provides direct access to azetidines functionalized at the 3-position with a nitrogen-linked substituent. [9]

Protocol: DBU-Catalyzed Aza-Michael Addition

This protocol is adapted from a procedure for synthesizing novel heterocyclic amino acid derivatives. [9] Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (Michael Acceptor, 1.0 equiv)

  • NH-Heterocycle (e.g., Pyrazole, 1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 mmol, 1.0 equiv) and the NH-heterocycle (1.1 mmol, 1.1 equiv) in acetonitrile (5 mL) in a round-bottom flask.

  • Add DBU (228 mg, 1.5 mmol, 1.5 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the 3-substituted azetidine derivative.

StrategyCatalyst TypeKey TransformationAdvantages
C-H Amination Transition Metal (Pd)Intramolecular C-N bond formationHigh atom economy, functionalizes unactivated C-H bonds
Nucleophilic Substitution Lewis Acid (Sc)C-C and C-X bond formationModular, broad nucleophile scope, mild conditions
[2+2] Cycloaddition Photocatalyst (Ir)Ring formation from alkene + imineUses visible light, access to strained systems, mild
Aza-Michael Addition Organocatalyst (DBU)C-N bond formationMetal-free, operationally simple, good for N-heterocycles
Table 2: Summary and Comparison of Catalytic Strategies.

Conclusion and Future Outlook

The catalytic synthesis of 3-substituted azetidines has advanced significantly, providing researchers in drug discovery and chemical biology with powerful tools to access these valuable scaffolds. The methods outlined here—spanning transition-metal catalysis, Lewis acid activation, photocatalysis, and organocatalysis—each offer distinct advantages in terms of substrate scope, operational simplicity, and the types of bonds being formed. The continued development of novel catalytic systems promises to further expand the synthetic toolbox, enabling the creation of increasingly complex and diverse azetidine-containing molecules for the development of next-generation therapeutics.

References

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  • Pitman, C. L., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(26), 6846-6851. doi:10.1039/D0SC01017K. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2607. doi:10.1039/D1OB00149A. Retrieved from [Link]

  • Wang, X.-R., & Zhang, Y. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(23), 16647-16658. doi:10.1021/acs.joc.3c01925. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically important 3-substituted azetidines. Retrieved from [Link]

  • Li, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Retrieved from [Link]

  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47051-47081. doi:10.1039/C7RA08884A. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. Retrieved from [Link]

  • Palkó, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 988. doi:10.3390/molecules28030988. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 16(46), 8971-8979. doi:10.1039/C8OB02451J. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Strategic Functionalization of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensional diversity to bioactive molecules.[1][2] The inherent ring strain of this four-membered heterocycle, while contributing to its unique conformational rigidity, also presents distinct synthetic challenges and opportunities.[3][4][5] This guide provides a comprehensive overview of strategic approaches to the functionalization of a versatile building block, 1-BOC-3-(4-nitrophenoxymethyl)azetidine, offering detailed protocols and mechanistic insights for its elaboration into a diverse array of novel chemical entities.

I. Strategic Overview: Pathways to Diversification

The functionalization of 1-BOC-3-(4-nitrophenoxymethyl)azetidine can be approached through three primary avenues, each offering access to a unique chemical space:

  • Modification of the Aryl Side Chain: The 4-nitrophenoxy moiety serves as a versatile handle for introducing diversity. Key strategies include the reduction of the nitro group to an amine, which can be further derivatized, and nucleophilic aromatic substitution (SNAr) of the nitro group.

  • Direct C-H Functionalization of the Azetidine Ring: Leveraging modern synthetic methods, the C-H bonds of the azetidine ring can be directly converted to C-C or C-heteroatom bonds, enabling the introduction of substituents at positions otherwise difficult to access.[6][7][8]

  • N-Functionalization following BOC-Deprotection: Removal of the tert-butoxycarbonyl (BOC) protecting group unmasks the secondary amine, which can then be readily functionalized through a wide range of classical and contemporary N-alkylation and N-acylation reactions.

The following sections will provide detailed protocols and the underlying scientific rationale for each of these transformative approaches.

II. Modification of the 4-Nitrophenoxy Side Chain

A. Reduction of the Nitro Group to an Amine

The transformation of the nitro group to a primary amine is a pivotal step, opening up a plethora of subsequent functionalization possibilities, including amide bond formation, sulfonylation, and reductive amination.

Protocol 1: Catalytic Hydrogenation

This method offers a clean and efficient reduction under mild conditions.

  • Materials:

    • 1-BOC-3-(4-nitrophenoxymethyl)azetidine

    • Palladium on carbon (10 wt. % Pd)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

    • Reaction flask equipped with a magnetic stir bar

    • Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or balloon hydrogenation)

  • Procedure:

    • Dissolve 1-BOC-3-(4-nitrophenoxymethyl)azetidine (1.0 eq) in a suitable solvent (MeOH or EtOAc) in a reaction flask.

    • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 1-BOC-3-(4-aminophenoxymethyl)azetidine.

  • Causality and Insights: Palladium on carbon is a highly efficient catalyst for the reduction of nitro groups. The choice of solvent is critical; alcohols like methanol are generally effective. The reaction is typically clean, with the primary byproduct being water.

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, allowing for the displacement of the nitro group with various nucleophiles.

Protocol 2: SNAr with a Thiol Nucleophile

  • Materials:

    • 1-BOC-3-(4-nitrophenoxymethyl)azetidine

    • A thiol (e.g., thiophenol)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Reaction vial with a screw cap

    • Magnetic stir bar

  • Procedure:

    • To a reaction vial, add 1-BOC-3-(4-nitrophenoxymethyl)azetidine (1.0 eq), the desired thiol (1.2 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMF to dissolve the reactants.

    • Seal the vial and heat the reaction mixture at 80-100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality and Insights: The strong electron-withdrawing effect of the nitro group makes the ipso-carbon electron-deficient and susceptible to nucleophilic attack. A non-protic polar solvent like DMF is ideal for this type of reaction. The base is required to deprotonate the thiol, generating the active nucleophile.

III. Direct C-H Functionalization of the Azetidine Ring

Recent advances in catalysis have enabled the direct functionalization of otherwise inert C-H bonds, providing a powerful tool for the late-stage modification of complex molecules.[6][8] For 1-BOC-3-(4-nitrophenoxymethyl)azetidine, the C2 and C4 positions are potential sites for such transformations.

Protocol 3: Palladium-Catalyzed C-H Arylation

This protocol is based on established methods for the α-arylation of N-BOC protected amines.[7]

  • Materials:

    • 1-BOC-3-(4-nitrophenoxymethyl)azetidine

    • An aryl halide (e.g., iodobenzene)

    • Palladium(II) acetate (Pd(OAc)₂)

    • A suitable ligand (e.g., a phosphine ligand like XPhos)

    • A base (e.g., potassium carbonate, K₂CO₃)

    • A high-boiling point solvent (e.g., toluene or 1,4-dioxane)

    • Schlenk tube or other inert atmosphere reaction vessel

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 1-BOC-3-(4-nitrophenoxymethyl)azetidine (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (0.05 eq), the ligand (0.1 eq), and K₂CO₃ (2.0 eq).

    • Add the anhydrous solvent via syringe.

    • Seal the tube and heat the reaction mixture at 100-120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

  • Causality and Insights: The reaction proceeds via a concerted metalation-deprotonation mechanism, where the palladium catalyst selectively activates a C-H bond of the azetidine ring. The N-BOC group can act as a directing group, influencing the regioselectivity of the arylation. The choice of ligand is crucial for the efficiency and selectivity of the reaction.

IV. N-Functionalization via BOC-Deprotection

The removal of the BOC protecting group is a common and critical step in many synthetic sequences, yielding a secondary amine that is poised for a wide array of functionalization reactions.

A. BOC-Deprotection

Protocol 4: Acid-Mediated BOC-Deprotection

  • Materials:

    • 1-BOC-3-(4-nitrophenoxymethyl)azetidine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Round-bottom flask with a stir bar

  • Procedure:

    • Dissolve 1-BOC-3-(4-nitrophenoxymethyl)azetidine (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (5-10 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.

  • Causality and Insights: Strong acids like TFA readily cleave the acid-labile BOC group. The reaction is typically fast and clean. It is important to note that other acid-sensitive functional groups in the molecule may not be compatible with this method.[9][10] A solvent-free mechanochemical approach using p-toluenesulfonic acid has also been reported as an environmentally friendly alternative.[11]

B. N-Alkylation of the Deprotected Azetidine

Protocol 5: Reductive Amination

  • Materials:

    • 3-(4-Nitrophenoxymethyl)azetidine (from Protocol 4)

    • An aldehyde or ketone

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (AcOH, catalytic amount)

  • Procedure:

    • Dissolve the deprotected azetidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE.

    • Add a catalytic amount of acetic acid.

    • Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.

    • Add STAB (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality and Insights: Reductive amination is a mild and efficient method for N-alkylation. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by the mild reducing agent, STAB. The addition of a catalytic amount of acid can accelerate the formation of the iminium ion.

V. Visualization of Workflows

Functionalization_Workflow cluster_Aryl Aryl Side Chain Modification cluster_Ring Azetidine Ring Functionalization cluster_Nitrogen N-Functionalization Start 1-BOC-3-(4-nitrophenoxymethyl)azetidine Reduction Nitro Reduction (Protocol 1) Start->Reduction SNAr SNAr (Protocol 2) Start->SNAr CH_Func C-H Arylation (Protocol 3) Start->CH_Func Deprotection BOC Deprotection (Protocol 4) Start->Deprotection N_Alkylation N-Alkylation (Protocol 5) Deprotection->N_Alkylation

Caption: Strategic pathways for the functionalization of the target azetidine.

VI. Data Summary

Functionalization Strategy Protocol Key Reagents Typical Conditions Expected Outcome
Nitro Group Reduction 1Pd/C, H₂Room temp, 1 atm H₂High yield of the corresponding amine
SNAr 2Thiol, K₂CO₃80-100 °C, DMFModerate to good yield of the thioether
C-H Arylation 3Pd(OAc)₂, Ligand, Aryl Halide100-120 °C, TolueneVariable yield, dependent on substrate and ligand
BOC-Deprotection 4TFA0 °C to room temp, DCMQuantitative deprotection
N-Alkylation 5Aldehyde/Ketone, STABRoom temp, DCMGood to excellent yield of the N-alkylated product

VII. Conclusion

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a highly valuable scaffold for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide provide a robust starting point for the strategic functionalization of this building block. By leveraging a combination of side-chain modification, direct C-H functionalization, and N-functionalization post-deprotection, researchers can rapidly access a wide range of novel azetidine-containing compounds. As with any synthetic procedure, optimization of the reaction conditions for each specific substrate is recommended to achieve the desired outcomes.

VIII. References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.

  • Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. ResearchGate.

  • Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. NIH.

  • Example for azetidine synthesis by nucleophilic substitution. ResearchGate.

  • Derivatizations of arylated azetidine products. ResearchGate.

  • Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. PMC - NIH.

  • Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. DTIC.

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis.

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

  • Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives. scinapse.io.

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content.

  • ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate.

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate.

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC - NIH.

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

  • I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why? ResearchGate.

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Semantic Scholar.

Sources

Application

Application Note: A Scalable and Robust Synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine via the Mitsunobu Reaction

Abstract This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine, a valuable building block in contemporary medicinal chemistry. The azetid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine, a valuable building block in contemporary medicinal chemistry. The azetidine scaffold is a privileged motif in drug discovery, and efficient access to functionalized derivatives is critical for accelerating research and development.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for a successful and safe scale-up. We detail a robust protocol centered on the Mitsunobu reaction, addressing common challenges such as exothermic control, byproduct management, and scalable purification. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement this synthesis on a multi-gram to kilogram scale.

Introduction and Strategic Overview

The target molecule, 1-BOC-3-(4-nitrophenoxymethyl)azetidine, serves as a key intermediate for introducing the azetidine moiety into more complex molecular architectures. The synthesis involves the formation of an ether linkage between the primary alcohol of 1-BOC-3-(hydroxymethyl)azetidine and the phenolic hydroxyl group of 4-nitrophenol.

For this transformation, the Mitsunobu reaction is the method of choice due to its mild reaction conditions and broad functional group tolerance, which are ideal for preserving the labile BOC-protecting group.[4][5] The reaction proceeds via the in situ activation of the primary alcohol by a phosphine and an azodicarboxylate, followed by an SN2 displacement by the phenoxide nucleophile.[4][6]

However, transitioning the Mitsunobu reaction from the bench to a larger scale introduces significant challenges.[7] The primary obstacles are:

  • Poor Atom Economy: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a dialkyl hydrazodicarboxylate, complicating purification.[7][8]

  • Safety Concerns: Dialkyl azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are toxic, potent sensitizers, and can be thermally unstable.[7][9]

  • Exothermicity: The initial reaction between the phosphine and the azodicarboxylate is highly exothermic and requires strict temperature control to prevent runaway reactions.

This guide presents a protocol designed to mitigate these challenges through careful selection of reagents, controlled reaction conditions, and a purification strategy that avoids chromatography.

Mechanistic Rationale and Reagent Selection

The Mitsunobu reaction is a complex redox process.[8] Understanding the mechanism is key to optimizing the reaction for scale.

// Nodes PPh3 [label="Ph₃P", fillcolor="#F1F3F4", fontcolor="#202124"]; DIAD [label="DIAD", fillcolor="#F1F3F4", fontcolor="#202124"]; Betaine [label="Betaine Intermediate\nPh₃P⁺-N⁻(CO₂iPr)N(H)CO₂iPr", fillcolor="#FBBC05", fontcolor="#202124"]; ROH [label="Azetidine Alcohol\n(R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArOH [label="4-Nitrophenol\n(ArOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxyphosphonium [label="Oxyphosphonium Salt\n[R-O-P⁺Ph₃]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArO_anion [label="Phenoxide\n(ArO⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product\n(R-O-Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TPPO [label="TPPO", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Hydrazine [label="Hydrazine Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PPh3 -> Betaine [label="+ DIAD", arrowhead=vee]; ROH -> Oxyphosphonium [label="+ Betaine\n- Hydrazine", arrowhead=vee]; ArOH -> ArO_anion [label="+ Betaine", arrowhead=vee]; Oxyphosphonium -> Product [label="+ ArO⁻\n(SN2)", arrowhead=vee]; Oxyphosphonium -> TPPO [arrowhead=none]; Product -> TPPO [style=invis]; Product -> Hydrazine [style=invis]; } ` Caption: Simplified Mitsunobu Reaction Pathway.

Reagent Choices for Scalability:
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often preferred over DEAD for large-scale work. While both are hazardous, DIAD is generally considered slightly more thermally stable. It is typically supplied as a solution in toluene to mitigate explosion risks.[7]

  • Phosphine: Triphenylphosphine (PPh₃) is cost-effective and widely used. The primary drawback is the removal of the resulting triphenylphosphine oxide (TPPO) byproduct, which is a highly polar and often poorly crystalline solid that can complicate purification. While alternative phosphines with acidic/basic handles exist to simplify removal via extraction, PPh₃ remains a common choice.[8][10] Our protocol focuses on a non-chromatographic method to remove TPPO.

  • Nucleophile: 4-Nitrophenol has a pKa of approximately 7.15, making it sufficiently acidic to protonate the betaine intermediate and form the active phenoxide nucleophile. Nucleophiles with a pKa greater than ~13 are generally unsuitable for the Mitsunobu reaction.[6]

  • Solvent: Tetrahydrofuran (THF) is an excellent solvent for this reaction, as it dissolves all reactants and intermediates. Its relatively low boiling point also simplifies removal during work-up.

Experimental Protocol and Workflow

The following protocol is designed for a nominal 100 g scale of the starting alcohol. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry enclosure.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mol)Equiv.AmountPurity
1-BOC-3-(hydroxymethyl)azetidineC₉H₁₇NO₃187.240.5341.0100.0 g>98%
4-NitrophenolC₆H₅NO₃139.110.6411.289.2 g>99%
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.290.6941.3182.0 g>99%
Diisopropyl azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.210.6941.3138.0 mL>97%
Tetrahydrofuran (THF), anhydrousC₄H₈O---2.0 L<50 ppm H₂O
Methyl tert-butyl ether (MTBE)C₅H₁₂O---3.0 LReagent Grade
n-HeptaneC₇H₁₆---1.5 LReagent Grade
Equipment
  • 5 L jacketed glass reactor with overhead stirrer, temperature probe, nitrogen inlet, and condenser.

  • 500 mL pressure-equalizing dropping funnel.

  • Circulating chiller/heater for reactor temperature control.

  • Rotary evaporator with a suitable vacuum pump.

  • Large Büchner funnel and vacuum flask for filtration.

Step-by-Step Synthesis Procedure

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Mitsunobu Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification cluster_analysis 5. Analysis charge_reagents Charge Reactor: - 1-BOC-3-(hydroxymethyl)azetidine - 4-Nitrophenol - PPh₃ - THF (1.5 L) cool_reactor Cool to 0-5 °C charge_reagents->cool_reactor add_diad Slowly add DIAD via dropping funnel (maintain T < 10 °C) cool_reactor->add_diad react Stir at RT for 2-4h add_diad->react monitor Monitor by HPLC/TLC react->monitor concentrate Concentrate in vacuo monitor->concentrate add_mtbe Add MTBE (1.0 L) concentrate->add_mtbe filter_hydrazine Filter Hydrazine Byproduct (if precipitated) add_mtbe->filter_hydrazine concentrate_again Concentrate filtrate filter_hydrazine->concentrate_again add_heptane Triturate with MTBE/Heptane concentrate_again->add_heptane filter_tppo Filter to remove TPPO add_heptane->filter_tppo crystallize Crystallize product from filtrate (cool to 0 °C) filter_tppo->crystallize filter_product Filter and dry product crystallize->filter_product characterize Characterize Final Product: - NMR, MS, HPLC filter_product->characterize

  • Reactor Charging: Charge the 5 L reactor with 1-BOC-3-(hydroxymethyl)azetidine (100.0 g), 4-nitrophenol (89.2 g), triphenylphosphine (182.0 g), and anhydrous THF (1.5 L).

  • Inerting and Cooling: Begin stirring and purge the reactor with nitrogen. Cool the resulting solution to 0-5 °C using the circulating chiller.

  • DIAD Addition (Critical Step): Charge the dropping funnel with DIAD (138.0 mL). Add the DIAD dropwise to the stirred reactor solution over 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. A significant exotherm will be observed. A faster addition rate can lead to a dangerous temperature spike and the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting alcohol using TLC (e.g., 30% EtOAc/Hexanes) or HPLC. The reaction is typically complete when <1% of the starting alcohol remains.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF, yielding a thick oil or slurry.

  • Byproduct Precipitation and Removal:

    • To the crude residue, add MTBE (1.0 L) and stir vigorously for 30 minutes. The diisopropyl hydrazodicarboxylate byproduct is poorly soluble in MTBE and may precipitate. If so, remove it by filtration.

    • Concentrate the filtrate to a thick oil.

    • Add a 1:2 mixture of MTBE/n-Heptane (1.5 L total volume) to the residue and stir vigorously for 1-2 hours. This step is designed to precipitate the triphenylphosphine oxide (TPPO).

    • Filter the slurry through a Büchner funnel to remove the solid TPPO. Wash the filter cake with a small amount of cold heptane.

  • Product Crystallization:

    • Transfer the filtrate to a clean flask and concentrate it to approximately one-third of its volume.

    • Cool the concentrated solution to 0-5 °C for several hours, or overnight, to induce crystallization of the product.

    • Collect the solid product by vacuum filtration, wash the cake with a small amount of cold heptane, and dry under vacuum at 40 °C to a constant weight.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Yield: 75-85% (typical).

  • Purity (HPLC): >98%.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 8.21 (d, 2H), 6.95 (d, 2H), 4.25 (t, 2H), 4.15 (t, 2H), 3.85 (m, 1H), 3.20 (m, 1H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ≈ 164.0, 156.5, 141.5, 126.0, 114.5, 80.0, 68.0, 55.0 (broad), 35.0, 28.5.

  • Mass Spec (ESI+): m/z = 309.1 [M+H]⁺, 331.1 [M+Na]⁺.

Safety and Process Considerations

  • Thermal Hazard: The reaction of PPh₃ and DIAD is highly exothermic. Controlled, slow addition and reliable cooling are paramount to safety. A process safety review, including reaction calorimetry, is recommended before attempting scales larger than described here.

  • Reagent Handling: DIAD and DEAD are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated area. Avoid inhalation of vapors.[7]

  • Waste Management: The protocol generates significant amounts of TPPO and hydrazine byproducts. These should be collected and disposed of as hazardous chemical waste according to local regulations. The poor atom economy is an inherent disadvantage of this reaction.[7]

Conclusion

The Mitsunobu reaction, despite its drawbacks in atom economy and byproduct generation, remains a highly reliable and effective method for the synthesis of aryl ethers like 1-BOC-3-(4-nitrophenoxymethyl)azetidine. By employing the strategic considerations and the detailed protocol outlined in this application note—specifically, rigorous temperature control during DIAD addition and a non-chromatographic purification strategy based on selective precipitation and crystallization—this synthesis can be successfully and safely scaled to meet the demands of drug development programs.

References

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Foley, D. A., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9988–9993. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249717. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4991. [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

  • Reddit. (n.d.). Alternative to Mitsunobu reaction (MsCl). [Link]

  • ResearchGate. (2014). Is there any alternative to the Mitsunobu reaction? [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Link]

  • Bálint, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1017. [Link]

  • Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810. [Link]

  • Nitte University. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

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Method

Analytical techniques for monitoring the synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

An Application Guide for the Synthesis and Analysis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine Introduction 1-BOC-3-(4-nitrophenoxymethyl)azetidine is a valuable substituted azetidine derivative. The azetidine ring, a fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Analysis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

Introduction

1-BOC-3-(4-nitrophenoxymethyl)azetidine is a valuable substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity to biological targets.[1][2] The tert-butyloxycarbonyl (BOC) protecting group ensures stability during synthesis and allows for facile deprotection at a later stage, while the 4-nitrophenoxy moiety provides a site for further functionalization, making this compound a versatile building block in drug discovery programs.

The synthesis of this target molecule, typically achieved via a Williamson ether synthesis, requires careful monitoring to ensure optimal yield, minimize impurity formation, and confirm the identity and purity of the final product. This application note provides a comprehensive overview of the synthetic pathway and details robust analytical protocols for in-process monitoring and final product characterization. The methodologies are designed for researchers, scientists, and drug development professionals who require precise and reliable analytical oversight in synthetic chemistry.

Synthetic Pathway Overview

The synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is most commonly achieved through a Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In this specific case, the alkoxide is generated by deprotonating 4-nitrophenol with a suitable base. This phenoxide then reacts with an electrophilic azetidine precursor, such as 1-BOC-3-tosyloxyazetidine or 1-BOC-3-iodoazetidine. The precursor itself is typically synthesized from 1-BOC-3-hydroxyazetidine.

The overall two-step process begins with the activation of the hydroxyl group on 1-BOC-3-hydroxyazetidine, followed by the nucleophilic attack of the 4-nitrophenoxide.

Step 1: Activation of 1-BOC-3-hydroxyazetidine The hydroxyl group is a poor leaving group and must be converted into a better one, such as a tosylate, mesylate, or iodide, to facilitate the subsequent SN2 reaction.

Step 2: Williamson Ether Synthesis The activated azetidine derivative is reacted with 4-nitrophenol in the presence of a base (e.g., NaH, K₂CO₃) to form the desired ether linkage.

Monitoring the consumption of the starting materials and the formation of the product is critical for determining the reaction endpoint and preventing the formation of byproducts.

Synthetic_Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Williamson Ether Synthesis SM1 1-BOC-3-hydroxyazetidine Int 1-BOC-3-(leaving group)azetidine (e.g., Tosylate) SM1->Int TsCl, Pyridine Product 1-BOC-3-(4-nitrophenoxymethyl)azetidine Int->Product Base (e.g., K2CO3) Solvent (e.g., DMF) SM2 4-Nitrophenol SM2->Product

Caption: Synthetic route to 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Analytical Strategy for Reaction Monitoring

A multi-faceted analytical approach is essential for robustly monitoring the reaction progress. This ensures that qualitative and quantitative data are available to make informed decisions, such as determining reaction completion or identifying potential issues. In-situ monitoring techniques can provide real-time data, complementing traditional offline analysis.[5][6]

Analytical_Workflow Start Start Reaction TLC TLC Analysis (Qualitative Check) Start->TLC t = 0, 1h, 2h... HPLC HPLC Analysis (Quantitative Check) TLC->HPLC Confirm progress Decision Reaction Complete? HPLC->Decision Decision->TLC No Workup Reaction Work-up & Purification Decision->Workup Yes Characterization Final Product Characterization (NMR, MS, HPLC Purity) Workup->Characterization End Finished Product Characterization->End

Caption: General analytical workflow for reaction monitoring and characterization.

Key Analytes to Monitor:
  • Starting Materials: 1-BOC-3-(leaving group)azetidine and 4-nitrophenol.

  • Product: 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

  • Intermediates/Byproducts: Hydrolysis products or products from side reactions.

Detailed Analytical Protocols

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique ideal for tracking the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.[7][8][9]

Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the reaction mixture alongside co-spots of the starting materials.

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization:

    • UV Light (254 nm): The product and 4-nitrophenol are UV active due to the aromatic ring.

    • Potassium Permanganate (KMnO₄) Stain: This stain will visualize the starting azetidine alcohol (if present) and other reducible functional groups, which will appear as yellow spots on a purple background.

Interpretation: The reaction is considered complete when the starting material spots are no longer visible in the reaction mixture lane. The product, being an ether, is typically less polar than the alcohol starting material and will have a higher Rf value.

CompoundExpected Rf (7:3 Hex/EtOAc)UV ActiveStains with KMnO₄
1-BOC-3-hydroxyazetidine~0.2NoYes
4-Nitrophenol~0.4YesYes
Product ~0.6 Yes No
High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the conversion of starting materials to the product and is the primary method for determining the purity of the final compound.[10]

Protocol:

  • System: A reverse-phase HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water (with 0.1% Formic Acid or TFA)

    • Solvent B: Acetonitrile (with 0.1% Formic Acid or TFA)

  • Gradient Elution: A typical gradient would be 10-90% Solvent B over 15 minutes, followed by a 5-minute hold at 90% B and a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, where the nitrophenyl group has strong absorbance.

  • Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

Interpretation: Monitor the peak areas of the starting materials and the product over time. The reaction is complete when the peak areas of the starting materials have plateaued at a minimum and the product peak area is maximized. For the final analysis, the purity of the product is calculated as the percentage of the main peak area relative to the total peak area.

CompoundExpected Retention Time
4-NitrophenolEarly eluting
1-BOC-3-hydroxyazetidineVery early eluting
Product Later eluting
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation of the final product and for identifying impurities.[11][12][13] Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full structural assignment.

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

  • ~8.2 ppm (d, 2H): Aromatic protons ortho to the nitro group.

  • ~7.0 ppm (d, 2H): Aromatic protons meta to the nitro group.

  • ~4.6-4.8 ppm (m, 1H): Azetidine CH proton attached to the oxymethyl group.

  • ~4.2-4.4 ppm (m, 2H): Methylene protons of the -OCH₂- group.

  • ~4.0-4.2 ppm (m, 4H): Azetidine CH₂ protons.

  • ~1.45 ppm (s, 9H): The nine equivalent protons of the BOC protecting group.[12]

Interpretation: The presence of all expected signals with the correct integration and multiplicity confirms the structure of the desired product. The absence of signals corresponding to the starting materials (e.g., the -OH proton of the alcohol) indicates successful reaction completion and purification.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, which can be used to confirm the elemental composition.

Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Analysis: The sample, typically dissolved in methanol or acetonitrile, is infused into the mass spectrometer.

  • Data Acquisition: Acquire data in positive ion mode.

Expected Results:

  • Molecular Formula: C₁₅H₂₀N₂O₅

  • Molecular Weight: 308.33 g/mol [14]

  • Expected Ion (ESI+): [M+H]⁺ = 309.14, [M+Na]⁺ = 331.12

Interpretation: The observation of the correct molecular ion peak in the mass spectrum confirms the identity of the product. HRMS data should match the calculated exact mass to within 5 ppm, providing unambiguous confirmation of the elemental formula.

Conclusion

The successful synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine relies on careful execution and diligent monitoring. The combination of TLC for rapid qualitative checks, HPLC for quantitative analysis and purity assessment, NMR for definitive structural confirmation, and MS for molecular weight verification provides a robust and self-validating analytical framework. By implementing these detailed protocols, researchers can ensure the efficient and reliable production of this important chemical building block, facilitating advancements in medicinal chemistry and drug development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Bernardi, L., Casoni, G., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Hassan, S. A., & Al-iraqi, M. A. H. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.
  • Schultz, J. C., & Yoon, T. P. (2019).
  • Schultz, J. C., & Yoon, T. P. (2019). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Bures, J., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Wager, T. T., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Ghosh, I. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer.
  • Nick, A. M., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC - PubMed Central.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Dong, W., et al. (2013). 1 H-NMR spectrum of N-Boc glutamic acid.
  • Wager, T. T., et al. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • Urban, M., & Dračínský, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • I. M. R. A. Bom, et al. (2021). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science (RSC Publishing).
  • Urban, M., & Dračínský, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • Cernijenko, A., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)
  • Duan, H. (2023).
  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • N. G. P. F. Gomes, et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.

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Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

Welcome to the technical support guide for the synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this key intermediate. Our guidance is grounded in mechanistic principles and practical laboratory experience to help you optimize your reaction outcomes.

Introduction to Synthetic Strategies

The synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine typically involves the formation of an ether linkage between the 1-BOC-3-hydroxymethylazetidine backbone and a 4-nitrophenol moiety. The two most prevalent and logical synthetic routes to achieve this are the Williamson Ether Synthesis and the Mitsunobu Reaction . Each pathway has its own set of advantages and potential complications. This guide is structured to help you navigate the challenges of both.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial queries regarding the synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Q1: Which synthetic route is preferable for this molecule, Williamson Ether Synthesis or the Mitsunobu Reaction?

A1: The choice depends on the available starting materials and desired reaction conditions.

  • Williamson Ether Synthesis is a classic and cost-effective method. It is generally preferred if you are starting with or can easily synthesize an activated form of 1-BOC-3-hydroxymethylazetidine (e.g., the corresponding tosylate or mesylate). It involves basic conditions, which requires careful consideration of the stability of the BOC protecting group.

  • Mitsunobu Reaction offers a one-pot conversion directly from 1-BOC-3-hydroxymethylazetidine. It proceeds under mild, neutral conditions, which is advantageous for sensitive substrates. However, it requires stoichiometric amounts of expensive reagents (triphenylphosphine and an azodicarboxylate like DIAD or DEAD) and can present purification challenges due to the formation of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.

Q2: What are the primary starting materials needed for each route?

A2:

  • For Williamson Ether Synthesis:

    • 1-BOC-3-hydroxymethylazetidine (to be converted to an alkyl halide or sulfonate).

    • Alternatively, 1-BOC-3-(tosyloxymethyl)azetidine or 1-BOC-3-(mesyloxymethyl)azetidine.

    • 4-nitrophenol.

    • A suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃).

  • For the Mitsunobu Reaction:

    • 1-BOC-3-hydroxymethylazetidine.

    • 4-nitrophenol.

    • Triphenylphosphine (PPh₃).

    • An azodicarboxylate, such as Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD).

Q3: What are the most common side reactions I should be aware of?

A3:

  • Williamson Ether Synthesis: The most common side reaction is E2 elimination of the alkyl halide/sulfonate, especially if there is any steric hindrance or if higher temperatures are used. Another potential, though less common, side reaction is C-alkylation of the 4-nitrophenoxide anion at the ortho position.

  • Mitsunobu Reaction: The primary side reaction involves the azodicarboxylate byproduct acting as a nucleophile if the intended nucleophile (4-nitrophenol) is not sufficiently acidic. Also, the formation of triphenylphosphine oxide and the reduced hydrazinedicarboxylate are stoichiometric byproducts that can complicate purification.

Q4: How can I monitor the progress of these reactions?

A4: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials, product, and any major byproducts. Staining with potassium permanganate or visualization under UV light (due to the nitrophenyl group) can aid in visualization.

Part 2: Troubleshooting Guide for Williamson Ether Synthesis

This route involves the Sₙ2 reaction of a 4-nitrophenoxide with an electrophilic azetidine derivative.

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts A 1-BOC-3-(tosyloxymethyl)azetidine D Sₙ2 Nucleophilic Attack A->D B 4-Nitrophenol C Formation of 4-Nitrophenoxide B->C Deprotonation Base Base (e.g., K₂CO₃) Base->C C->D E Desired Product: 1-BOC-3-(4-nitrophenoxymethyl)azetidine D->E O-Alkylation (Desired) F Side Product: Elimination Product D->F E2 Elimination G Side Product: C-Alkylation Product D->G C-Alkylation

Figure 1: Williamson Ether Synthesis Pathway and Potential Side Reactions.
Issue 1: Low or No Product Formation
  • Symptom: TLC analysis shows mainly unreacted starting materials.

  • Causality & Troubleshooting:

    • Ineffective Deprotonation of 4-Nitrophenol: 4-nitrophenol has a pKa of approximately 7.15, making it significantly more acidic than simple phenols.[1][2] While strong bases like NaH are effective, weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient and safer to handle.

      • Action: If using a weak base like K₂CO₃, ensure it is anhydrous and finely powdered to maximize surface area. Consider switching to a stronger base like sodium hydride (NaH) if the reaction remains sluggish. When using NaH, pre-stir it with 4-nitrophenol in an anhydrous solvent like DMF or THF for 30-60 minutes at 0°C to room temperature to ensure complete formation of the phenoxide before adding the azetidine electrophile.

    • Poor Leaving Group on the Azetidine Moiety: The Sₙ2 reaction requires a good leaving group. A hydroxyl group is a poor leaving group.

      • Action: Ensure that the hydroxyl group of 1-BOC-3-hydroxymethylazetidine has been effectively converted to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). The synthesis of this activated intermediate should be confirmed before proceeding.

    • Insufficient Reaction Temperature or Time: Ether formation can be slow at room temperature.

      • Action: Gradually increase the reaction temperature to 50-80 °C. Monitor the reaction by TLC every few hours. Williamson ether syntheses can take anywhere from a few hours to overnight to reach completion.[3]

Issue 2: Formation of a Major Impurity (Suspected Elimination Product)
  • Symptom: A new, less polar spot appears on the TLC plate, and the desired product yield is low. This is often more prevalent with secondary alkyl halides, but can occur with sterically hindered primary halides.[4][5]

  • Causality & Troubleshooting:

    • E2 Elimination Competes with Sₙ2 Substitution: The 4-nitrophenoxide is a reasonably strong base, which can promote the E2 elimination of the leaving group to form an alkene.

      • Action:

        • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest effective temperature can favor the Sₙ2 pathway.

        • Choice of Base/Solvent: Use a less-hindered, more nucleophilic base if possible, though in this case, the nucleophile is fixed. Using a polar aprotic solvent like DMF or acetonitrile can enhance the nucleophilicity of the phenoxide and favor substitution.[6]

Issue 3: Difficulty in Purification
  • Symptom: The crude product is an oil that is difficult to purify by crystallization, and column chromatography gives overlapping fractions.

  • Causality & Troubleshooting:

    • Presence of Unreacted 4-Nitrophenol: Due to its acidic nature, 4-nitrophenol can be difficult to separate from the product on silica gel.

      • Action: During the aqueous workup, perform a wash with a dilute base solution (e.g., 1M NaOH or K₂CO₃ solution). This will deprotonate the unreacted 4-nitrophenol, making it highly water-soluble and effectively removing it from the organic layer.

    • C-Alkylation Byproduct: Alkylation can sometimes occur on the aromatic ring of the phenoxide, leading to an isomeric byproduct that may have similar polarity to the desired product.[6]

      • Action: Careful column chromatography with a slow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate) is often required. If separation is still difficult, consider reverse-phase chromatography if available.

Part 3: Troubleshooting Guide for the Mitsunobu Reaction

This reaction allows for the direct conversion of the primary alcohol on the azetidine ring to the desired ether under mild conditions.

Mitsunobu_Reaction cluster_start Reagents cluster_reaction Reaction Cascade cluster_products Products & Byproducts A 1-BOC-3-hydroxymethylazetidine E Formation of Alkoxyphosphonium Salt A->E B 4-Nitrophenol (Nucleophile) F Sₙ2 Displacement B->F C PPh₃ + DIAD/DEAD D Activation of PPh₃ C->D D->E Reacts with Alcohol (A) E->F Attacked by Nitrophenoxide (from B) G Desired Product F->G H Byproducts: Triphenylphosphine Oxide + Reduced DIAD/DEAD F->H

Figure 2: Key Steps and Products in the Mitsunobu Reaction.
Issue 1: Reaction Stalls or Gives Low Yield
  • Symptom: TLC shows a significant amount of unreacted 1-BOC-3-hydroxymethylazetidine even after prolonged reaction time.

  • Causality & Troubleshooting:

    • Acidity of the Nucleophile: The Mitsunobu reaction generally requires the nucleophile to have a pKa of ~13 or lower.[7] 4-nitrophenol has a pKa of ~7.15, making it an excellent nucleophile for this reaction.[1][2] Therefore, acidity is unlikely to be the issue.

    • Reagent Quality and Addition Order: The reagents for the Mitsunobu reaction are sensitive to moisture and air. The order of addition is also critical.

      • Action: Use anhydrous solvents (THF is common). Ensure the triphenylphosphine is pure and the azodicarboxylate (DEAD or DIAD) is fresh. The generally accepted order of addition is to have the alcohol, nucleophile (4-nitrophenol), and triphenylphosphine in solution, cooled to 0 °C, followed by the slow, dropwise addition of the azodicarboxylate.[8] This minimizes the formation of undesirable side products.

    • Steric Hindrance: While 1-BOC-3-hydroxymethylazetidine is a primary alcohol, the azetidine ring and the bulky BOC group could potentially slow the reaction.

      • Action: Ensure the reaction is allowed to stir for a sufficient amount of time (can be several hours to overnight). If the reaction stalls, a slight increase in temperature from 0 °C to room temperature after the addition of DIAD/DEAD is complete may be beneficial.

Issue 2: Complex Mixture of Byproducts and Difficult Purification
  • Symptom: The crude NMR shows multiple products, and purification by column chromatography is challenging due to the presence of triphenylphosphine oxide (TPPO) and the reduced diisopropyl hydrazinedicarboxylate (DIAD-H₂).

  • Causality & Troubleshooting:

    • Inherent Byproducts of the Mitsunobu Reaction: TPPO and the reduced azodicarboxylate are stoichiometric byproducts that often have polarities similar to the desired product, making chromatographic separation difficult.

      • Action:

        • Crystallization/Precipitation: In some cases, these byproducts can be removed by crystallization or precipitation. After the reaction, concentrating the mixture and triturating with a non-polar solvent like diethyl ether or a mixture of ether and hexanes can sometimes cause the TPPO to precipitate.

        • Chromatography Strategy: If column chromatography is necessary, use a solvent system that provides good separation. Sometimes, a less polar solvent system than expected is required to retain the polar byproducts on the column while eluting the desired product.

        • Alternative Reagents: Consider using polymer-supported triphenylphosphine or other modified reagents that allow for easier removal of byproducts by filtration.

Issue 3: Potential Instability of Starting Materials or Product
  • Symptom: The appearance of unexpected impurities or degradation over time.

  • Causality & Troubleshooting:

    • BOC Group Stability: The BOC group is generally stable under the neutral conditions of the Mitsunobu reaction. However, it is sensitive to strong acids. Ensure no acidic contaminants are present.

    • Azetidine Ring Stability: The azetidine ring is strained but generally stable under these conditions.[3] Ring-opening is not a common side reaction in this context.

    • Azodicarboxylate Instability: DEAD and DIAD are thermally sensitive and can decompose over time, especially if not stored properly.

      • Action: Use fresh bottles of DEAD or DIAD, and store them refrigerated and protected from light.

Part 4: Experimental Protocols

The following are generalized, detailed protocols that serve as a starting point for your experiments. Optimization may be required.

Protocol 1: Williamson Ether Synthesis via Tosylation

Step 1a: Synthesis of 1-BOC-3-(tosyloxymethyl)azetidine

  • Dissolve 1-BOC-3-hydroxymethylazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Add triethylamine (1.5 eq.) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 1b: Ether Formation

  • In a separate flask, add 4-nitrophenol (1.1 eq.) to anhydrous DMF and cool to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir at room temperature for 30 minutes.

  • Add a solution of 1-BOC-3-(tosyloxymethyl)azetidine (1.0 eq.) in DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water, 1M NaOH (to remove excess 4-nitrophenol), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient).

Protocol 2: Mitsunobu Reaction
  • To a solution of 1-BOC-3-hydroxymethylazetidine (1.0 eq.), 4-nitrophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq.) dropwise over 20-30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Attempt to precipitate the triphenylphosphine oxide by adding cold diethyl ether and filtering.

  • If precipitation is not effective, purify the crude residue directly by flash column chromatography (hexanes/ethyl acetate gradient) to separate the product from the byproducts.

Summary of Key Parameters

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Azetidine Substrate Activated (Tosylate/Mesylate)Primary Alcohol
Key Reagents Base (NaH, K₂CO₃)PPh₃, DIAD/DEAD
Reaction Conditions Basic, 50-80 °CNeutral, 0 °C to RT
Primary Side Reaction E2 EliminationByproduct Nucleophilic Attack
Stoichiometric Byproducts Salt (e.g., NaOTs)Triphenylphosphine Oxide, Reduced Azodicarboxylate
Purification Challenge Removal of unreacted phenolRemoval of PPh₃=O and DIAD-H₂

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Williams, M. T. J., Adarve Cardona, L., & Bolm, C. (2024). Mechanochemical Mitsunobu Reactions.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Various Authors. (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • ResearchGate. (n.d.). Stability of different azetidine esters. [Link]

  • Khan, I., et al. (2022).
  • PubChem. (n.d.). 4-Nitrophenol. [Link]

  • Sharma, P., et al. (2021).
  • BenchChem. (2025).
  • Štefane, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Duan, H. (2023).
  • Sethi, M. K., et al. (2016). Enantioselective synthesis of (S)
  • Google Patents. (n.d.).
  • Borbas, E. (2017). Homework 3 – 2017/04/11.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions. [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • ResearchGate. (2015). Is there any easy way to remove POPh3 and reduced form of DEAD or DIAD at once?. [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • White, H. S., & Eastgate, M. D. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega.

Sources

Optimization

Technical Support Center: Synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity in the synthesis of 1-BOC-3-(4-nitrophenoxymethyl)azetidine. We will explore the primary synthetic routes, troubleshoot common experimental pitfalls, and provide optimized protocols based on established chemical principles.

Introduction: Navigating the Synthesis

The target molecule, 1-BOC-3-(4-nitrophenoxymethyl)azetidine, is a valuable building block in medicinal chemistry, often utilized for its rigid azetidine scaffold. Its synthesis typically involves the formation of an ether linkage between a 1-BOC-3-substituted azetidine and 4-nitrophenol. The two most prevalent methods for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction.

The choice between these methods is critical and depends on substrate stability, desired reaction conditions, and scalability. This guide will provide the expertise to not only execute these reactions but also to understand the causality behind each experimental step, ensuring robust and reproducible outcomes.

Primary Synthetic Pathways

The formation of the target ether linkage can be approached from two main directions, each with its own set of advantages and challenges.

cluster_0 Synthetic Approaches Start Starting Materials: 1-BOC-3-hydroxymethylazetidine + 4-Nitrophenol W_Path Williamson Ether Synthesis (SN2 Pathway) Start->W_Path Requires Base + Activation of Alcohol M_Path Mitsunobu Reaction (Redox Pathway) Start->M_Path Requires Phosphine + Azodicarboxylate Product Target Molecule: 1-BOC-3-(4-nitrophenoxymethyl)azetidine W_Path->Product M_Path->Product Start Low Yield or Multiple Byproducts Check1 Is the Alcohol Activated? (e.g., as Tosylate/Mesylate) Start->Check1 Check2 What Base Was Used? Check1->Check2 Yes Sol1 Activate Alcohol: Convert -OH to -OTs or -OMs Check1->Sol1 No Check3 What Solvent Was Used? Check2->Check3 Strong (e.g., NaH) Sol2 Switch to Strong, Non-nucleophilic Base (e.g., NaH) Check2->Sol2 Weak or Nucleophilic Check4 What Temperature Was Used? Check3->Check4 Polar Aprotic Sol3 Switch to Polar Aprotic Solvent (e.g., DMF, THF) Check3->Sol3 Protic (e.g., EtOH) Sol4 Reduce Temperature (Try RT first, then warm to 40-60°C) Check4->Sol4 High (>80°C)

Caption: A decision tree for troubleshooting the synthesis.

Q3: When should I consider using a Mitsunobu reaction instead of the Williamson synthesis?

The Mitsunobu reaction is an excellent alternative, particularly when the Williamson route is problematic. Consider switching if:

  • You want to avoid preparing an activated (e.g., tosylated) intermediate: The Mitsunobu reaction works directly with the alcohol, saving a synthetic step.

  • Your substrate is sensitive to strong bases: The Mitsunobu reaction runs under neutral conditions, which can be advantageous for delicate substrates.

  • You are working on a small scale: While scalable, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification, especially on a large scale. [1]For discovery chemistry, it is often faster and more reliable.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Key Reagents Strong Base (e.g., NaH)PPh3, DIAD/DEAD
Alcohol State Must be activated (e.g., -OTs, -OMs)Used directly as -OH
Conditions BasicNeutral
Byproducts Salt (e.g., NaOTs)PPh3=O, Hydrazine derivative
Scalability Generally easier to scale; byproducts are salts.Can be challenging due to byproduct removal.
Best For... Robust, scalable synthesis.Rapid synthesis, base-sensitive substrates.

Optimized Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis

This protocol assumes you are starting with pre-made 1-BOC-3-(tosyloxymethyl)azetidine.

  • Preparation: To a solution of 4-nitrophenol (1.1 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium 4-nitrophenoxide is indicated by a color change to deep yellow/orange.

  • SN2 Reaction: Add a solution of 1-BOC-3-(tosyloxymethyl)azetidine (1.0 eq) in anhydrous DMF to the phenoxide solution.

  • Reaction Monitoring: Stir the reaction at room temperature or warm to 40-50 °C. Monitor the consumption of the tosylate by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Once complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product. [2] Protocol 2: Mitsunobu Reaction Protocol

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 1-BOC-3-hydroxymethylazetidine (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF (0.1 M).

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the solution over 20-30 minutes. A color change and/or formation of a precipitate is typically observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the alcohol by TLC or LC-MS.

  • Purification: Concentrate the reaction mixture in vacuo. The crude product will contain significant amounts of triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purification is best achieved by flash column chromatography. A non-polar solvent wash or crystallization may help remove some PPh3=O beforehand.

Mechanistic Insights

Understanding the underlying mechanisms is key to troubleshooting and optimization.

Williamson Ether Synthesis Mechanism

R_OH 4-Nitrophenol RO_Na Sodium 4-nitrophenoxide (Strong Nucleophile) R_OH->RO_Na Deprotonation Base NaH H2 H₂ (gas) TS [SN2 Transition State] RO_Na->TS Nucleophilic Attack Az_OTs 1-BOC-3-(tosyloxymethyl)azetidine (Electrophile) Az_OTs->TS Product Target Ether Product TS->Product Inversion (not visible on -CH₂-) NaOTs NaOTs TS->NaOTs Leaving Group Departs

Caption: Mechanism of the Williamson ether synthesis.

References

  • Al-Rawi, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ACS Publication. (Date unavailable). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

Sources

Troubleshooting

Preventing ring-opening of the azetidine core during synthesis

A Guide to Preventing Ring-Opening of the Azetidine Core Welcome to the technical support center for synthetic challenges involving azetidines. As a Senior Application Scientist, my goal is to provide you with in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Ring-Opening of the Azetidine Core

Welcome to the technical support center for synthetic challenges involving azetidines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the unique reactivity of this strained four-membered ring. This guide is structured to address common points of failure and provide robust troubleshooting strategies to preserve the integrity of the azetidine core in your synthetic campaigns.

The utility of azetidines as rigid scaffolds in medicinal chemistry is well-established.[1][2] However, the inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to cleavage under various synthetic conditions.[3] This reactivity, while useful in some contexts, is often a significant hurdle during multi-step syntheses. This guide will focus on anticipating and preventing unwanted ring-opening reactions.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and reactivity of the azetidine ring.

Q1: What makes the azetidine ring so susceptible to opening?

The primary driver for azetidine reactivity is its considerable ring strain.[3] This strain lies between that of the highly reactive aziridine (27.7 kcal/mol) and the much more stable pyrrolidine (5.4 kcal/mol).[3] This intermediate level of strain means the ring is stable enough for isolation and handling but can be readily opened under specific chemical conditions that provide a viable mechanistic pathway to release this stored energy.

Q2: What are the most common culprits for unintentional ring-opening?

The most frequently encountered conditions leading to azetidine decomposition are:

  • Acidic Conditions: Both Brønsted and Lewis acids can promote ring-opening. Protonation or coordination to the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack.[1][3]

  • Strong Nucleophiles: While more stable than aziridines, azetidines can still be opened by direct nucleophilic attack, particularly if the ring is "activated."

  • N-Activation: Substituents on the nitrogen, especially strong electron-withdrawing groups (e.g., sulfonyl, acyl groups), can activate the ring towards nucleophilic cleavage.[3]

Q3: How does the N-substituent influence the stability of the azetidine ring?

The electronic nature of the nitrogen substituent is critical. A key factor is its effect on the basicity (pKa) of the azetidine nitrogen.

  • Electron-Donating Groups (e.g., alkyl): These groups generally increase the basicity of the nitrogen, making it more susceptible to protonation and subsequent acid-catalyzed decomposition.

  • Electron-Withdrawing Groups (e.g., aryl, acyl, sulfonyl): These groups decrease the basicity of the nitrogen. For instance, N-aryl azetidines where the nitrogen lone pair is delocalized into a conjugated system show significantly enhanced stability under acidic conditions because the nitrogen is less likely to be protonated.[1] However, these same groups can activate the ring towards nucleophilic attack by other mechanisms.

Q4: Are there universally "safe" protecting groups for azetidine synthesis?

Unfortunately, no single protecting group is perfect for all applications. The choice must be tailored to the specific reaction sequence.

  • Boc (tert-butoxycarbonyl): Generally considered safe and is tolerated in many reactions, including some Lewis acid-catalyzed processes. However, its removal requires acidic conditions (e.g., TFA), which can be problematic. Careful optimization is required.

  • Benzyl (Bn): A common protecting group, but its removal via hydrogenolysis can sometimes lead to ring-opening or other side reactions.

  • Tosyl (Ts): An activating group that makes the ring more susceptible to nucleophiles. While useful for certain transformations, it should be used with caution if the goal is to maintain the ring.[3]

  • PMB (p-methoxybenzyl): Similar to benzyl but can often be removed under milder oxidative or acidic conditions, offering a potentially safer alternative.

Troubleshooting Guides

This section provides direct, cause-and-effect troubleshooting for common experimental failures.

Problem 1: My azetidine is decomposing during workup or purification under acidic conditions.

Plausible Cause: You are likely dealing with acid-mediated intramolecular ring-opening. Protonation of the azetidine nitrogen makes the ring's α-carbons highly electrophilic. If a nucleophile is present—either from the reaction mixture, the solvent (e.g., water, methanol), or even another functional group on the molecule itself—it can attack and cleave the ring.[1] This process is highly dependent on the pH and the pKa of the azetidine nitrogen.[1]

Solutions & Protocols:

  • Assess Nitrogen Basicity: If your N-substituent is not part of a conjugated system, the nitrogen is likely basic and highly susceptible to protonation. N-aryl azetidines, particularly those linked to conjugated heteroaryls, are significantly more stable in acid.[1]

  • Modify Workup: Avoid acidic washes (e.g., 1N HCl). Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or even just water if your compound is not base-sensitive.

  • Alternative Purification: If decomposition is observed on silica gel (which is inherently acidic), switch to a different stationary phase. Consider using deactivated silica (pre-treated with a base like triethylamine), alumina, or reverse-phase chromatography.

  • pH Control: If acidic conditions are unavoidable (e.g., for deprotection), use the mildest acid possible and maintain the lowest effective temperature. Buffer the solution if the reaction allows.

Problem 2: The azetidine ring opens when I try to perform a Lewis acid-catalyzed reaction.

Plausible Cause: The Lewis acid is coordinating to the azetidine nitrogen, activating the ring for nucleophilic attack in a manner similar to protonation.[3] This is a common failure mode in reactions like Friedel-Crafts acylations or glycosylations where strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) are used.

Solutions & Protocols:

  • Screen Milder Lewis Acids: Strong Lewis acids are often incompatible with azetidines. Switch to milder, oxophilic lanthanide triflates like La(OTf)₃ or Yb(OTf)₃, which have been shown to catalyze reactions without promoting ring-opening.

  • Protecting Group Strategy: Employing a protecting group on a nearby functional group can sometimes sterically hinder the Lewis acid from coordinating with the azetidine nitrogen.

  • Inverse Addition: Instead of adding the Lewis acid to the azetidine substrate, try adding the substrate slowly to a solution of the Lewis acid and other reagents. This can prevent a high local concentration of the activated azetidine complex.

This general protocol illustrates the use of a milder Lewis acid.

  • Preparation: Dry all glassware and solvents thoroughly. Lanthanide triflates are hygroscopic.

  • Reaction Setup: To a stirred solution of your substrate (1.0 equiv) and other reactants in a suitable dry solvent (e.g., CH₂Cl₂, MeCN) under an inert atmosphere (N₂ or Ar), add the lanthanide triflate (e.g., La(OTf)₃, 5-15 mol%) at the desired temperature (start at 0 °C or room temperature).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Check for the formation of ring-opened byproducts.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate. Purify using a non-acidic method.

Problem 3: My azetidine is consumed by nucleophiles or organometallic reagents.

Plausible Cause: The ring strain makes the α-carbons of the azetidine susceptible to direct Sₙ2 attack, especially if the nitrogen is substituted with an electron-withdrawing group. Highly reactive organometallics like Grignard or organolithium reagents can be particularly aggressive.

Solutions & Protocols:

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation (e.g., -78 °C). This will disfavor the higher activation energy pathway of ring-opening.

  • Use Less Reactive Reagents: If possible, switch to a less reactive nucleophile. For organometallic additions, consider using organocuprates or performing the reaction in the presence of a copper catalyst, which can temper the reactivity of organolithium or Grignard reagents.

  • Change the N-Substituent: If ring-opening is persistent, you may need to reconsider your synthetic strategy. An N-Boc or N-alkyl azetidine will be less susceptible to nucleophilic attack than an N-sulfonyl or N-acyl derivative.

Data & Visualizations
Table 1: Influence of N-Substituent on Azetidine Stability in Acid (pH 1.8)

This table summarizes findings on how the electronic properties of the N-substituent dramatically affect stability in acidic media, as reported in stability studies.[1]

N-Substituent TypeExample StructureAzetidine N pKa (Calculated)Stability at pH 1.8 (T₁/₂)Rationale for Stability/Instability
Non-Conjugated Aryl Phenyl~0.5 (Measured)0.5 hHigh basicity of N allows for easy protonation, leading to rapid ring-opening.[1]
Non-Conjugated Heteroaryl 3-Pyridyl-1.13.8 hLow pKa of azetidine N prevents significant protonation at pH 1.8.[1]
Conjugated Heteroaryl 2-Pyridyl / 4-Pyridyl<-1.1StableN lone pair is delocalized into the pyridine ring, drastically reducing its basicity and preventing the initial protonation step required for decomposition.[1]
Diagrams

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A Azetidine A_H Protonated Azetidine (Azetidinium Ion) A->A_H Fast Equilibrium H_plus H+ A_H2 Protonated Azetidine Nu Nucleophile (Nu:) Product Ring-Opened Product A_H2->Product Slow, Rate-Determining

Caption: Acid-catalyzed ring-opening proceeds via protonation of the nitrogen, followed by nucleophilic attack.

G start Planning a reaction on an azetidine core cond1 Will acidic conditions be used? start->cond1 action1 YES: Use conjugated N-aryl group or protect N. Avoid silica gel. Use mildest acid possible. cond1->action1 Yes action6 NO: Lower risk from acid. cond1->action6 No cond2 Is the N-substituent electron-withdrawing? action2 YES: Be cautious with nucleophiles. Consider changing to N-Boc or N-alkyl if possible. cond2->action2 Yes action3 NO: Lower risk from nucleophilic attack. cond2->action3 No cond3 Will strong nucleophiles or organometallics be used? action4 YES: Use low temp (-78 °C). Use Cu catalysts with organometallics. cond3->action4 Yes action5 NO: Lower risk. cond3->action5 No action1->cond2 action2->cond3 action3->cond3 action6->cond2

Caption: A decision tree to guide synthetic planning with azetidine-containing molecules.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(21), 4615-4628. Available from: [Link]

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1588–1593. Available from: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1282276. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Azetidine Synthesis

Welcome to the technical support center for the synthesis of azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable four-membered nitrogen-containing heterocycle. The inherent ring strain of azetidines presents unique synthetic challenges, but also imparts them with desirable properties for medicinal chemistry and materials science.[1][2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during azetidine synthesis. The information is structured to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide for Common Synthetic Routes

The synthesis of azetidines can be approached through several key strategies, each with its own set of potential pitfalls. This section is organized by reaction type to help you quickly identify and resolve issues specific to your chosen method.

Intramolecular Cyclization of γ-Amino Alcohols and Related Derivatives

Intramolecular SN2 reactions are a foundational approach to forming the azetidine ring, typically involving the cyclization of a γ-amino alcohol or a derivative with a good leaving group on the alcohol.[4][5]

Common Problems & Solutions

Question: My intramolecular cyclization is resulting in low to no yield of the desired azetidine. What are the likely causes and how can I improve the reaction?

Answer: Low yields in intramolecular cyclizations for azetidine formation are a frequent challenge, often stemming from a combination of factors related to the high activation energy of forming a strained four-membered ring.[2] Here’s a systematic approach to troubleshooting:

  • Leaving Group Efficiency: The choice of leaving group is critical. A poor leaving group will significantly hinder the reaction.

    • Troubleshooting: If you are using a hydroxyl group, it must be activated. Common methods include conversion to a sulfonate ester (e.g., mesylate, tosylate, or nosylate) or a halide. Tosylates and mesylates are widely used and generally reliable.[4] If your substrate is sensitive to the conditions required for creating these leaving groups, consider using a milder activating agent like Appel reaction conditions (PPh₃, CBr₄ or I₂).

  • Base Selection: The base used to deprotonate the amine nucleophile must be carefully chosen to avoid side reactions.

    • Troubleshooting: A base that is too strong or sterically hindered can promote elimination (E2) over substitution (SN2), especially if your substrate has protons on the carbon bearing the leaving group. Consider using a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered amine base such as diisopropylethylamine (DIPEA). The choice of base can also be solvent-dependent.

  • Solvent Effects: The solvent plays a crucial role in stabilizing the transition state.

    • Troubleshooting: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base without strongly solvating the amine nucleophile, thus enhancing its reactivity.

  • Concentration and Temperature: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions (polymerization). However, the rate of cyclization is also temperature-dependent.

    • Troubleshooting: Run the reaction at high dilution (e.g., 0.01-0.05 M). If the reaction is slow, a gradual increase in temperature may be necessary. However, be cautious, as higher temperatures can also favor elimination and decomposition pathways. A good starting point is often room temperature, with gentle heating if no reaction is observed.

Optimization Parameters for Intramolecular Cyclization

ParameterRecommendationRationale
Leaving Group Tosylate (Ts), Mesylate (Ms), Nosylate (Ns)Excellent leaving groups that facilitate the SN2 reaction.
Base K₂CO₃, Cs₂CO₃, DIPEAPromotes deprotonation of the amine without favoring elimination.
Solvent MeCN, DMF, DMSOPolar aprotic solvents enhance the nucleophilicity of the amine.
Concentration 0.01 - 0.05 MHigh dilution favors intramolecular over intermolecular reactions.
Temperature Room Temperature to 60 °CBalances reaction rate with the potential for side reactions.
[2+2] Photocycloadditions (Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical route to functionalized azetidines.[6][7][8] However, its success is highly dependent on the photophysical properties of the reactants and the reaction conditions.

Common Problems & Solutions

Question: I am attempting an aza Paternò-Büchi reaction, but I am observing poor conversion of my starting materials and a complex mixture of byproducts. What should I investigate?

Answer: The aza Paternò-Büchi reaction can be challenging due to competing photochemical pathways.[6][7] Here are the key areas to troubleshoot:

  • Excitation Wavelength and Light Source: The wavelength of UV light used is critical. It must be sufficient to excite the imine to its reactive state without causing photodegradation of the starting materials or product.

    • Troubleshooting: If using a broadband UV source, consider using filters to select for a narrower, more appropriate wavelength range. For some substrates, visible light photocatalysis can be a milder and more selective alternative, often employing a photosensitizer.[1][9][10]

  • Solvent Choice: The solvent can influence the lifetime and reactivity of the excited state and can also participate in side reactions.

    • Troubleshooting: Ensure your solvent is transparent at the irradiation wavelength. Degassing the solvent is often crucial to remove oxygen, which can quench the excited state.[6] Common solvents include acetonitrile, benzene, and acetone (which can also act as a photosensitizer).

  • Substrate Reactivity: Not all imines and alkenes are suitable for this reaction. Electron-rich alkenes tend to react more efficiently. The nature of the substituent on the imine nitrogen also plays a significant role.

    • Troubleshooting: If you have flexibility in your synthetic design, consider using an electron-donating group on the alkene. For the imine, N-acyl or N-sulfonyl groups can sometimes enhance reactivity.

  • Reaction Time and Monitoring: Over-irradiation can lead to product decomposition or the formation of secondary photoproducts.

    • Troubleshooting: Monitor the reaction progress carefully using techniques like TLC, GC-MS, or NMR. Once the optimal yield is reached, the reaction should be stopped to prevent degradation of the azetidine product.

Experimental Workflow for a Typical Aza Paternò-Büchi Reaction

Caption: General workflow for aza Paternò-Büchi reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main safety considerations when working with azetidines and their precursors?

A1: As with any chemical synthesis, a thorough risk assessment should be conducted. Specific considerations for azetidine synthesis include:

  • Precursors: Many starting materials, such as γ-haloamines, can be alkylating agents and should be handled with appropriate personal protective equipment (PPE).

  • Reagents: Reagents like organolithiums or strong bases are often used and require careful handling under inert atmospheres.

  • Photoreactions: When performing photochemical reactions, ensure proper shielding from UV radiation to protect your eyes and skin. Use photoreactors with built-in safety features.

  • Azetidines: While generally more stable than aziridines, azetidines are still strained molecules and can be reactive.[1] Their toxicological properties may not be fully characterized, so they should be handled with care.

Q2: How do I choose the best N-protecting group for my azetidine synthesis?

A2: The choice of N-protecting group is crucial and depends on the reaction conditions and the desired final product.

  • For stability during synthesis: Electron-withdrawing groups like tosyl (Ts), nosyl (Ns), or benzoyl (Bz) can activate the nitrogen for certain reactions and are generally robust. The Boc group is also widely used, particularly if milder deprotection conditions are required.

  • For ease of deprotection: The Boc group is easily removed with acid (e.g., TFA). A benzyl (Bn) group can be removed by hydrogenolysis, which is a mild method if your molecule does not contain other reducible functional groups.

Q3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A3: Achieving high diastereoselectivity can be challenging. Consider the following strategies:

  • Chiral auxiliaries: Attaching a chiral auxiliary to your starting material can direct the stereochemical outcome of the ring-forming step.

  • Substrate control: The inherent stereocenters in your substrate can influence the stereochemistry of the newly formed centers. Understanding the transition state geometry (e.g., through computational modeling) can provide insights.

  • Catalyst control: For reactions involving catalysts, such as some cycloadditions or C-H amination reactions, using a chiral catalyst or ligand can induce high levels of enantioselectivity and diastereoselectivity.[1]

Q4: What are the common side reactions in azetidine synthesis via intramolecular cyclization, and how can they be minimized?

A4: The primary side reactions in intramolecular cyclizations are intermolecular polymerization and elimination.

Side_Reactions Start γ-Amino Halide/Sulfonate Desired Azetidine (Intramolecular SN2) Start->Desired High Dilution Polymer Polymer (Intermolecular SN2) Start->Polymer High Concentration Elimination Alkene (E2) Start->Elimination Strong/Hindered Base

Caption: Competing pathways in azetidine synthesis.

To minimize these side reactions:

  • Polymerization: As discussed previously, use high dilution conditions (0.01-0.05 M) to favor the intramolecular pathway.

  • Elimination: Use a non-nucleophilic, moderately strong base instead of strong, sterically hindered bases. Also, avoid excessive heating, which can favor elimination.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-azetidine from 3-(tosylamino)propan-1-ol

This protocol details a two-step procedure involving the mesylation of the alcohol followed by an intramolecular cyclization.

Step 1: Mesylation of 3-(tosylamino)propan-1-ol

  • Dissolve 3-(tosylamino)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude mesylate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step 1 in acetonitrile to a concentration of 0.05 M.

  • Add potassium carbonate (3.0 eq).

  • Heat the mixture to 60 °C and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the N-tosyl-azetidine.

References

  • Brandl, F., & Bach, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2748-2760. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Powers, S. M., & Wipf, P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3583–3595. [Link]

  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

  • Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(1), 15-23. [Link]

  • ResearchGate. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]

  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1246385. [Link]

  • West, F. G. (2021). Recent Strategies Used in the Synthesis of Saturated Four-Membered Heterocycles. Chemical Society Reviews, 50(16), 9044-9071. [Link]

  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154. [Link]

  • Raghunathpur College. (n.d.). Ring Synthesis. [Link]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. [Link]

  • Rao, R. B. (2024, March 27). 2.1: Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF FOUR MEMBERED HETEROCYCLES. [Link]

  • ResearchGate. (n.d.). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. [Link]

  • YouTube. (2024, July 28). 3-&4-membered ring heterocyclic compounds synthesis & reactions mechanism |Aziridine | Azetidine. [Link]

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 5087. [Link]

  • ResearchGate. (n.d.). Preparation and Synthetic Applications of Azetidines. [Link]

Sources

Troubleshooting

Stability issues of 1-BOC-3-(4-nitrophenoxymethyl)azetidine in solution

Technical Support Center: 1-BOC-3-(4-nitrophenoxymethyl)azetidine Welcome to the technical support guide for 1-BOC-3-(4-nitrophenoxymethyl)azetidine. This resource is designed for researchers, medicinal chemists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-BOC-3-(4-nitrophenoxymethyl)azetidine

Welcome to the technical support guide for 1-BOC-3-(4-nitrophenoxymethyl)azetidine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this versatile but sensitive molecule. Understanding its degradation pathways is critical for successful reaction design, purification, and storage.

The unique structure of this compound, featuring a strained azetidine ring, an acid-labile BOC protecting group, and a phenoxy ether linkage activated by a nitro group, presents a specific set of stability concerns that must be carefully managed.

Section 1: Frequently Asked Questions (FAQs) & Quick Reference

This section provides immediate answers to common handling and storage questions.

Q1: What are the ideal storage conditions for this compound?

A: For long-term stability, store the solid compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light. The 4-nitrophenoxy moiety can be susceptible to photolytic degradation. For solutions, prepare them fresh whenever possible. If short-term storage is necessary, use a dry, aprotic solvent like anhydrous acetonitrile or dioxane, store at -20°C, and use within 24-48 hours.

Q2: Which solvents should I avoid?

A: Avoid protic solvents (water, methanol, ethanol) for long-term storage, as they can participate in hydrolysis, especially at non-neutral pH. Steer clear of acidic media, even mild ones, as they will cause rapid deprotection of the BOC group. Strong basic media can also promote degradation.

Q3: Is this compound stable during routine chromatographic purification?

A: Caution is advised. Standard reversed-phase HPLC using mobile phases containing trifluoroacetic acid (TFA) or formic acid will lead to partial or complete cleavage of the BOC group.[1] If acidic conditions are unavoidable, fractions should be neutralized immediately upon collection. For silica gel chromatography, ensure the silica is neutralized (e.g., by pre-treating with triethylamine in the eluent) to prevent on-column degradation.

Section 2: Troubleshooting Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q4: I see a new, more polar spot on my TLC/peak in my LC-MS after my reaction or workup. What is it?

A: The most probable cause is the loss of the tert-butyloxycarbonyl (BOC) protecting group, yielding 3-(4-nitrophenoxymethyl)azetidine. The BOC group is notoriously sensitive to acidic conditions.[2][3]

  • Causality: The mechanism involves protonation of the BOC carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation. This process can be triggered by:

    • Aqueous acidic workups (even mild acids like citric acid or NH₄Cl).

    • Exposure to acidic mobile phases (TFA, formic acid) during chromatography.[1]

    • The presence of acidic reagents or byproducts in your reaction mixture.

  • Recommendation: If the BOC group must be retained, use non-acidic workup procedures (e.g., washing with saturated sodium bicarbonate solution) and purification methods. Consider alternative protecting groups if your synthetic route requires robust acid stability.

Q5: My reaction under basic conditions (e.g., using KOH, NaH, or an amine base) is giving a complex mixture of products. What are the potential side reactions?

A: The instability in basic media stems from two primary structural features: the strained azetidine ring and the carbamate functionality.

  • Causality & Potential Issues:

    • Azetidine Ring Opening: The four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack.[4][5] Strong nucleophiles, including hydroxide or other reagents in your mixture, can attack one of the ring carbons, leading to ring-opened products.

    • Carbamate Hydrolysis: While more resistant than esters, carbamates can undergo base-catalyzed hydrolysis.[6] This would cleave the BOC group, but via a different mechanism than acid-catalyzed removal, and is generally slower.

    • Displacement of 4-Nitrophenoxide: The 4-nitrophenoxy group is a competent leaving group. Strong nucleophiles/bases could potentially displace it, leading to 1-BOC-azetidin-3-ol or other substitution products.

  • Recommendation: When performing reactions that require a base, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) if possible. Run reactions at the lowest effective temperature and monitor carefully by TLC or LC-MS to minimize the formation of degradation products.

Q6: I'm attempting a nucleophilic substitution to displace the 4-nitrophenoxy group, but my yields are low and I'm observing the de-BOCylated side product. Why?

A: This is a common challenge where the desired reaction creates conditions that promote degradation of the starting material or product.

  • Causality: Many nucleophiles (e.g., primary or secondary amines) are also bases. If your nucleophile is basic, it can protonate, creating its conjugate acid in the reaction mixture. This can create a localized acidic microenvironment sufficient to catalyze the removal of the BOC group. Furthermore, the inherent strain of the azetidine ring can influence reactivity, sometimes favoring elimination or ring-opening pathways over the desired substitution.[7][8]

  • Recommendation:

    • Control Stoichiometry: Use the minimum required excess of the nucleophile.

    • Temperature Control: Keep the reaction temperature as low as possible.

    • Scavenger Base: Consider adding a non-nucleophilic base (e.g., diisopropylethylamine) to quench any generated acid.

    • Alternative Strategy: It may be more efficient to perform the nucleophilic substitution on the de-BOC protected azetidine and then re-protect the nitrogen if necessary.

Section 3: Mechanistic Insights into Degradation

Understanding the chemical pathways of degradation is key to preventing them.

Primary Degradation Pathways

The two most significant degradation routes for 1-BOC-3-(4-nitrophenoxymethyl)azetidine are acid-catalyzed deprotection and ring-opening initiated by nucleophilic attack.

Start 1-BOC-3-(4-nitrophenoxymethyl)azetidine Deprotected 3-(4-nitrophenoxymethyl)azetidine (More Polar Impurity) Start->Deprotected  Acid-Catalyzed  Deprotection RingOpened Ring-Opened Product (e.g., Nu-CH₂(CH(NH-BOC))CH₂-OAr) Start->RingOpened  Nucleophilic Ring-Opening  (Due to Ring Strain) Acid H+ Acid->Start Nuc Nucleophile (Nu⁻) or Base (B:) Nuc->invis1 invis1->Start

Caption: Key degradation pathways for the target molecule.

  • Acid-Catalyzed Deprotection: This is the most common and rapid degradation pathway. The mechanism is well-established for BOC-protected amines and results in the formation of the free amine, isobutylene, and carbon dioxide.[2]

  • Nucleophilic Ring-Opening: The azetidine ring is an electrophile due to ring strain. Nucleophiles can attack the methylene carbons (C2 or C4), leading to cleavage of a C-N bond. This pathway is particularly relevant under basic or nucleophilic conditions and can compete with desired substitution reactions at the C3 position.[5][8]

Section 4: Protocols for Stability Assessment

To ensure the integrity of your material, you can perform the following validated experiments. These protocols are designed to intentionally stress the molecule to identify potential degradants, a process known as a forced degradation study.[9][10]

Experimental Workflow Overview

G start Prepare Stock Solution (1 mg/mL in ACN) sub_prep Dilute stock into test solutions: - 0.1 M HCl - 0.1 M NaOH - H₂O (Neutral) - 3% H₂O₂ (Oxidative) start->sub_prep stress Incubate at 60°C (Protect from light) sub_prep->stress sampling Sample at T=0, 2, 8, 24 hrs stress->sampling quench Quench/Neutralize Sample (e.g., add equal vol. of base/acid) sampling->quench analysis Analyze by RP-HPLC (UV Detection) quench->analysis report Report % Degradation and Identify Major Degradants analysis->report

Caption: Workflow for a forced degradation study.

Protocol: Forced Hydrolytic & Oxidative Degradation Study

Objective: To determine the stability of 1-BOC-3-(4-nitrophenoxymethyl)azetidine under hydrolytic (acidic, basic, neutral) and oxidative stress conditions.

Materials:

  • 1-BOC-3-(4-nitrophenoxymethyl)azetidine

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), 1.0 M solution

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with UV detector (e.g., monitoring at 254 nm and 274 nm)

  • C18 reversed-phase HPLC column

  • Thermostatic oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

  • Stress Sample Preparation: In separate, labeled vials, prepare the following stress solutions (final compound concentration ~0.1 mg/mL):

    • Acidic: 1 mL stock solution + 9 mL of 0.1 M HCl.

    • Basic: 1 mL stock solution + 9 mL of 0.1 M NaOH.

    • Neutral: 1 mL stock solution + 9 mL of water.

    • Oxidative: 1 mL stock solution + 9 mL of a 3% H₂O₂ solution.

    • Control: 1 mL stock solution + 9 mL of 50:50 ACN:Water (represents T=0, unstressed sample).

  • Incubation:

    • Immediately take a T=0 sample from each vial. For the acidic and basic samples, neutralize them before analysis (e.g., for the acid sample, add an equimolar amount of NaOH, and vice-versa).

    • Place the remaining sealed vials in an oven set to 60°C. Protect the vials from light.

  • Time-Point Sampling: Withdraw aliquots from each vial at specified time points (e.g., 2, 8, and 24 hours). Neutralize the acidic and basic samples immediately upon collection.

  • HPLC Analysis: Analyze all T=0 and stressed samples by a suitable stability-indicating RP-HPLC method. A gradient method is typically required to resolve the parent compound from its degradation products.[][12]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Detection: 274 nm (for the nitrophenyl chromophore) and 220 nm.

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the T=0 control. Identify major degradation products by their retention times and, if possible, by LC-MS.

Expected Results Summary
Stress ConditionExpected StabilityPrimary Degradation Product(s)Mechanistic Rationale
0.1 M HCl, 60°C Highly Unstable 3-(4-nitrophenoxymethyl)azetidineRapid acid-catalyzed cleavage of the BOC protecting group.[1][2]
0.1 M NaOH, 60°C Moderately Unstable Ring-opened products, 1-BOC-azetidin-3-olNucleophilic attack by OH⁻ on the strained azetidine ring and/or displacement of the 4-nitrophenoxide.[6][8]
H₂O, 60°C Relatively Stable Minimal degradation expectedHydrolysis is slow at neutral pH without a catalyst.
3% H₂O₂, 60°C Likely Stable Minimal degradation expectedThe molecule lacks functional groups that are highly susceptible to oxidation under these conditions.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47695-47739. [Link]

  • D’hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1253771. [Link]

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1735–1740. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Example for azetidine synthesis by nucleophilic substitution. [Link]

  • O'Brien, P., & El-Tantawy, A. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 136-139. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol. [Link]

  • Van der Eycken, J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316. [Link]

  • Gámez-Montaño, R., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2558-2578. [Link]

  • Hyvönen, T., et al. (1991). Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. Journal of Cellular Physiology, 149(2), 320-327. [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. [Link]

  • Chen, D. Y.-K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9815–9818. [Link]

  • American Chemical Society. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]

  • Liverpool John Moores University. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Pharma Guideline. (2017). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Hoerner, L. W., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4930-4936. [Link]

  • American Chemical Society. (n.d.). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 272994, Hexakis(4-nitrophenoxy)cyclotriphosphazene. [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

Sources

Optimization

Avoiding racemization during the synthesis of chiral azetidines

Welcome to our dedicated technical support center focused on the stereoselective synthesis of chiral azetidines. This resource is tailored for researchers, scientists, and professionals in drug development who are naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center focused on the stereoselective synthesis of chiral azetidines. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the intricate process of synthesizing these valuable chiral building blocks. Our objective is to furnish you with comprehensive troubleshooting guides and frequently asked questions to overcome common hurdles, with a principal focus on preventing racemization and maintaining stereochemical integrity.

Introduction

Azetidines, four-membered nitrogen-containing heterocyclic compounds, are of increasing significance in medicinal chemistry. Their constrained ring system imparts unique conformational rigidity, which can be advantageous for the physicochemical properties of drug candidates. However, the synthesis of enantiomerically pure azetidines is a considerable challenge. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine core susceptible to ring-opening or epimerization at stereogenic centers, which can lead to racemization.[1] This guide offers practical, field-proven advice and detailed protocols to help you preserve stereochemical fidelity throughout your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) on Racemization in Azetidine Synthesis

This section tackles common queries and fundamental concepts related to the prevention of racemization during the synthesis of chiral azetidines.

Question 1: What are the primary mechanisms leading to racemization during chiral azetidine synthesis?

Answer: Racemization during the synthesis of chiral azetidines can arise from several mechanisms, which are highly dependent on the reaction conditions and the substitution pattern of the azetidine ring. The most prevalent pathways include:

  • Epimerization at an α-Carbon: A stereocenter adjacent to a carbonyl or other electron-withdrawing group is susceptible to epimerization via enolization, especially in the presence of strong bases or at elevated temperatures. This leads to a loss of stereochemical information.

  • Ring-Opening/Ring-Closing Equilibria: Under certain conditions, such as in the presence of acids or bases, the strained four-membered ring can undergo reversible ring-opening to form an acyclic intermediate. If this intermediate can isomerize, subsequent ring-closure can result in a mixture of enantiomers or diastereomers.

  • SN1-type Reactions: If a leaving group is located at a stereocenter, its departure can form a planar carbocation intermediate. The subsequent nucleophilic attack to form the ring can occur from either face, leading to racemization. This is a significant concern in reactions that may proceed through carbocationic intermediates.

Question 2: How does the choice of solvent affect stereochemical outcomes in azetidine synthesis?

Answer: The selection of a solvent is critical in controlling the stereoselectivity of reactions that produce chiral azetidines. The polarity and coordinating properties of the solvent can influence several factors:

  • Transition State Stabilization: Solvents can stabilize one transition state over another. In asymmetric catalysis, for instance, the solvent can affect the conformation of the catalyst-substrate complex, thereby influencing the enantioselectivity.

  • Reaction Kinetics: The rate of the desired stereoselective reaction compared to competing racemization pathways can be highly dependent on the solvent. An ideal solvent will accelerate the desired cyclization while minimizing side reactions.

  • Solubility: The solubility of reagents and intermediates can impact reaction rates and, in some cases, the aggregation state of catalysts or reagents, which in turn can influence stereoselectivity.

For example, in the intramolecular cyclization of γ-amino alcohols, polar aprotic solvents such as DMF or DMSO tend to favor an SN2-type ring closure, which preserves stereochemistry. In contrast, polar protic solvents might promote SN1-type pathways that carry a higher risk of racemization.

Question 3: What is the role of protecting groups in preventing racemization?

Answer: Protecting groups are not merely for masking reactive functional groups; they can be strategically employed to prevent racemization. A judiciously chosen protecting group can:

  • Prevent Enolization: Bulky N-protecting groups can sterically hinder the abstraction of a proton at the α-carbon, thereby preventing enolization and subsequent racemization. For instance, a bulky tosyl (Ts) or nosyl (Ns) group on the azetidine nitrogen can be effective in this regard.

  • Influence Ring Conformation: The nature of the N-substituent can influence the conformational preferences of the azetidine ring and its precursors, which can, in turn, direct the stereochemical outcome of subsequent reactions.

  • Provide Stereodirecting Effects: Certain protecting groups can function as chiral auxiliaries, directing the approach of reagents from a specific face of the molecule.[2]

The choice of protecting group and the conditions for its removal are also of paramount importance. Harsh deprotection conditions can induce racemization, so it is crucial to select a protecting group that can be removed under mild conditions that do not compromise the stereochemical integrity of the final product.

Part 2: Troubleshooting Guides for Common Synthetic Routes

This section offers detailed troubleshooting advice for specific synthetic methodologies, with a focus on practical steps to minimize or eliminate racemization.

Guide 1: Intramolecular Cyclization of γ-Amino Alcohols (Wenker Synthesis and Modifications)

The intramolecular cyclization of γ-amino alcohols is a prevalent and effective method for synthesizing azetidines. However, racemization can be a significant issue, particularly if the stereocenter is at the carbon bearing the hydroxyl group.

Common Problem: Loss of stereochemical purity during the activation of the hydroxyl group and subsequent cyclization.

Troubleshooting Workflow:

Caption: Optimizing stereoselectivity in [2+2] cycloadditions for azetidine synthesis.

Strategies for Ensuring High Stereoselectivity:

  • Use of Chiral Auxiliaries:

    • Attaching a chiral auxiliary to either the imine or the ketene precursor can effectively control the facial selectivity of the cycloaddition. Evans auxiliaries and their derivatives are commonly employed. The auxiliary is typically removed in a subsequent step.

    • Protocol: The synthesis of the chiral imine or ketene precursor involves coupling the corresponding aldehyde/ketone or carboxylic acid derivative with the chiral auxiliary using standard methods. The cycloaddition is then performed, followed by cleavage of the auxiliary.

  • Enantioselective Catalysis:

    • The use of a chiral catalyst, such as a chiral Lewis acid or a Brønsted acid, to control the stereochemistry of the cycloaddition is a highly efficient approach.

    • Key Considerations:

      • Catalyst Loading: The optimal catalyst loading should be determined empirically. Higher loadings do not always translate to better selectivity.

      • Additives: In some cases, additives like a Lewis base can modulate the activity and selectivity of the catalyst.

      • Substrate Scope: The performance of a given catalyst can be highly substrate-dependent. Screening a panel of catalysts for a new substrate may be necessary.

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity.

    • Solvent: The solvent can have a profound impact on the organization of the transition state. A screen of non-polar (e.g., toluene, hexanes) and polar aprotic (e.g., CH₂Cl₂, THF) solvents is recommended. [3] * Concentration: The reaction concentration can influence the rates of competing pathways and, in some cases, the aggregation state of the catalyst.

Part 3: Experimental Protocols

This section provides a detailed, generalized protocol for a common method of synthesizing chiral azetidines, highlighting the steps where caution must be exercised to avoid racemization.

Protocol: Synthesis of a Chiral Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol

Objective: To synthesize an enantiomerically pure N-protected azetidine from a chiral γ-amino alcohol precursor.

Workflow Diagram:

G A Chiral γ-Amino Alcohol B Activation of OH (e.g., Mesylation) A->B MsCl, Et3N CH2Cl2, 0 °C C Intramolecular Cyclization B->C Base (e.g., K2CO3) Solvent (e.g., DMF) D Enantiopure Azetidine C->D

Caption: General workflow for the synthesis of chiral azetidines via intramolecular cyclization.

Materials:

  • Chiral γ-amino alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Activation of the Hydroxyl Group (Mesylation): a. Dissolve the chiral γ-amino alcohol (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (1.2 eq) to the solution. d. Slowly add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. e. Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. f. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. g. Extract the product with CH₂Cl₂, dry the organic layer over Na₂SO₄, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.

  • Intramolecular Cyclization: a. Dissolve the crude mesylate from the previous step in anhydrous DMF. b. Add potassium carbonate (2.0-3.0 eq). c. Heat the reaction mixture to a predetermined optimal temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and add water. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. g. Purify the crude product by flash column chromatography to obtain the desired chiral azetidine. [4] Critical Parameters and Troubleshooting:

  • Moisture: Both steps are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Temperature Control: Strict temperature control during the mesylation step is crucial to prevent side reactions.

  • Incomplete Cyclization: If the cyclization is sluggish, a stronger base (e.g., NaH) or a higher temperature may be required. However, be aware that harsher conditions increase the risk of racemization. [5]* Stereochemical Analysis: It is essential to determine the enantiomeric excess (ee) of the final product using a suitable chiral analytical method (e.g., chiral HPLC or GC) to confirm that no racemization has occurred.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Szostak, M., & Shi, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2563-2574.
  • Powers, S. M., & Miller, S. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16355–16373.
  • Music, A., Baumann, A. N., Eisold, M., & Didier, D. (2018). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 20(15), 4615–4619.
  • Wang, Z., & Buchwald, S. L. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Capriati, V., & Perna, F. M. (2020).
  • Wills, M. C., & Hsieh, H.-W. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Schindler, C. S. (2019). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Synlett, 30(10), 1057-1067.
  • Uesugi, S., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 9, 735459.
  • Liu, Y., et al. (2025). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes.
  • Padwa, A., & Ku, A. (1980). Asymmetric synthesis of 2-substituted azetidines. Journal of the American Chemical Society, 102(18), 5905-5907.

Sources

Troubleshooting

Technical Support Center: Managing Nitro Group Reactivity in Synthesis

From the desk of the Senior Application Scientist Welcome to the technical support center dedicated to the nuanced and often challenging chemistry of the nitro group. As one of the most powerful electron-withdrawing grou...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the nuanced and often challenging chemistry of the nitro group. As one of the most powerful electron-withdrawing groups and a key precursor to primary amines, the nitro group is a cornerstone of modern synthesis. However, its reactivity profile demands careful management to avoid sluggish reactions, unwanted side products, and poor chemoselectivity.

This guide is structured as a series of troubleshooting scenarios and frequently asked questions encountered by our clients in research and development. Our goal is to provide not just solutions, but a deeper understanding of the causality behind these experimental choices, empowering you to design more robust and reliable synthetic routes.

Troubleshooting Guide: Common Reduction Issues
Q1: My nitro group reduction to an amine is sluggish or has stalled completely. What are the common causes and how can I optimize the reaction?

A1: This is a frequent issue stemming from several potential factors, from reagent quality to substrate solubility. Let's break down the causes and solutions. The reduction of a nitro group is a multi-electron process that proceeds through several intermediates; a failure at any step can halt the entire conversion.[1][2]

Causality & Troubleshooting Steps:

  • Catalyst/Reagent Inactivity:

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Catalysts can be poisoned by sulfur or other impurities and can lose activity with improper storage or age. A simple test is to run the reaction on a simple, known substrate (like nitrobenzene) to validate the catalyst batch. Insufficient catalyst loading is also a common culprit; increasing the weight percentage can often restart a stalled reaction.[2]

    • Metal/Acid Reductions (e.g., Fe/HCl, Zn/AcOH): The surface area and purity of the metal are critical. For metals like zinc or iron, using a fine powder and pre-activating with dilute acid to remove oxide layers can dramatically increase reaction rates. The concentration of the acid is also key to driving the reaction forward.[3]

  • Poor Substrate Solubility: The reaction cannot proceed efficiently if the nitro-containing starting material is not adequately dissolved in the solvent. This is a primary cause of failed hydrogenations.[2]

    • Solution: Choose a solvent system where your substrate is fully soluble. For catalytic hydrogenations, co-solvents like ethanol, ethyl acetate, THF, or acetic acid are excellent choices. Sometimes, gentle heating is required, but this must be balanced against the potential for side reactions.[2]

  • Insufficient Reducing Power:

    • Hydrogenation: Ensure the system is properly sealed and purged of air. For difficult reductions, increasing the hydrogen pressure (from a balloon to a Parr shaker) provides a higher concentration of the reducing agent at the catalyst surface.[2]

    • Metal/Acid: Ensure a sufficient molar excess of both the metal and the acid is used to account for any side reactions or oxidation of the reagents.

  • Formation of Resilient Intermediates: The reduction pathway involves nitroso and hydroxylamine species. Under certain conditions, these can dimerize to form stable azoxy or azo compounds, which are sometimes harder to reduce to the final amine.[4][5] This is particularly common when using metal hydrides like LiAlH₄ with aromatic nitro compounds.[3][5]

    • Solution: Ensure conditions are optimized to favor complete reduction. In catalytic hydrogenations, additives like catalytic vanadium compounds can prevent the accumulation of hydroxylamine intermediates.[6] For other methods, ensuring a sufficient excess of the reducing agent and appropriate pH can drive the reaction to completion.

Q2: My reduction isn't chemoselective and is affecting other functional groups. How do I choose the right reducing agent?

A2: Chemoselectivity is paramount in multi-step synthesis. The nitro group is robust, but many other common functional groups are sensitive to reduction. The choice of reductant is therefore a critical decision based on the molecular landscape of your substrate.

The flowchart below provides a decision-making framework, and the subsequent table compares the most common reagent classes.

G start Start: Substrate with Nitro Group fg_check Does the substrate have other reducible functional groups? start->fg_check no_fg No other reducible groups fg_check->no_fg No fg_check->yes_fg Yes pdc Use H₂/Pd-C or Fe/HCl no_fg->pdc halogen_check Aromatic Halogen (Cl, Br, I)? halogen_check->yes_halogen Yes halogen_check->no_halogen No raney Use Raney-Ni/H₂ or SnCl₂ or Fe/NH₄Cl carbonyl_check Carbonyl (Ketone/Aldehyde) or Ester/Nitrile? carbonyl_check->yes_carbonyl Yes carbonyl_check->no_carbonyl No fe_zn Use Fe/AcOH, Zn/AcOH, or SnCl₂ pdc_careful H₂/Pd-C is possible, but may reduce C=C. Consider Fe/NH₄Cl or Na₂Sₓ for selectivity. G cluster_main Main Reduction Pathway cluster_side Side Reactions (Dimerization) A Ar-NO₂ (Nitro) B Ar-N=O (Nitroso) A->B +2e⁻, +2H⁺ C Ar-NHOH (Hydroxylamine) B->C +2e⁻, +2H⁺ E Ar-N(O)=N-Ar (Azoxy) B->E + Ar-NHOH (-H₂O) D Ar-NH₂ (Amine) C->D +2e⁻, +2H⁺ F Ar-N=N-Ar (Azo) E->F +2e⁻, +2H⁺

Caption: Simplified pathway of nitro group reduction and side product formation.

As shown, the nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) intermediates can condense with each other, particularly under neutral or alkaline conditions, to form the azoxy compound, which can be further reduced to the azo derivative. [7] Prevention Strategies:

  • Maintain Acidic Conditions: Using dissolving metals (Fe, Sn, Zn) in strong acid (like HCl) ensures that the hydroxylamine intermediate is protonated to Ar-NH₂OH⁺. This protonation prevents it from acting as a nucleophile, thereby inhibiting the condensation reaction that leads to azoxy/azo compounds. [1]2. Use a Powerful, Non-Stepwise Method: Catalytic hydrogenation on a heterogeneous catalyst surface is generally a very effective method for complete reduction, as the intermediates are typically short-lived and remain adsorbed on the catalyst until fully reduced to the amine.

  • Avoid Problematic Reagents: For the synthesis of anilines from nitroaromatics, avoid using powerful hydride reagents like LiAlH₄, which are well-documented to favor the formation of azo compounds. [3][4]

Frequently Asked Questions (FAQs)

Q: How does the nitro group influence the reactivity of an aromatic ring? A: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. This has two major consequences:

  • Electrophilic Aromatic Substitution (EAS): It strongly deactivates the aromatic ring towards electrophiles (e.g., in Friedel-Crafts or further nitration reactions) and directs incoming electrophiles to the meta position. [8]2. Nucleophilic Aromatic Substitution (NAS): It strongly activates the ring for attack by nucleophiles, especially when positioned ortho or para to a good leaving group (like a halogen). This allows for reactions that are otherwise impossible on an unactivated aromatic ring. [8] Q: Can I "protect" a nitro group? A: The nitro group is exceptionally robust and generally does not require protection. It is stable to most oxidizing conditions and a wide range of non-reducing reagents. The focus should not be on protecting the nitro group itself, but rather on choosing reaction conditions for other transformations that are compatible with its presence. For example, if you need to perform a reduction elsewhere in the molecule, you must choose a chemoselective reagent that will not affect the nitro group (e.g., using NaBH₄ to reduce a ketone without touching a nitro group). [9] Q: My aliphatic nitro compound is deprotonating under basic conditions. Why? A: The strong electron-withdrawing nature of the nitro group makes the protons on the adjacent carbon (the α-carbon) acidic. [8]The pKa of nitromethane is around 11 in aqueous solution, meaning it can be readily deprotonated by common bases to form a nitronate anion. [8]This reactivity is exploited synthetically in reactions like the Henry (nitro-aldol) reaction, but it can be an unwanted side reaction if basic conditions are used for other purposes. [1][10] Q: Are there any special safety considerations for working with nitro compounds? A: Yes. Many organic nitro compounds are thermodynamically unstable and can decompose energetically, especially polynitrated compounds (e.g., TNT, picric acid), which are used as explosives. [1][8]While monofunctional nitro compounds are generally safe to handle with standard laboratory precautions, you should always assess the thermal stability of your specific molecule, avoid shock or friction, and be cautious when heating, especially during distillation.

Experimental Protocols
Protocol 1: General Procedure for Chemoselective Reduction with Tin(II) Chloride

This method is reliable for reducing aromatic nitro groups in the presence of sensitive functionalities like esters, nitriles, and ketones. [9]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroarene (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.

  • Workup: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by column chromatography or recrystallization.

References
  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Wikipedia. Nitro compound. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Gómez, E. F. L., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

  • Organic Chemistry. (2021). reduction of nitro compounds | Lecture no. 06 | Organic Chemistry. YouTube. [Link]

  • Ono, N. (2020). A Walk through Recent Nitro Chemistry Advances. PMC. [Link]

  • Feuer, H. (Ed.). THE NITRO GROUP IN ORGANIC SYNTHESIS. SciSpace. [Link]

  • Ayyangar, N. R., et al. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan. [Link]

  • Google Patents. (1996).
  • Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Isolating Pure 1-BOC-3-(4-nitrophenoxymethyl)azetidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the work-up and purification of 1-BOC-3-(4-nitrophenoxymethyl)azetidine. This document provides practical, in-depth guidance in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the work-up and purification of 1-BOC-3-(4-nitrophenoxymethyl)azetidine. This document provides practical, in-depth guidance in a question-and-answer format to help you navigate common challenges and achieve high purity for your target compound. The protocols and troubleshooting advice are grounded in established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is a general overview of the work-up and purification workflow for this compound?

A1: The isolation of 1-BOC-3-(4-nitrophenoxymethyl)azetidine from a typical synthesis reaction, such as a Williamson ether synthesis or a Mitsunobu reaction, follows a standard but critical sequence:

  • Reaction Quenching & Aqueous Work-up: Neutralize the reaction mixture and remove water-soluble byproducts and reagents. This typically involves washing with aqueous solutions like sodium bicarbonate and brine.

  • Drying and Concentration: Remove residual water from the organic phase and concentrate the crude product in vacuo.

  • Purification: The crude material is then purified, most commonly by flash column chromatography on silica gel.

  • Final Product Isolation: Fractions are analyzed, pooled, and concentrated. The final product may be obtained as a solid via crystallization or as a purified oil.

Below is a diagram illustrating the general workflow.

Purification_Workflow A Crude Reaction Mixture B 1. Quench & Aqueous Work-up (e.g., add water/sat. NaHCO₃) A->B C Liquid-Liquid Extraction (e.g., EtOAc or DCM) B->C D Separate Organic Layer C->D E Wash Organic Layer (e.g., Brine) D->E F Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) E->F G Filter and Concentrate (Rotary Evaporation) F->G H Crude Product G->H I 2. Purification (Flash Column Chromatography) H->I J Analyze Fractions (TLC) I->J K Pool Pure Fractions J->K L 3. Concentrate & Dry (High Vacuum) K->L M Pure Product L->M

Caption: General workflow for isolating 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

Q2: What are the most common impurities I should expect?

A2: Impurities are typically derived from starting materials, reagents, or side reactions. Key potential impurities include:

  • Unreacted 4-nitrophenol: A common starting material, it is acidic and can often be removed with a basic wash (e.g., dilute NaOH or NaHCO₃) during the aqueous work-up.

  • Unreacted 1-BOC-3-hydroxyazetidine or its mesylate/tosylate derivative: These are polar starting materials that can often be separated effectively using silica gel chromatography.

  • Base/Catalyst: Reagents like triethylamine, DBU, or phosphine oxides (from Mitsunobu reactions) are usually removed during the aqueous work-up or chromatography.

  • Over-alkylation or side products: Depending on the specific reaction conditions, minor side products may form. Their polarity will vary, but they are typically addressed during chromatography.

  • Deprotected Azetidine: The BOC (tert-butoxycarbonyl) group is sensitive to strong acids.[1][2] Accidental exposure to acidic conditions during work-up can lead to the formation of the free amine, 3-(4-nitrophenoxymethyl)azetidine, which will have very different chromatographic behavior.

Q3: My final product is a yellow oil, but I expected a solid. Is this normal?

A3: While some patent literature describes similar azetidine derivatives as solids, it is not uncommon for highly pure organic compounds to exist as persistent oils or amorphous solids, especially if trace amounts of solvent are present. The yellow color is likely due to the 4-nitrophenyl group. First, ensure all solvent has been removed under high vacuum. If it remains an oil, its purity should be confirmed by NMR and HPLC. If a solid is required, attempting recrystallization or trituration from various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether) may induce crystallization.

Troubleshooting Guides

Q: My yield is very low after the aqueous work-up. Where did my product go?

A: This issue typically points to one of two problems: incomplete extraction or accidental product degradation.

  • Causality & Analysis: Your target molecule, while largely organic-soluble, possesses several polar functional groups (carbamate, ether, nitro group). This gives it some slight water solubility. Furthermore, the BOC protecting group is labile under acidic conditions.[1][2] If your reaction quench or work-up involved acidic washes (pH < 4), you may have inadvertently cleaved the BOC group, generating a more water-soluble free amine.

  • Troubleshooting Steps:

    • Check the pH of the Aqueous Layer: Before discarding any aqueous layers from your extraction, check the pH. If it is acidic, neutralize it with NaHCO₃ and re-extract with your organic solvent (e.g., ethyl acetate or dichloromethane).

    • Increase Extraction Efficiency: Perform multiple extractions (at least 3x) with fresh organic solvent to ensure complete recovery from the aqueous phase.

    • Use a Salting-Out Effect: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase and can significantly improve extraction efficiency.

    • Choose the Right Solvent: Dichloromethane (DCM) is denser and can sometimes be more efficient at extracting polar-functionalized molecules than ethyl acetate. However, ensure it is compatible with your downstream steps. A patent for a similar azetidine derivative synthesis successfully used methylene chloride for extraction.[3]

Q: My TLC plate shows a major spot, but it's streaky and doesn't move far from the baseline. How do I fix this for column chromatography?

A: A streaky, immobile spot on a TLC plate often indicates that the analyte is too polar for the chosen eluent system or is interacting strongly and irreversibly with the silica gel.

  • Causality & Analysis: The azetidine nitrogen, even when BOC-protected, can interact with the acidic silanol groups on the silica gel surface, causing streaking. The high polarity of the nitro and carbamate groups also contributes to strong retention.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Systematically increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexanes/ethyl acetate). Test systems like 50%, 70%, and 100% ethyl acetate.

    • Add a More Polar Modifier: If increasing the primary polar solvent is insufficient, add a small amount (0.5-2%) of methanol or isopropanol to the eluent. This can drastically increase solvent strength and improve spot shape.

    • Deactivate the Silica: To mitigate the acidic nature of the silica, you can add a small amount of a basic modifier to your eluent system, such as triethylamine (~0.5-1%). This competes for binding to the acidic sites on the silica, allowing your compound to elute more cleanly. Always perform a small-scale test to ensure this does not cause product degradation.

    • Consider an Alternative Stationary Phase: If problems persist, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica (C18), though this requires developing a new solvent system.

Q: I ran a column, and my NMR shows the product is still contaminated with an unknown impurity. What went wrong?

A: This common issue usually results from either poor separation resolution on the column or co-elution of impurities with similar polarity.

  • Causality & Analysis: Flash column chromatography separates compounds based on their differential partitioning between the stationary and mobile phases. If two compounds have very similar polarity (and thus similar Rf values), they will be difficult to separate. An overloaded column or running the column too quickly can also lead to broad, overlapping bands.

  • Troubleshooting Decision Tree:

Troubleshooting_Column A Impure Fractions After Column B Did you check TLC of crude material? A->B C Yes B->C Yes D No B->D No E Run TLC. Are spots well-separated (ΔRf > 0.2)? C->E D->E F Yes E->F Yes G No E->G No I Was the column overloaded? (>1:30 sample-to-silica ratio?) F->I H Optimize TLC eluent. Try different solvent systems (e.g., DCM/MeOH, Toluene/EtOAc). G->H Q Consider re-purification using the optimized eluent or a different method (e.g., recrystallization, prep-HPLC). H->Q J Yes I->J Yes K No I->K No L Re-run column with less material. J->L M Were fractions collected small enough? K->M L->Q N Yes M->N Yes O No M->O No N->Q If still impure P Collect smaller fractions and analyze carefully by TLC. O->P P->Q

Caption: Decision tree for troubleshooting impure column chromatography fractions.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is designed to remove water-soluble reagents (salts, acids, bases) and highly polar starting materials like 4-nitrophenol.

  • Quench: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature. Slowly pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (approx. 5-10 volumes relative to the reaction solvent volume).

  • Extract: Extract the aqueous mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x 5 volumes).

  • Wash (Optional Basic Wash): If unreacted 4-nitrophenol is a major concern, combine the organic layers and wash once with cold, dilute (e.g., 0.5 M) aqueous sodium hydroxide (NaOH), followed immediately by a wash with water. Caution: Prolonged contact with a strong base is not advised.

  • Wash (Brine): Wash the combined organic layers with saturated aqueous sodium chloride (brine) (1 x 5 volumes). This helps to remove residual water and break up any emulsions.

  • Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir the slurry for 15-20 minutes.

  • Filter & Concentrate: Filter the drying agent through a cotton plug or filter paper. Rinse the flask and filter cake with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

This is the primary method for purifying the crude product.

  • Select Eluent: Based on TLC analysis, choose a solvent system that provides a product Rf value of approximately 0.2-0.35. A gradient elution is often most effective.

  • Prepare Column: Pack a glass column with silica gel as a slurry in the initial, least polar solvent (e.g., 10% EtOAc/Hexanes). A typical silica-to-crude product mass ratio is 50:1 to 100:1.

  • Load Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Begin elution with the starting solvent, applying gentle positive pressure. Collect fractions and monitor the elution process using TLC. Gradually increase the eluent polarity as needed to move the product band down the column.

Table 1: Example Gradient Elution for Flash Chromatography

StepSolvent System (EtOAc in Hexanes)Volume (Column Volumes)Purpose
110%2-3Elute non-polar impurities.
210% → 40% (Gradient)5-8Elute the product band.
340% → 70% (Gradient)3-5Elute more polar impurities.
4100%2Flush any remaining highly polar compounds.
  • Isolate Product: Analyze the collected fractions by TLC. Combine the fractions containing the pure product, and remove the solvent in vacuo to yield the purified compound.

References

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Uesugi, M., et al. (2020). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

For drug development professionals and researchers in medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The azetidine scaffold, a fo...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in medicinal chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is of particular interest due to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[1][2] This guide provides an in-depth, experience-driven protocol for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-BOC-3-(4-nitrophenoxymethyl)azetidine, a functionalized building block valuable in synthetic chemistry.

This document moves beyond a simple listing of chemical shifts. It explains the rationale behind the experimental setup, provides a detailed workflow for acquiring high-quality data, and offers a thorough interpretation of the resulting spectra, comparing the observed data with established principles of NMR spectroscopy.

Experimental Design: The Causality Behind Methodological Choices

The quality of NMR data is fundamentally dependent on the careful design of the experiment. Each choice, from the solvent to the reference standard, is made to ensure accuracy, reproducibility, and clarity of the final spectra.

Selection of Deuterated Solvent

The subject molecule, 1-BOC-3-(4-nitrophenoxymethyl)azetidine, is a moderately polar, aprotic compound. The ideal deuterated solvent must fully dissolve the analyte without interacting with it in a way that would complicate the spectrum.

  • Primary Choice: Deuterated Chloroform (CDCl₃)

    • Rationale: CDCl₃ is a solvent of choice for a vast range of organic molecules due to its excellent solvating power and relative chemical inertness.[3] Its residual proton signal (CHCl₃) appears as a sharp singlet at δ 7.26 ppm, an area of the spectrum that is typically free from analyte signals other than aromatic protons, making it a convenient secondary reference point.[4]

  • Alternative: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

    • Rationale: For compounds with lower solubility in CDCl₃, DMSO-d₆ is an excellent polar aprotic alternative.[3] However, its residual water peak can be broad and its solvent signal (a pentet at δ 2.50 ppm) could potentially overlap with aliphatic signals. For this molecule, CDCl₃ is sufficient and preferred for its simplicity.

The Internal Standard: A Universal Reference

To ensure that chemical shifts are comparable across different instruments and experiments, an internal reference standard is essential.

  • Standard Used: Tetramethylsilane (TMS)

    • Rationale: TMS is the universally accepted reference standard for ¹H and ¹³C NMR.[5][6] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.00 ppm. Its chemical inertness and volatility (making it easy to remove post-analysis) are key advantages.[5][7] While referencing to the residual solvent peak is common, using TMS provides superior accuracy as the solvent peak's chemical shift can be slightly influenced by solute concentration and nature.[7]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring that high-quality, reproducible data is obtained.

Sample Preparation Workflow

The preparation of the NMR sample is a critical step that directly impacts spectral quality, particularly resolution and signal-to-noise ratio.[8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (10 mg for ¹H, 25-50 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.7 mL CDCl₃ + TMS) weigh->dissolve vortex 3. Ensure Complete Dissolution (Vortex if necessary) dissolve->vortex transfer 4. Transfer to NMR Tube (Filter through glass wool) vortex->transfer instrument 5. Insert into Spectrometer (e.g., 400 MHz) transfer->instrument lock 6. Lock & Shim (Lock on Deuterium, optimize B₀ homogeneity) instrument->lock acquire 7. Acquire Spectra (¹H, ¹³C{¹H}) lock->acquire

Sources

Comparative

The Strategic Selection of N-Protecting Groups for Azetidine Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Its synthesis, however, presents challenges due to inherent ring strain. The judicious choice of a nitrogen-protecting group is paramount, profoundly influencing reaction efficiency, stability of intermediates, and the feasibility of subsequent synthetic transformations. This guide provides an in-depth comparison of the most commonly employed N-protecting groups in azetidine synthesis—tert-butyloxycarbonyl (BOC), benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and tosyl (Ts)—supported by experimental data and detailed protocols.

The Critical Role of the N-Protecting Group in Azetidine Synthesis

The synthesis of the strained azetidine ring often proceeds via intramolecular cyclization of a γ-amino alcohol or a related precursor. The N-protecting group in this context serves several crucial functions:

  • Modulation of Nucleophilicity: It tempers the nucleophilicity of the nitrogen atom, preventing unwanted side reactions.

  • Activation and Ring Strain: In some cases, electron-withdrawing protecting groups can activate the substrate towards cyclization.

  • Stability and Compatibility: It must be stable to the reaction conditions employed during ring formation and any subsequent synthetic steps.

  • Orthogonality: The ability to selectively remove the protecting group in the presence of other functionalities is a key consideration for complex molecule synthesis.

This guide will delve into the nuances of how BOC, Cbz, Fmoc, and Tosyl groups fulfill these roles, offering a comparative analysis to inform your synthetic strategy.

Comparative Analysis of N-Protecting Groups

The choice of an N-protecting group is a strategic decision that can significantly impact the outcome of an azetidine synthesis campaign. Below is a comparative overview of the key characteristics of BOC, Cbz, Fmoc, and Tosyl groups.

Protecting GroupStructureKey AdvantagesKey DisadvantagesCleavage Conditions
BOC (tert-Butoxycarbonyl)Boc-N<- Broadly compatible with many reaction conditions- Generally provides good yields in cyclization reactions- Cleavage products are volatile- Labile to strong acids- Strong acids (e.g., TFA, HCl in dioxane)
Cbz (Benzyloxycarbonyl)Cbz-N<- Stable to acidic and basic conditions- Enables orthogonal deprotection strategies- Requires catalytic hydrogenation for cleavage, which may not be compatible with other functional groups (e.g., alkenes, alkynes)- Hydrogenolysis (e.g., H₂, Pd/C)
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-N<- Base-labile, offering orthogonality with acid-labile groups- Widely used in solid-phase peptide synthesis- Labile to basic conditions- Piperidine in DMF
Tosyl (p-Toluenesulfonyl)Ts-N<- Strongly electron-withdrawing, can facilitate cyclization- Highly crystalline derivatives aid in purification- Harsh cleavage conditions required- Can alter the reactivity of the azetidine nitrogen- Strong reducing agents (e.g., Na/NH₃, NaBH₄/NiCl₂) or strong acids (HBr/AcOH)

In-Depth Discussion and Experimental Evidence

The Ubiquitous BOC Group: A Reliable Workhorse

The tert-butyloxycarbonyl (BOC) group is arguably the most common N-protecting group in organic synthesis due to its ease of introduction, general stability, and straightforward removal. In azetidine synthesis, the BOC group provides a good balance of nitrogen protection and reactivity for efficient cyclization.

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the deprotonation of the hydroxyl group in the precursor, initiating the intramolecular Williamson ether synthesis-type reaction. The choice of a polar aprotic solvent like DMF or THF helps to solvate the alkoxide intermediate, facilitating the cyclization.

A common route to N-Boc-azetidine involves the cyclization of N-Boc-3-chloro-1-propanamine.

cluster_0 N-Boc Azetidine Synthesis N-Boc-3-chloro-1-propanamine N-Boc-3-chloro-1-propanamine N-Boc-azetidine N-Boc-azetidine N-Boc-3-chloro-1-propanamine->N-Boc-azetidine NaH, DMF

Synthesis of N-Boc-azetidine via intramolecular cyclization.

The BOC group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. This allows for the unmasking of the azetidine nitrogen for further functionalization.

cluster_1 N-Boc Deprotection N-Boc-azetidine N-Boc-azetidine Azetidine Azetidine N-Boc-azetidine->Azetidine TFA or HCl/Dioxane

Cleavage of the N-Boc protecting group.
The Cbz Group: Enabling Orthogonal Strategies

The benzyloxycarbonyl (Cbz) group is a valuable alternative to the BOC group, particularly when orthogonal deprotection strategies are required. Its stability to both acidic and mildly basic conditions allows for the selective removal of other protecting groups, such as BOC or silyl ethers, while the Cbz group remains intact.

Expertise in Application: The Cbz group is often employed in the synthesis of complex molecules where multiple protecting groups are necessary. Its removal by catalytic hydrogenation is a mild and efficient method, provided that other functional groups in the molecule are compatible with these conditions.

The synthesis of N-Cbz-azetidine can be achieved through a similar intramolecular cyclization strategy as for the N-Boc analogue.

cluster_2 N-Cbz Azetidine Synthesis N-Cbz-3-bromo-1-propanamine N-Cbz-3-bromo-1-propanamine N-Cbz-azetidine N-Cbz-azetidine N-Cbz-3-bromo-1-propanamine->N-Cbz-azetidine K₂CO₃, MeCN

Synthesis of N-Cbz-azetidine.

Deprotection is cleanly effected by hydrogenolysis, yielding the free azetidine and toluene as the byproduct.

cluster_3 N-Cbz Deprotection N-Cbz-azetidine N-Cbz-azetidine Azetidine Azetidine N-Cbz-azetidine->Azetidine H₂, Pd/C, MeOH

Cleavage of the N-Cbz protecting group.
The Fmoc Group: A Base-Labile Option

The 9-fluorenylmethoxycarbonyl (Fmoc) group is renowned for its lability towards bases, making it a cornerstone of solid-phase peptide synthesis. Its use in the solution-phase synthesis of azetidines is less common but offers a valuable orthogonal deprotection strategy when acid-labile groups are present in the molecule.

Trustworthiness in Protocol: The cleavage of the Fmoc group is typically achieved with a solution of piperidine in DMF. The reaction is fast and clean, proceeding via a β-elimination mechanism.

A representative synthesis of an N-Fmoc azetidine would involve the protection of a suitable precursor, such as 3-amino-1-propanol, followed by conversion of the hydroxyl group to a leaving group and subsequent intramolecular cyclization.

cluster_4 N-Fmoc Azetidine Synthesis N-Fmoc-3-amino-1-propanol N-Fmoc-3-amino-1-propanol N-Fmoc-3-amino-1-bromopropane N-Fmoc-3-amino-1-bromopropane N-Fmoc-3-amino-1-propanol->N-Fmoc-3-amino-1-bromopropane 1. MsCl, Et₃N 2. LiBr N-Fmoc-azetidine N-Fmoc-azetidine N-Fmoc-3-amino-1-bromopropane->N-Fmoc-azetidine NaH, DMF

Representative synthesis of N-Fmoc-azetidine.

The deprotection of the N-Fmoc group is readily accomplished using standard conditions.

cluster_5 N-Fmoc Deprotection N-Fmoc-azetidine N-Fmoc-azetidine Azetidine Azetidine N-Fmoc-azetidine->Azetidine 20% Piperidine/DMF

Cleavage of the N-Fmoc protecting group.
The Tosyl Group: An Activating and Robust Protector

The p-toluenesulfonyl (tosyl or Ts) group is a strongly electron-withdrawing protecting group. This property can be advantageous in azetidine synthesis as it can increase the acidity of the N-H proton (in the case of a tosylamide precursor to an N-tosyl aziridine which is then converted to an azetidine) and potentially activate the substrate towards cyclization.[1] N-tosyl azetidines are often highly crystalline, which can facilitate purification. However, the robustness of the tosyl group comes at the cost of harsh deprotection conditions.

Authoritative Grounding: The removal of a tosyl group typically requires strong reducing agents, such as sodium in liquid ammonia or sodium amalgam, or harsh acidic conditions like HBr in acetic acid. These conditions can limit the functional group tolerance of the synthetic route.

The synthesis of N-tosyl azetidines often proceeds from N-tosyl amino alcohols.

cluster_6 N-Tosyl Azetidine Synthesis N-Tosyl-3-amino-1-propanol N-Tosyl-3-amino-1-propanol N-Tosyl-azetidine N-Tosyl-azetidine N-Tosyl-3-amino-1-propanol->N-Tosyl-azetidine PPh₃, DIAD

Synthesis of N-Tosyl-azetidine via Mitsunobu reaction.

Deprotection of the N-tosyl group requires more forcing conditions compared to the other protecting groups discussed.

cluster_7 N-Tosyl Deprotection N-Tosyl-azetidine N-Tosyl-azetidine Azetidine Azetidine N-Tosyl-azetidine->Azetidine Na/NH₃ or HBr/AcOH

Cleavage of the N-Tosyl protecting group.

Experimental Protocols

The following protocols are representative examples for the synthesis and deprotection of N-protected azetidines. Yields and reaction conditions may vary depending on the specific substrate.

Synthesis of 1-Boc-azetidine

Materials:

  • 1,3-Dibromopropane

  • tert-Butylamine

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • To a solution of tert-butylamine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and 1,3-dibromopropane (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-azetidine. Typical Yield: 60-70%

Deprotection of 1-Boc-azetidine

Materials:

  • 1-Boc-azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-Boc-azetidine (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain azetidine. Typical Yield: >95%

Synthesis of 1-Cbz-azetidine-3-ol

Materials:

  • 3-Amino-1-propanol

  • Benzyl chloroformate

  • Sodium bicarbonate

  • Water

  • Dioxane

  • Sodium hydroxide

  • Tosyl chloride

  • Pyridine

Procedure:

  • N-Protection: To a solution of 3-amino-1-propanol (1.0 eq) in a mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise. Stir at room temperature for 12 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Cbz-3-amino-1-propanol.

  • Cyclization: The cyclization can be achieved through a two-step procedure involving mesylation or tosylation of the alcohol followed by base-mediated ring closure. Alternatively, a Mitsunobu reaction can be employed. Typical Yield: 50-60% over 2 steps.

Deprotection of 1-Cbz-azetidine

Materials:

  • 1-Cbz-azetidine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve 1-Cbz-azetidine (1.0 eq) in methanol.

  • Add 10% Pd/C (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain azetidine. Typical Yield: >95%

Representative Synthesis of 1-Fmoc-azetidine

Materials:

  • Azetidine hydrochloride

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate

  • Dioxane/water

Procedure:

  • Dissolve azetidine hydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel. Typical Yield: 80-90%

Deprotection of 1-Fmoc-azetidine

Materials:

  • 1-Fmoc-azetidine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 1-Fmoc-azetidine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual piperidine. The product is typically used in the next step without further purification. Typical Yield: Quantitative

Synthesis of 1-Tosyl-azetidine

Materials:

  • 3-Amino-1-propanol

  • Tosyl chloride

  • Pyridine

  • Dichloromethane

Procedure:

  • N-Tosylation: To a solution of 3-amino-1-propanol (1.0 eq) in pyridine at 0 °C, add tosyl chloride (1.1 eq) portionwise. Stir at room temperature for 12 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give N-tosyl-3-amino-1-propanol.

  • Cyclization (Mitsunobu): To a solution of N-tosyl-3-amino-1-propanol (1.0 eq) and triphenylphosphine (1.5 eq) in THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Stir at room temperature for 16 hours. Concentrate the reaction mixture and purify by column chromatography on silica gel.[2] Typical Yield: 60-75%

Deprotection of 1-Tosyl-azetidine

Materials:

  • 1-Tosyl-azetidine

  • Sodium

  • Liquid ammonia

Procedure:

  • Set up a three-necked flask with a dry ice/acetone condenser.

  • Condense ammonia gas into the flask at -78 °C.

  • Add 1-tosyl-azetidine (1.0 eq) to the liquid ammonia.

  • Add small pieces of sodium metal (3.0 eq) until a persistent blue color is observed.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Quench the reaction by the careful addition of ammonium chloride.

  • Allow the ammonia to evaporate.

  • Dissolve the residue in water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain azetidine. Typical Yield: 50-70%

Conclusion

The selection of an N-protecting group for azetidine synthesis is a critical decision that should be guided by the overall synthetic strategy.

  • BOC is an excellent general-purpose protecting group, offering a good balance of stability and ease of removal.

  • Cbz is the protecting group of choice when orthogonal deprotection is required and hydrogenation is a viable option.

  • Fmoc provides a valuable base-labile alternative, particularly in the context of peptide synthesis or when acid-sensitive functionalities are present.

  • Tosyl offers a robust protecting group that can facilitate cyclization, but its removal requires harsh conditions that may limit its applicability.

By carefully considering the advantages and disadvantages of each protecting group, researchers can develop efficient and robust synthetic routes to access the valuable azetidine scaffold for applications in drug discovery and development.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online, 2024. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 2014. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content, 2011. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH, 2023. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. ResearchGate. [Link]

  • Synthesis of azetidines by aza Paternò-Büchi reactions. ResearchGate. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing, 2017. [Link]

  • A one-pot preparation of 1,3-disubstituted azetidines. PubMed, 2006. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of 3-(4-Nitrophenoxymethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals Introduction The 3-(phenoxymethyl)azetidine moiety is a crucial building block in the synthesis of various biologically active molecules. The introduction o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(phenoxymethyl)azetidine moiety is a crucial building block in the synthesis of various biologically active molecules. The introduction of a 4-nitrophenoxy group, in particular, can serve as a versatile handle for further functionalization or as a key pharmacophoric element. The synthesis of 3-(4-nitrophenoxymethyl)azetidine typically commences from a protected 3-hydroxyazetidine derivative, with the core transformation being the formation of an ether linkage. This guide will focus on the two most prevalent and mechanistically distinct approaches to this etherification.

Overall Synthetic Workflow

The synthesis of 3-(4-nitrophenoxymethyl)azetidine is generally accomplished in a three-stage process, starting from commercially available precursors. The workflow involves:

  • N-Protection of the Azetidine Ring: To prevent side reactions at the nitrogen atom, a protecting group, most commonly the tert-butoxycarbonyl (Boc) group, is installed.

  • Etherification: The hydroxyl group of the protected azetidine is converted to the 4-nitrophenoxy ether. This is the key step where different synthetic strategies are employed.

  • N-Deprotection: The Boc group is removed to yield the final target molecule.

Synthetic_Workflow Start 3-Hydroxyazetidine Protected N-Boc-3-(hydroxymethyl)azetidine Start->Protected Boc Anhydride Intermediate N-Boc-3-(4-nitrophenoxymethyl)azetidine Protected->Intermediate Etherification (Williamson or Mitsunobu) Final 3-(4-nitrophenoxymethyl)azetidine Intermediate->Final Deprotection (Acidic Conditions)

Figure 1: Overall synthetic workflow for 3-(4-nitrophenoxymethyl)azetidine.

Stage 1: N-Protection of 3-(Hydroxymethyl)azetidine

Rationale: The secondary amine of the azetidine ring is nucleophilic and can compete in the subsequent etherification step. Therefore, protection is essential. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under the basic conditions of the Williamson synthesis and the neutral to mildly acidic conditions of the Mitsunobu reaction, as well as its facile removal under acidic conditions.

Experimental Protocol: Synthesis of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • To a solution of 3-azetidinemethanol in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base (e.g., triethylamine or sodium bicarbonate).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the product by column chromatography on silica gel to yield tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a clear oil or low-melting solid.

Stage 2: Etherification - A Comparative Analysis

This is the pivotal step in the synthesis, and the choice of method significantly impacts the overall efficiency, scalability, and impurity profile of the process.

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for forming ethers. It proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide or another electrophile with a good leaving group.[1][2] In the context of synthesizing 3-(4-nitrophenoxymethyl)azetidine, two main variations are possible:

  • Route A: Deprotonation of N-Boc-3-(hydroxymethyl)azetidine to form the corresponding alkoxide, followed by reaction with an aryl halide activated by the nitro group (e.g., 1-fluoro-4-nitrobenzene).

  • Route B: Conversion of the hydroxyl group of N-Boc-3-(hydroxymethyl)azetidine into a good leaving group (e.g., a tosylate or mesylate), followed by reaction with 4-nitrophenoxide.

Route A is generally preferred due to the high reactivity of 1-fluoro-4-nitrobenzene towards nucleophilic aromatic substitution.

Williamson_Ether_Synthesis cluster_0 Williamson Ether Synthesis Mechanism Reactant_A N-Boc-3-(hydroxymethyl)azetidine Alkoxide Azetidine Alkoxide Reactant_A->Alkoxide + Base - H₂ Base Strong Base (e.g., NaH) Product N-Boc-3-(4-nitrophenoxymethyl)azetidine Alkoxide->Product + Aryl Halide - NaF Aryl_Halide 1-Fluoro-4-nitrobenzene

Figure 2: Simplified mechanism of the Williamson ether synthesis.

  • To a solution of N-Boc-3-(hydroxymethyl)azetidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 1-fluoro-4-nitrobenzene in the same solvent to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the formation of C-O bonds under milder conditions than the Williamson ether synthesis.[3][4][5] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a pronucleophile, in this case, 4-nitrophenol.[3] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral starting material in this synthesis.

Mitsunobu_Reaction cluster_1 Mitsunobu Reaction Mechanism Alcohol N-Boc-3-(hydroxymethyl)azetidine Oxyphosphonium Oxyphosphonium Salt Alcohol->Oxyphosphonium + Betaine Phosphine PPh₃ Betaine Phosphonium Betaine Phosphine->Betaine + DEAD DEAD DEAD/DIAD Product N-Boc-3-(4-nitrophenoxymethyl)azetidine Oxyphosphonium->Product + 4-Nitrophenoxide Nucleophile 4-Nitrophenol Byproducts PPh₃O + DEAD-H₂

Figure 3: Simplified mechanism of the Mitsunobu reaction.

  • Dissolve N-Boc-3-(hydroxymethyl)azetidine, 4-nitrophenol, and triphenylphosphine in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. Purification can be achieved by column chromatography. In some cases, precipitation of the byproducts from a suitable solvent mixture can simplify purification.

Comparative Data Summary

ParameterWilliamson Ether SynthesisMitsunobu Reaction
Reagents Strong base (e.g., NaH), 1-fluoro-4-nitrobenzenePPh₃, DEAD or DIAD, 4-nitrophenol
Solvents Anhydrous polar aprotic (e.g., THF, DMF)Anhydrous THF, DCM, Toluene
Temperature 0 °C to 80 °C0 °C to room temperature
Reaction Time 2-12 hours4-24 hours
Typical Yield Moderate to goodGood to excellent
Purity/Byproducts Inorganic salts (e.g., NaF)Triphenylphosphine oxide, reduced azodicarboxylate
Advantages Cost-effective reagents, scalable.Mild reaction conditions, high functional group tolerance.
Disadvantages Requires strong base and anhydrous conditions, potential for side reactions at elevated temperatures.Stoichiometric amounts of byproducts that can be challenging to remove, cost of reagents.

Stage 3: N-Deprotection

The final step is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.

Experimental Protocol: Deprotection of N-Boc-3-(4-nitrophenoxymethyl)azetidine
  • Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane, dioxane, or methanol.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If HCl was used, the product will likely be the hydrochloride salt, which can often be precipitated by the addition of a non-polar solvent like diethyl ether.

  • The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction are viable and effective methods for the synthesis of 3-(4-nitrophenoxymethyl)azetidine. The choice between the two will depend on several factors:

  • For large-scale synthesis where cost is a primary concern, the Williamson ether synthesis is often preferred due to the lower cost of the reagents. However, careful control of reaction conditions is necessary to avoid side reactions.

  • For smaller-scale laboratory synthesis, or when working with sensitive substrates, the Mitsunobu reaction offers the advantage of milder conditions and often higher yields. The main drawback is the need to remove the stoichiometric byproducts, which can sometimes complicate purification.

Researchers should carefully consider the scale of their synthesis, the availability and cost of reagents, and their purification capabilities when selecting the most appropriate route.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Ndakala, A. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23871-23879.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Akhtar, W., & Khan, M. F. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4994.
  • ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBI INVERSION OF STERICALLY HINDERED ALCOHOLS. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of 4-Nitrophenoxymethyl Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a four-membered nitrogen-containing heterocycle, continues to be a privileged structure in medicinal chemistry due to its unique con...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, continues to be a privileged structure in medicinal chemistry due to its unique conformational constraints and ability to impart favorable pharmacokinetic properties to bioactive molecules.[1][2] Among the diverse array of substituted azetidines, those bearing a 4-nitrophenoxymethyl moiety have emerged as a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the biological performance of 4-nitrophenoxymethyl substituted azetidines, supported by experimental data, to inform future drug discovery and development efforts.

The Strategic Importance of the 4-Nitrophenoxymethyl Substituent

The incorporation of a 4-nitrophenoxymethyl group at the 4-position of the azetidine ring is a deliberate synthetic strategy aimed at modulating the compound's biological profile. The nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.[3] Furthermore, the phenoxymethyl linker provides a degree of conformational flexibility and can participate in various non-covalent interactions, such as pi-stacking and hydrogen bonding, which are crucial for molecular recognition.

Synthesis of 4-Nitrophenoxymethyl Substituted Azetidin-2-ones: A General Approach

The synthesis of the core azetidin-2-one structure, also known as a β-lactam, is a well-established process in organic chemistry.[4] A common and effective method for creating 3-chloro-4-substituted azetidin-2-ones is through the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene with an imine (Schiff base).[5][6]

The general synthetic pathway to obtain 4-nitrophenoxymethyl substituted azetidin-2-ones is outlined below:

Synthesis_Workflow cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: [2+2] Cycloaddition (Staudinger Reaction) A Substituted Aniline C Schiff Base (Imine) A->C Condensation (e.g., in Ethanol, reflux) B 4-Nitrophenoxyacetaldehyde B->C F 3-Chloro-4-(4-nitrophenoxymethyl)- substituted-azetidin-2-one C->F Cycloaddition (e.g., in Dioxane) D Chloroacetyl Chloride D->F E Triethylamine (Base) E->F MIC_Workflow A Prepare serial two-fold dilutions of test compounds in broth (e.g., Mueller-Hinton for bacteria, RPMI 1640 for fungi) in a 96-well plate. B Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (microbe, no drug) and negative (broth only) controls. B->C D Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24h for bacteria, 35°C for 24-48h for fungi). C->D E Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth. D->E MTT_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). A->B C Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). B->C D Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. C->D E Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth). F->G

Sources

Validation

The Stability Landscape of Substituted Azetidines: A Comparative Guide for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the azetidine ring represents a powerful tool. This four-membered saturated heterocycle offers a unique combination of structural rigidity, a th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the azetidine ring represents a powerful tool. This four-membered saturated heterocycle offers a unique combination of structural rigidity, a three-dimensional scaffold, and a polar nitrogen atom, all within a low molecular weight framework.[1] However, the inherent ring strain of approximately 25.4 kcal/mol, while a source of unique reactivity, also raises critical questions about the stability of azetidine-containing compounds.[2][3] This guide provides an in-depth comparison of the stability of variously substituted azetidine derivatives, supported by experimental data, to inform rational drug design and lead optimization efforts.

The Double-Edged Sword: Understanding Azetidine Ring Strain

The stability of an azetidine derivative is a delicate balance. The ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, makes the azetidine ring susceptible to cleavage under certain conditions.[2][3] This reactivity can be harnessed for synthetic transformations but can also lead to unwanted degradation in physiological environments or during storage. The primary pathway for degradation is through ring-opening reactions, which can be initiated by various factors, including pH, enzymatic activity, and thermal stress. Understanding how substituents on both the nitrogen and carbon atoms of the azetidine ring influence its susceptibility to these degradation pathways is paramount for designing stable and effective drug candidates.[4][5]

Comparative Stability Analysis

This guide will compare the stability of substituted azetidines across three key parameters: pH stability, thermal stability, and plasma stability.

pH Stability: The Critical Role of the Nitrogen Substituent

The stability of azetidines in aqueous media is highly dependent on the pH of the environment. Acid-catalyzed ring-opening is a common degradation pathway, and the susceptibility to this pathway is strongly influenced by the nature of the substituent on the azetidine nitrogen.[4]

The generally accepted mechanism for acid-catalyzed ring-opening involves the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack.[4] In the case of certain N-aryl azetidines, this can lead to an intramolecular cyclization and subsequent rearrangement, resulting in ring-opened products.

Acid-Catalyzed Ring Opening Azetidine Substituted Azetidine Protonated_Azetidine Protonated Azetidine Azetidine->Protonated_Azetidine H+ Nucleophilic_Attack Intramolecular Nucleophilic Attack Protonated_Azetidine->Nucleophilic_Attack Ring_Opened_Intermediate Ring-Opened Intermediate Nucleophilic_Attack->Ring_Opened_Intermediate Rearrangement Rearrangement Ring_Opened_Intermediate->Rearrangement Degradation_Product Degradation Product Rearrangement->Degradation_Product

Caption: Mechanism of Acid-Catalyzed Azetidine Ring Opening.

A systematic study on a series of N-substituted azetidines revealed significant differences in their stability at an acidic pH of 1.8.[4] The stability was quantified by measuring the half-life (T1/2) of the compounds.

Compound (N-Substituent)T1/2 at pH 1.8 (hours)Calculated Azetidine N pKa
N-(3-pyridyl)3.8-1.1
N-(2-pyridyl)>24-4.1
N-(4-pyridyl)>24-4.0
N-phenyl1.82.9
N-(4-methoxyphenyl)0.53.4
N-(4-cyanophenyl)<0.17-0.1

Data sourced from: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4]

These data highlight a crucial trend: azetidines with a lower pKa of the ring nitrogen exhibit greater stability in acidic conditions. For the N-pyridyl derivatives, the more basic pyridine nitrogen is preferentially protonated, which, in the case of the 2- and 4-pyridyl isomers, leads to delocalization of the azetidine nitrogen lone pair, significantly reducing its basicity and thus its susceptibility to protonation-induced ring opening.[4] In contrast, the N-phenyl and substituted N-phenyl analogues, with higher azetidine nitrogen pKa values, are more readily protonated and subsequently undergo rapid degradation. The extremely low stability of the N-(4-cyanophenyl) derivative, despite the electron-withdrawing nature of the cyano group, is noteworthy and suggests a more complex interplay of electronic effects.[4]

In synthetic chemistry, the azetidine nitrogen is often protected. The choice of protecting group can have a profound impact on the stability of the ring.

  • N-Boc (tert-butyloxycarbonyl): The Boc group is generally stable under basic and nucleophilic conditions.[6] However, it is readily cleaved under acidic conditions. This lability can be a double-edged sword; while useful for deprotection, it can lead to instability of the azetidine ring in acidic environments. The mechanism of acid-catalyzed deprotection involves the formation of a stable tert-butyl cation.[7]

  • N-Ts (tosyl): The electron-withdrawing nature of the tosyl group significantly reduces the basicity of the azetidine nitrogen, making it much more stable to acidic conditions compared to N-Boc or N-alkyl derivatives. However, the removal of a tosyl group often requires harsh reducing conditions, which may not be compatible with other functional groups in the molecule.

Influence of Carbon Substituents on Stability

Substituents on the carbon atoms of the azetidine ring also play a critical role in modulating its stability.

The C2 position is adjacent to the nitrogen atom, and substituents at this position can have a significant electronic and steric influence on stability.

  • Electron-donating groups at the C2 position can destabilize the azetidine ring, likely by increasing the electron density and making the ring more susceptible to oxidative cleavage or other degradation pathways. For instance, a C2-phenylazetidine with a methoxy group on the phenyl ring was observed to be less stable than its unsubstituted phenyl counterpart.[8]

  • Aryl groups at the C2 position can increase the electrophilicity of this carbon, making the ring more susceptible to nucleophilic attack and ring-opening.[9] This is due to the ability of the aromatic ring to stabilize a partial positive charge that may develop at the C2 position during a reaction.

Substituents at the C3 position are more remote from the nitrogen atom and tend to have a less pronounced electronic effect on the ring's overall stability compared to C2 substituents. However, they can still influence the ring conformation and steric accessibility, which can indirectly affect reactivity. The nature of the C3 substituent, whether electron-donating or electron-withdrawing, has been shown to have a minimal impact on the yield of certain ring-opening reactions, suggesting that steric factors may be more dominant in some cases.[10]

Thermal Stability

The thermal stability of azetidine derivatives is a critical parameter, especially for compounds that may be subjected to elevated temperatures during synthesis, purification, or storage. Thermal decomposition can occur through various mechanisms, including ring-opening and fragmentation.

  • N-Aryl vs. N-Alkyl: N-aryl azetidines are generally expected to have higher thermal stability than N-alkyl azetidines due to the electronic stabilization provided by the aryl group.

  • N-Boc vs. N-H: N-Boc protected azetidines are known to undergo thermal deprotection at elevated temperatures, typically above 150 °C.[11] This process can be facilitated in various solvents.

  • Steric Hindrance: Increased steric bulk around the azetidine ring may enhance thermal stability by hindering intermolecular reactions that could lead to decomposition.

Experimental Protocol: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

A robust method for assessing thermal stability involves the use of DSC and TGA.[2][12]

Thermal Stability Workflow Start Sample Preparation (Azetidine Derivative) TGA Thermogravimetric Analysis (TGA) (Determine Mass Loss vs. Temperature) Start->TGA DSC Differential Scanning Calorimetry (DSC) (Determine Heat Flow vs. Temperature) Start->DSC Analysis Data Analysis (Identify Decomposition Temperature, Melting Point, and Phase Transitions) TGA->Analysis DSC->Analysis Report Generate Stability Report Analysis->Report

Caption: Workflow for Thermal Stability Assessment.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the azetidine derivative into an aluminum DSC pan or a ceramic TGA pan.

  • TGA Analysis:

    • Place the sample in the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 300-500 °C).

    • Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

  • DSC Analysis:

    • Place the sealed DSC pan containing the sample into the DSC instrument.

    • Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10 °C/min).

    • Record the differential heat flow between the sample and a reference pan as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition or other phase transitions.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (Td), which is a key indicator of thermal stability.

    • From the DSC curve, determine the melting point (Tm) and any other thermal events.

    • Compare the Td and Tm values for different substituted azetidine derivatives to rank their relative thermal stabilities.

Plasma Stability

For drug candidates, stability in plasma is a critical pharmacokinetic parameter.[5] Many small molecules are susceptible to enzymatic degradation by esterases, amidases, and other enzymes present in plasma.

While specific comparative studies on the plasma stability of a broad range of azetidine derivatives are limited, it is known that the azetidine ring itself can be a site of metabolic activity. The inclusion of an azetidine motif in several approved drugs, such as baricitinib and cobimetinib, suggests that stable derivatives can be designed.[5]

Experimental Protocol: In Vitro Plasma Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with plasma from a relevant species (e.g., human, mouse, rat).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the azetidine derivative in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Add a small volume of the stock solution to pre-warmed plasma to achieve the desired final concentration (typically 1-10 µM).

    • Incubate the mixture at 37 °C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a quenching solution (e.g., acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate plasma proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of this line is used to calculate the in vitro half-life (t1/2) of the compound in plasma.

    • Compare the t1/2 values for different derivatives to assess their relative plasma stability.

Conclusion and Future Directions

The stability of substituted azetidines is a multifaceted issue that is critically dependent on the nature and position of substituents on the ring. This guide has provided a comparative analysis based on available experimental data, highlighting key trends:

  • pH Stability: N-substituents that decrease the basicity of the azetidine nitrogen significantly enhance stability in acidic conditions.

  • C-Substituent Effects: Substituents at the C2 position have a more pronounced electronic effect on stability than those at the C3 position, with electron-donating and aryl groups at C2 potentially decreasing stability.

  • N-Protecting Groups: The choice of N-protecting group is critical, with N-Ts providing greater acid stability than N-Boc.

  • Thermal and Plasma Stability: While general principles apply, there is a need for more systematic, comparative studies on the thermal and plasma stability of a diverse range of substituted azetidines to establish clear structure-stability relationships.

By understanding these fundamental principles and utilizing the described experimental protocols, researchers can make more informed decisions in the design and development of novel azetidine-containing molecules with optimized stability profiles for their intended applications.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286.
  • DeGoey, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1633–1639.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-27.
  • Wrobleski, S. T., & Chruma, J. J. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Li, Y., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Wrobleski, S. T., & Chruma, J. J. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-163.
  • Singh, P. P., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(104), 85655-85660.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-27.
  • Demarest, S. J. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), e55503.
  • Wrobleski, S. T., & Chruma, J. J. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Zhang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(9), 2292.
  • NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key? Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • Chruma, J. J., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
  • Husse, M., & Septina, W. (2021). Thermal analysis: basic concept of differential scanning calorimetry and thermogravimetry for beginners. AIP Conference Proceedings, 2346(1), 020002.
  • Vanderhaegen, B., et al. (2016). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 64(4), 933-940.
  • Ganushevich, Y. S., et al. (2023). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. Molecules, 28(7), 3100.
  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(17), 12245-12255.
  • Proietto, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
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Comparative

A Comparative Analysis of the Reactivity of 3-O-Aryl and 3-N-Aryl Azetidines: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. Azetidines, four-membered nitrogen-containing heterocycles, are privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry due to their unique conformational constraints and ability to impart favorable physicochemical properties.[1] This guide provides an in-depth technical comparison of the reactivity of two important classes of 3-substituted azetidines: 3-O-aryl and 3-N-aryl azetidines. By examining their electronic properties, susceptibility to ring-opening, and performance in key synthetic transformations, this document aims to equip scientists with the knowledge to make informed decisions in the design and synthesis of novel azetidine-containing molecules.

Introduction: The Strain and Reactivity of the Azetidine Ring

The reactivity of azetidines is fundamentally governed by their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol.[1] This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, makes the azetidine ring susceptible to cleavage under appropriate conditions, providing a driving force for a variety of synthetic transformations.[1] The nature of the substituent at the 3-position plays a crucial role in modulating this reactivity, influencing both the ease of ring-opening and the regioselectivity of nucleophilic attack. This guide will focus on the comparative influence of 3-aryloxy (3-O-aryl) and 3-arylamino (3-N-aryl) substituents.

Electronic Landscape: The Inductive and Mesomeric Effects of Oxygen vs. Nitrogen

The differing electronegativity and lone pair availability of oxygen and nitrogen are the primary determinants of the distinct electronic properties of 3-O-aryl and 3-N-aryl azetidines.

  • 3-O-Aryl Azetidines: The oxygen atom in the aryloxy group is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the azetidine ring. This effect polarizes the C3-O bond and can influence the acidity of the protons on the azetidine ring. While the oxygen lone pairs can participate in resonance with the aryl ring, their delocalization into the azetidine ring is less pronounced.

  • 3-N-Aryl Azetidines: The nitrogen atom in the arylamino group is less electronegative than oxygen, resulting in a weaker inductive effect compared to its aryloxy counterpart. However, the nitrogen lone pair is generally more available for delocalization (mesomeric effect, +M) into both the aryl ring and, potentially, influencing the electronic character of the azetidine ring. The basicity of the nitrogen in the 3-arylamino substituent can also play a role in its reactivity, particularly in acid-catalyzed reactions.

These electronic differences are expected to have a significant impact on the reactivity of the azetidine ring, particularly in reactions involving nucleophilic attack or electrophilic activation.

Comparative Reactivity in Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a cornerstone of azetidine chemistry, providing access to a diverse array of functionalized acyclic amines. The nature of the 3-substituent directly influences the facility of this reaction by affecting the electrophilicity of the ring carbons and the stability of the transition state.

While direct comparative kinetic studies are scarce in the literature, a qualitative comparison can be drawn based on fundamental electronic principles and reported synthetic transformations.

3-O-Aryl Azetidines: The strong inductive effect of the aryloxy group is expected to make the C3 carbon of the azetidine ring more electrophilic and thus more susceptible to nucleophilic attack. However, the aryloxy group is generally a poorer leaving group than a protonated amino group or a derivatized hydroxyl group (e.g., a sulfonate ester). Therefore, acid catalysis or prior activation of the azetidine nitrogen is often necessary to facilitate ring-opening.

3-N-Aryl Azetidines: The weaker inductive effect of the arylamino group renders the C3 carbon less electrophilic than in the 3-O-aryl analogue. However, the nitrogen of the arylamino group can be protonated under acidic conditions, converting it into a much better leaving group. This protonation significantly enhances the susceptibility of the azetidine ring to nucleophilic attack. Studies on the intramolecular ring-opening of N-aryl azetidines have shown that electron-withdrawing substituents on the N-aryl group can increase the rate of decomposition via nucleophilic attack, highlighting the sensitivity of the system to electronic perturbations.

Table 1: Predicted Relative Reactivity in Nucleophilic Ring-Opening

Feature3-O-Aryl Azetidines3-N-Aryl AzetidinesRationale
Electrophilicity of C3 HigherLowerStronger -I effect of oxygen.
Leaving Group Ability (of 3-substituent) Poor (ArO-)Very Poor (ArNH-)Aryloxy and arylamino groups are poor leaving groups.
Reactivity under Acidic Conditions ModerateHigh (with protonation of the amino group)Protonation of the amino group creates a good leaving group.
Overall Predicted Reactivity Generally less reactive without activationMore reactive, especially under acidic conditionsThe ability to protonate the amino group is a key differentiator.

Experimental Workflows and Protocols

To provide a practical context for the discussed reactivity, the following sections detail common synthetic routes and experimental procedures for the preparation and reaction of these azetidine classes.

Synthesis of 3-O-Aryl Azetidines

A common method for the synthesis of 3-O-aryl azetidines is the Mitsunobu reaction, which allows for the direct coupling of a 3-hydroxyazetidine with a phenol.

Synthesis_3_O_Aryl_Azetidine start N-Boc-3-hydroxyazetidine + Phenol reagents DEAD, PPh3 THF, 0 °C to rt product N-Boc-3-phenoxyazetidine reagents->product Mitsunobu Reaction deprotection HCl/Dioxane final_product 3-Phenoxyazetidine (as HCl salt) deprotection->final_product Deprotection

Caption: Synthetic pathway for 3-phenoxyazetidine via Mitsunobu reaction.

Experimental Protocol: Synthesis of N-Boc-3-phenoxyazetidine via Mitsunobu Reaction

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-3-phenoxyazetidine.

Synthesis of 3-N-Aryl Azetidines

The synthesis of 3-N-aryl azetidines can be achieved through several methods, including the Buchwald-Hartwig amination of a 3-haloazetidine or reductive amination of a 3-azetidinone with an aniline.

Synthesis_3_N_Aryl_Azetidine start N-Boc-3-azetidinone + Aniline reagents NaBH(OAc)3 Dichloroethane, rt product N-Boc-3-anilinoazetidine reagents->product Reductive Amination deprotection HCl/Dioxane final_product 3-Anilinoazetidine (as HCl salt) deprotection->final_product Deprotection

Caption: Synthetic pathway for 3-anilinoazetidine via reductive amination.

Experimental Protocol: Synthesis of N-Boc-3-anilinoazetidine via Reductive Amination

  • To a stirred solution of N-Boc-3-azetidinone (1.0 eq.) and aniline (1.1 eq.) in dichloroethane (0.2 M), add sodium triacetoxyborohydride (1.5 eq.) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-3-anilinoazetidine.

Mechanistic Considerations in Ring-Opening

The mechanism of azetidine ring-opening is highly dependent on the reaction conditions and the nature of the nucleophile and electrophile.

Ring_Opening_Mechanism cluster_acid_catalyzed Acid-Catalyzed Ring Opening cluster_activated_N N-Activation and Ring Opening Azetidine Azetidine Protonation Protonated Azetidinium Ion Azetidine->Protonation H+ Nucleophilic_Attack Nucleophilic Attack Protonation->Nucleophilic_Attack Nu- Ring_Opened_Product Ring-Opened Product Nucleophilic_Attack->Ring_Opened_Product Azetidine_N Azetidine Activation N-Activated Azetidinium Intermediate Azetidine_N->Activation E+ (e.g., Acyl Halide) Nucleophilic_Attack_N Nucleophilic Attack Activation->Nucleophilic_Attack_N Nu- Ring_Opened_Product_N Ring-Opened Product Nucleophilic_Attack_N->Ring_Opened_Product_N

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-BOC-3-(4-nitrophenoxymethyl)azetidine

This document provides a detailed protocol for the safe handling and disposal of 1-BOC-3-(4-nitrophenoxymethyl)azetidine (CAS No. 1355248-07-5). As a complex synthetic intermediate, this compound's unique structure neces...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1-BOC-3-(4-nitrophenoxymethyl)azetidine (CAS No. 1355248-07-5). As a complex synthetic intermediate, this compound's unique structure necessitates a disposal plan that accounts for the combined chemical properties of its constituent moieties: the tert-butoxycarbonyl (BOC) protecting group, the strained azetidine ring, and the energetic 4-nitrophenyl ether group. Adherence to these guidelines is essential for ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Hazard Profile Analysis: A Synthesis of Functional Group Chemistry

  • 4-Nitrophenyl Moiety: This is the primary source of concern. Aromatic nitro compounds are well-documented for their potential hazards:

    • Toxicity: Nitrophenols are poisonous by ingestion and moderately toxic via skin contact.[1] The analogous compound, 1-Boc-3-(2-nitrophenoxymethyl)azetidine, is classified as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2] It is prudent to assume a similar toxicity profile for the 4-nitro isomer.

    • Thermal Instability: When heated, nitrophenols can decompose violently.[1] This exothermic decomposition can lead to a dangerous and rapid increase in pressure and emits toxic fumes, including nitrogen oxides (NOx).[1][3][4]

    • Reactivity: 4-Nitrophenol can react violently with alkaline materials and strong reducing agents.[3]

  • Azetidine Ring: Azetidine is a saturated nitrogen heterocycle. While the N-BOC protection reduces the reactivity of the amine, the four-membered ring possesses inherent ring strain.

    • Basic Nature: The nitrogen atom, though protected, can still exhibit basic properties. Uncontrolled deprotection can release the free amine.

    • Combustibility: Azetidine itself is a flammable liquid.[5][6] Upon combustion, nitrogen-containing heterocycles are a source of NOx emissions.[6]

  • BOC Protecting Group: The tert-butoxycarbonyl group is stable under neutral and basic conditions but is designed to be labile in acid.

    • Acid Sensitivity: Contact with strong acids will cleave the BOC group, generating isobutylene and carbon dioxide gas, which could lead to container pressurization.[7] This reaction dictates the need for strict waste segregation.

Based on this analysis, 1-BOC-3-(4-nitrophenoxymethyl)azetidine must be handled as a hazardous chemical waste, with particular attention paid to its potential toxicity, thermal instability, and chemical incompatibilities.

Essential Safety and Handling

Prior to handling or preparing for disposal, ensure the following controls are in place.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Skin Protection:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves prior to use.[3]

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]

Engineering Controls
  • Ventilation: Work exclusively within a chemical fume hood with proper airflow.

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.[5]

Step-by-Step Disposal Protocol

Disposal of this compound must not be done via sink or standard trash.[8] It must be managed through a designated hazardous waste program.[9]

Step 1: Waste Characterization & Segregation
  • Classification: This material is classified as hazardous chemical waste.

  • Segregation: This is the most critical step. Due to its reactivity profile, this waste must be kept separate from:

    • Strong Acids: To prevent uncontrolled BOC-deprotection and gas evolution.[7]

    • Strong Bases/Alkalines: To prevent violent reactions associated with the nitrophenol moiety.[3]

    • Oxidizing Agents: To prevent potential ignition.[4]

    • Aqueous Waste Streams: Unless directed by your institution's EHS office.

Step 2: Containerization
  • Select a Compatible Container: Use the original container if it is in good condition. Otherwise, choose a clean, dry, and compatible container, such as a glass bottle or a chemically resistant high-density polyethylene (HDPE) container.[8]

  • Inspect the Container: Ensure the container and its lid are free from cracks, leaks, or external residue.

  • Transfer Waste: Carefully transfer the waste into the designated container inside a chemical fume hood. If transferring a solid, avoid generating dust.[3][10] For solutions, use a funnel. Do not fill the container to more than 80% capacity to allow for expansion.

  • Secure the Lid: Close the container tightly. The container must remain closed at all times except when adding waste.[8]

Step 3: Labeling
  • Immediately label the waste container. The label must be legible, durable, and include the following information:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "1-BOC-3-(4-nitrophenoxymethyl)azetidine" (avoid abbreviations or formulas).

    • Approximate Quantity/Concentration.

    • Date of Accumulation (the date you first added waste to the container).

    • Principal Investigator's Name and Laboratory Information.

Step 4: Temporary On-Site Storage
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from heat sources, direct sunlight, and general traffic.[11]

  • Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

Step 5: Final Disposal
  • Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][12]

  • Provide the EHS personnel with all necessary information about the waste. Do not attempt to transport hazardous waste yourself.[8]

Spill and Emergency Procedures

Minor Spill (Solid)
  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[13]

  • Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13][14]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[15][16] Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

Data Summary and Disposal Workflow

Chemical and Hazard Data
PropertyValueSource
Chemical Name 1-BOC-3-(4-nitrophenoxymethyl)azetidineN/A
CAS Number 1355248-07-5[17][18]
Molecular Formula C₁₅H₂₀N₂O₅[17][18]
Molecular Weight 308.33 g/mol [17]
Assumed Hazards GHS07 (Harmful/Irritant)[2]
Assumed H-Statements H302, H315, H319, H335[2]
Disposal Decision Workflow

The following diagram outlines the essential decision-making process for the proper disposal of 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

DisposalWorkflow start Waste Generated (Solid or Solution) assess Hazard Assessment: - Toxic (Nitroaromatic) - Reactive (BOC, Nitro) - Combustible start->assess ppe Select PPE: - Goggles - Nitrile Gloves - Lab Coat assess->ppe segregate Segregate Waste: AVOID - Strong Acids - Strong Bases - Oxidizers ppe->segregate container Containerize: - Use compatible, sealed container - Do not overfill (<80%) segregate->container label Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Info container->label store Temporary Storage: - Satellite Accumulation Area - Secondary Containment label->store contact Arrange Disposal: - Contact EHS or - Licensed Waste Vendor store->contact end Final Disposal (Incineration or Landfill per EHS guidance) contact->end

Caption: Disposal workflow for 1-BOC-3-(4-nitrophenoxymethyl)azetidine.

References

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